Behenyl oleate
Description
Structure
2D Structure
Properties
IUPAC Name |
docosyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3/b24-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPJNZCOIFUYNE-MOHJPFBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127566-70-5 | |
| Record name | Behenyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127566705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEHENYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I69QGA8780 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Behenyl Oleate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl oleate ((Z)-docosyl octadec-9-enoate) is a long-chain wax ester composed of behenyl alcohol and oleic acid. As a naturally occurring lipid, it is a component of the tear film lipid layer, where it contributes to ocular surface stability. Its unique physicochemical properties also make it a subject of interest in materials science and drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.
Chemical Structure and Identification
This compound is characterized by a long saturated fatty alcohol chain (behenyl, C22) esterified to an unsaturated fatty acid (oleic acid, C18:1). The presence of a cis-double bond in the oleic acid moiety introduces a kink in the molecular structure, influencing its packing and physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (Z)-docosyl octadec-9-enoate[1] |
| Synonyms | Docosyl oleate, Oleic acid behenyl ester[2][3] |
| CAS Number | 127566-70-5[3] |
| Molecular Formula | C₄₀H₇₈O₂[3] |
| Molecular Weight | 591.05 g/mol [3] |
| InChI Key | QKPJNZCOIFUYNE-MOHJPFBDSA-N[3] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its long hydrocarbon chains and the ester functional group. It is a waxy solid at room temperature with a defined melting point.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid at room temperature[3] |
| Melting Point | Approximately 38 °C |
| Boiling Point | 621.7 °C at 760 mmHg |
| Density | 0.862 g/cm³ |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents like chloroform and hexane. Limited solubility in polar solvents like ethanol and acetone. |
| Purity (Research Grade) | >99%[3] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of oleic acid with behenyl alcohol, catalyzed by a strong acid.[4]
Materials:
-
Oleic acid
-
Behenyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid (1 equivalent) and behenyl alcohol (1.2 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.[4]
Characterization of this compound
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used for the separation of wax esters.[5]
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelengths (around 205-210 nm).[6]
-
Sample Preparation: Dissolve the sample in a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃).[4]
-
¹H NMR:
-
¹³C NMR:
-
δ 173.9 ppm: Carbonyl carbon of the ester group.
-
δ 130.0 ppm and 129.8 ppm: Carbons of the double bond.
-
δ 64.4 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.[4]
-
Strong C-H stretching vibrations from the long alkyl chains will be observed in the region of 2850-2950 cm⁻¹.
-
C-O stretching vibrations will appear in the fingerprint region between 1300 and 1000 cm⁻¹.[4]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.
-
The protonated molecular ion [M+H]⁺ is expected at m/z 591.1.
-
Fragmentation patterns can provide information about the fatty acid and fatty alcohol components.[7]
Visualizations
Caption: Fischer Esterification of this compound.
Caption: Synthesis and Purification Workflow.
References
- 1. This compound | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. larodan.com [larodan.com]
- 4. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
behenyl oleate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of behenyl oleate, a wax ester of significant interest in various scientific fields. The document details its chemical and physical properties, synthesis, purification, and analytical characterization, along with its known biological functions.
Core Properties of this compound
This compound is a large, hydrophobic molecule classified as a wax ester. It is formed from the esterification of behenyl alcohol, a saturated 22-carbon fatty alcohol, and oleic acid, an 18-carbon monounsaturated fatty acid.
| Property | Value | References |
| CAS Number | 127566-70-5 | [1][2][3] |
| Molecular Formula | C40H78O2 | [2][3] |
| Molecular Weight | 591.05 g/mol | [2][3] |
| Synonyms | Docosyl oleate, Oleic acid behenyl ester, 9-Octadecenoic acid (Z)-, docosyl ester | [1][2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of oleic acid with behenyl alcohol, a reaction catalyzed by a strong acid.[1] An alternative approach involves the reaction of oleoyl chloride with behenyl alcohol.[1]
This protocol describes a general laboratory procedure for the synthesis of this compound.
Materials:
-
Oleic acid
-
Behenyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle, magnetic stirrer and stir bar.
Procedure:
-
In a round-bottom flask, dissolve oleic acid (1.0 equivalent) and behenyl alcohol (1.2 equivalents) in a suitable solvent such as toluene. The use of excess alcohol helps to drive the equilibrium towards the product side.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents) to the reaction mixture.
-
Set up the apparatus for reflux, including a condenser. A Dean-Stark trap can be used to remove the water generated during the reaction, which also helps to drive the equilibrium forward.
-
Heat the mixture to reflux with stirring for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The key steps are outlined in the diagram below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Docosyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosyl oleate, also known as behenyl oleate, is a long-chain wax ester of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. It is formed from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and docosanol (behenyl alcohol), a saturated 22-carbon fatty alcohol. This guide provides a comprehensive overview of the core physical and chemical properties of docosyl oleate, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its practical application.
Core Physical and Chemical Properties
The physicochemical properties of docosyl oleate are primarily determined by its long hydrocarbon chains and the presence of a single cis-double bond in the oleate moiety. These structural features influence its melting behavior, solubility, and stability.
Data Presentation
| Property | Value | Source/Method |
| Synonyms | This compound, 9-Octadecenoic acid (9Z)-, docosyl ester | [1] |
| CAS Number | 127566-70-5 | [1] |
| Molecular Formula | C40H78O2 | [1] |
| Molecular Weight | 591.05 g/mol | [1] |
| Physical State | Solid at room temperature | [2] |
| Melting Point | Approximately 38 °C | [2] |
| Boiling Point | 621.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 0.862 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in aromatic solvents, chloroform, ethers, esters, and ketones. Generally insoluble in water. | [4][5] |
| Stability | As an unsaturated ester, it is susceptible to oxidation at the double bond. Store in a cool, dark place, preferably under an inert atmosphere. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of docosyl oleate are crucial for its application in research and development. The following sections provide outlines for common experimental procedures.
Synthesis of Docosyl Oleate via Fischer Esterification
The primary method for synthesizing docosyl oleate is through the Fischer esterification of oleic acid and docosanol (behenyl alcohol) using an acid catalyst.[2]
Materials:
-
Oleic acid
-
Docosanol (Behenyl alcohol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous toluene (or another suitable solvent to facilitate azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of oleic acid and docosanol in anhydrous toluene.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 0.5-2 mol% relative to the limiting reagent).
-
Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected or TLC indicates consumption of the starting materials), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude docosyl oleate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Synthesis of Docosyl Oleate via Fischer Esterification.
Analysis of Docosyl Oleate
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of long-chain wax esters like docosyl oleate.[7][8][9] Due to the high boiling point of docosyl oleate, a high-temperature GC setup is required.
Sample Preparation:
-
Dissolve a known amount of the docosyl oleate sample in a suitable solvent such as hexane, toluene, or ethanol to a concentration of 0.1–1.0 mg/mL.[7]
-
If analyzing a complex mixture, a prior separation of the wax ester fraction by column chromatography may be necessary.[8]
GC-MS Parameters (High-Temperature Method):
-
Column: A high-temperature capillary column, such as a DB-1 HT (15 m × 0.25 mm, 0.10 μm film thickness).[7]
-
Injector Temperature: 390 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 120 °C.
-
Ramp 1: 15 °C/min to 240 °C.
-
Ramp 2: 8 °C/min to 390 °C.
-
Hold at 390 °C for 6 minutes.[7]
-
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split (e.g., 1/5 split ratio).[7]
-
MS Detector:
Data Analysis:
-
The mass spectrum of docosyl oleate will show characteristic fragment ions corresponding to the oleate and docosyl moieties.
-
Quantification can be achieved by using an internal standard and creating a calibration curve.
GC-MS Analysis Workflow for Docosyl Oleate.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of docosyl oleate.[2]
Sample Preparation:
-
Dissolve the docosyl oleate sample in a deuterated solvent, typically deuterated chloroform (CDCl₃).
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ ~5.35 ppm (multiplet): Protons of the double bond (-CH=CH-) in the oleate chain.[2]
-
δ ~4.05 ppm (triplet): Protons of the methylene group adjacent to the ester oxygen (-O-CH₂-).[2]
-
δ ~2.00 ppm (multiplet): Allylic protons (-CH₂-CH=CH-).
-
δ ~1.60 ppm (multiplet): Methylene protons beta to the ester oxygen (-O-CH₂-CH₂-).
-
δ ~1.25 ppm (broad singlet): Bulk of the methylene protons in the fatty acid and fatty alcohol chains.
-
δ ~0.88 ppm (triplet): Terminal methyl protons (-CH₃) of both the oleate and docosyl chains.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~174 ppm: Carbonyl carbon of the ester group (-COO-).
-
δ ~130 ppm: Carbons of the double bond (-CH=CH-).
-
δ ~64 ppm: Carbon of the methylene group adjacent to the ester oxygen (-O-CH₂-).
-
δ ~22-34 ppm: Methylene carbons of the aliphatic chains.
-
δ ~14 ppm: Terminal methyl carbons (-CH₃).
Conclusion
References
- 1. larodan.com [larodan.com]
- 2. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 3. OLEIC ACID BEHENYL ESTER | CAS#:127566-70-5 | Chemsrc [chemsrc.com]
- 4. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 5. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Wax ester - Wikipedia [en.wikipedia.org]
- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ubiquitous Yet Unsung Role of Behenyl Oleate: A Technical Guide to Its Natural Occurrence and Biological Significance
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of behenyl oleate, a naturally occurring wax ester. This document details its presence in various biological systems, biosynthesis, and its functional importance, particularly in ocular health. This guide is intended for researchers, scientists, and professionals in the fields of drug development, lipidomics, and cosmetology.
Introduction: The Chemical Identity of this compound
This compound (C40H78O2) is a wax ester, an ester of behenyl alcohol (a C22 saturated fatty alcohol) and oleic acid (a C18:1 monounsaturated fatty acid). Its unique chemical structure, characterized by a long saturated alcohol chain and an unsaturated fatty acid moiety, imparts specific physicochemical properties that are crucial for its biological functions. These properties include a melting point near physiological temperature, significant hydrophobicity, and the ability to form stable lipid layers. This compound is a key component in various natural lipid matrices, where it contributes to barrier function and lubrication.
Natural Occurrence and Biological Sources
This compound is found in a diverse range of organisms, from plants to humans. While its presence is widespread, its concentration varies significantly depending on the biological source.
Plant Kingdom: The Case of Jojoba Oil
Jojoba oil, derived from the seeds of the Simmondsia chinensis plant, is one of the most well-known botanical sources of wax esters, with a composition remarkably similar to human sebum. While direct quantification of intact this compound is not extensively reported, analysis of the fatty acid and fatty alcohol composition of jojoba oil provides strong evidence for its presence. The saponifiable matter of jojoba oil contains oleic acid, and the unsaponifiable matter contains behenyl alcohol (docosanol)[1].
| Component | Percentage in Jojoba Oil |
| Fatty Acids (from saponification) | |
| Oleic Acid | 5.7%[1] |
| Behenic Acid | 6.6%[1] |
| Fatty Alcohols (from unsaponification) | |
| 9-Octadecen-1-ol (Oleyl alcohol) | 41.35%[1] |
| 1,22-Docosanediol | 9.21%[1] |
Table 1: Fatty Acid and Fatty Alcohol Composition of Jojoba Oil. The presence of both oleic acid and behenyl alcohol precursors suggests the formation of this compound within the complex mixture of wax esters in jojoba oil.
Animal Kingdom: A Critical Component of Human Meibum
In humans, this compound is a significant constituent of meibum, the lipid-rich secretion produced by the meibomian glands located in the eyelids. Meibum forms the superficial layer of the tear film, which is essential for maintaining ocular surface health by preventing tear evaporation and providing lubrication. Lipidomic analyses of human meibum have consistently identified a variety of wax esters, with this compound being among them[2]. The composition of meibum can vary with age and certain pathological conditions like Meibomian Gland Dysfunction (MGD)[3].
| Lipid Class | Molar Ratio in Normal Human Meibum |
| Wax Esters (WE) | 1[3] |
| Cholesteryl Esters (CE) | 0.57[3] |
| Glycerides | 0.19[3] |
Table 2: Relative Molar Ratios of Major Lipid Classes in Normal Human Meibum. Wax esters, including this compound, represent the most abundant lipid class.
Biosynthesis of this compound: A Two-Step Enzymatic Process
The biosynthesis of this compound, like other wax esters, is a conserved two-step enzymatic pathway that occurs in the endoplasmic reticulum.
-
Reduction of a Fatty Acyl-CoA to a Fatty Alcohol: A very-long-chain fatty acyl-CoA, in this case, behenoyl-CoA (C22:0-CoA), is reduced to its corresponding fatty alcohol, behenyl alcohol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).
-
Esterification of the Fatty Alcohol: The newly synthesized behenyl alcohol is then esterified with a fatty acyl-CoA, oleoyl-CoA (C18:1-CoA), to form this compound. This condensation reaction is catalyzed by a wax synthase (WS), which belongs to the acyl-CoA:diacylglycerol acyltransferase (DGAT) family of enzymes.
Functional Significance: The Role of this compound in the Tear Film Lipid Layer
The presence of this compound in meibum is not incidental; it plays a crucial role in the biophysical properties of the tear film lipid layer (TFLL). The TFLL is the outermost layer of the tear film and is primarily responsible for preventing the evaporation of the underlying aqueous layer, thus maintaining a stable and healthy ocular surface.
This compound, with its melting point close to the temperature of the ocular surface, contributes to the formation of a stable, viscoelastic lipid layer at the air-water interface of the tear film. This layer acts as a barrier to evaporation. A disruption in the composition of meibum, including the levels of specific wax esters like this compound, can lead to tear film instability and contribute to the development of dry eye disease.
Recent research has also highlighted the potential antifungal properties of certain epidermal fatty acid esters, including this compound[4]. This suggests a broader role for this compound in the innate defense mechanisms of the skin and ocular surface.
Experimental Protocols
The analysis of this compound in complex lipid mixtures requires sophisticated analytical techniques. The following section outlines a general workflow and specific protocols for the extraction, separation, and identification of this compound.
General Experimental Workflow
Detailed Methodologies
Protocol 1: Extraction of Total Lipids
A modified Folch or Bligh-Dyer method is typically employed for the extraction of total lipids from biological samples.
-
Reagents: Chloroform, Methanol, 0.9% NaCl solution.
-
Procedure:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Protocol 2: Isolation of Wax Esters by Solid-Phase Extraction (SPE)
-
Stationary Phase: Silica gel cartridges.
-
Procedure:
-
Dissolve the dried lipid extract in a non-polar solvent (e.g., hexane).
-
Load the sample onto a pre-conditioned silica gel SPE cartridge.
-
Elute with solvents of increasing polarity. Wax esters are typically eluted with a mixture of hexane and diethyl ether (e.g., 98:2, v/v).
-
Collect the wax ester fraction and dry it under nitrogen.
-
Protocol 3: Analysis of Intact this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature, non-polar capillary column (e.g., DB-5ht).
-
Carrier Gas: Helium.
-
Injection: Splitless injection at a high temperature (e.g., 320°C).
-
Oven Temperature Program:
-
Initial temperature: 150°C
-
Ramp: 10°C/min to 380°C
-
Hold: 15 minutes at 380°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
-
Identification: this compound is identified by its retention time and the characteristic fragmentation pattern in its mass spectrum, including the molecular ion and fragments corresponding to the behenyl and oleoyl moieties.
Protocol 4: Enzymatic Synthesis of this compound
For the production of standards or for in vitro studies, this compound can be synthesized enzymatically.
-
Enzyme: Immobilized lipase (e.g., Novozym 435).
-
Substrates: Behenyl alcohol and oleic acid.
-
Reaction Conditions:
-
Dissolve equimolar amounts of behenyl alcohol and oleic acid in a solvent-free system or in an organic solvent like hexane.
-
Add the immobilized lipase.
-
Incubate at a controlled temperature (e.g., 60°C) with constant stirring.
-
Monitor the reaction progress by analyzing aliquots using TLC or GC.
-
After the reaction is complete, remove the enzyme by filtration and purify the this compound using column chromatography.
-
Conclusion
This compound is a functionally significant wax ester with a widespread natural occurrence. Its unique biophysical properties make it a critical component of biological lipid barriers, most notably the human tear film. A thorough understanding of its biosynthesis, natural distribution, and biological roles is essential for the development of novel therapeutic strategies for conditions like dry eye disease and for the formulation of advanced cosmetic and pharmaceutical products. The analytical protocols outlined in this guide provide a framework for the accurate identification and quantification of this compound in complex biological matrices, facilitating further research into this important lipid molecule.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Analysis of the Composition of Lipid in Human Meibum from Normal Infants, Children, Adolescents, Adults, and Adults with Meibomian Gland Dysfunction Using 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
The Pivotal Role of Behenyl Oleate in the Human Tear Film Lipid Layer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of behenyl oleate, a key very long-chain wax ester, within the intricate architecture of the human tear film lipid layer (TFLL). Understanding its biochemical properties, interactions, and the methodologies used for its characterization is paramount for advancing research in ocular surface health and developing novel therapeutics for conditions such as dry eye disease.
Introduction to the Tear Film Lipid Layer and the Significance of Wax Esters
The human tear film is a complex, multilayered structure essential for maintaining ocular surface integrity, providing a smooth optical surface, and protecting against environmental insults. The outermost layer, the TFLL, is a lipid-rich film, approximately 40 nm thick, primarily composed of a diverse array of lipids secreted by the meibomian glands.[1][2] This layer is crucial for retarding the evaporation of the underlying aqueous layer, a function vital for preventing desiccating stress and maintaining a healthy ocular surface.[3][4]
The TFLL itself is organized into two sublayers: a thin, inner polar lipid layer adjacent to the aqueous phase, and a thicker, outer non-polar lipid layer at the air-tear interface.[5] Wax esters (WEs), along with cholesteryl esters (CEs), are the predominant components of the non-polar layer, collectively accounting for a significant portion of the total meibum lipids.[6] this compound, a wax ester comprised of behenyl alcohol (a C22:0 saturated fatty alcohol) and oleic acid (a C18:1 monounsaturated fatty acid), is a prominent and representative member of this class of very long-chain fatty acid esters.[7] Its structure and properties are integral to the overall function and stability of the TFLL.
Quantitative Data on this compound and Related Lipids
Precise quantification of the lipid components within the tear film is crucial for understanding its biophysical properties and identifying alterations in disease states. The following tables summarize key quantitative data related to this compound and the broader composition of the TFLL.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H78O2 | [8][9][10][11] |
| Molecular Weight | 591.05 g/mol | [8][9][10][11] |
| Physical State | Solid at room temperature | [9] |
| Melting Point (Tm) | 37.01 °C | [7] |
| Enthalpy of Melting (ΔHcal) | 25.8 kcal/mol | [7] |
| Cooperativity of Melting | 58 | [7] |
Table 2: Composition of the Human Tear Film Lipid Layer
| Lipid Class | Percentage of Total Meibum Lipids | Reference |
| Wax Esters (WEs) | 25% - 68% | [12] |
| This compound | A major representative WE | [7] |
| Cholesteryl Esters (CEs) | ~39% | [6] |
| (O-acyl)-ω-hydroxy fatty acids (OAHFAs) | Minor component of polar layer | [5][6] |
| Phospholipids (PLs) | Minor component of polar layer | [6] |
| Triglycerides (TGs) | Minor component | [3] |
| Free Fatty Acids (FFAs) | Minor component | [3] |
Experimental Protocols for the Analysis of this compound and Tear Film Lipids
A variety of sophisticated analytical techniques are employed to investigate the composition and biophysical properties of the TFLL. The following sections detail the methodologies for key experiments.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Lipidomics Analysis
HPLC-MS is a cornerstone technique for the detailed lipidomic analysis of complex biological samples like meibum.[13][14][15]
Methodology:
-
Sample Collection: Meibum is collected from the eyelid margin using a micro-spatula or microcapillary tubes.[16] Tear fluid can be collected using Schirmer strips.[17]
-
Lipid Extraction: Lipids are extracted from the collected samples using a biphasic solvent system, such as a mixture of chloroform and methanol.
-
Chromatographic Separation: The extracted lipids are separated based on their polarity using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of solvents like n-hexane, propan-2-ol, and acetic acid is often employed.[18]
-
Mass Spectrometric Analysis: The separated lipids are ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) for non-polar lipids like wax esters, and detected by a mass spectrometer.[13][14] Electrospray ionization (ESI) is less suitable for these non-polar compounds.[13][14]
-
Data Analysis: The resulting mass spectra provide information on the mass-to-charge ratio (m/z) of the lipid molecules, allowing for their identification and quantification. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation.[19][20]
Langmuir Trough for Biophysical Characterization
The Langmuir trough is an indispensable tool for studying the behavior of lipid films at an air-water interface, mimicking the surface of the tear film.[21][22][23][24][25]
Methodology:
-
Trough Preparation: A Langmuir trough is filled with an aqueous subphase, often a buffered saline solution to mimic physiological conditions. The surface is meticulously cleaned.
-
Lipid Film Formation: A solution of the lipid of interest (e.g., this compound or a mixture of meibum lipids) in a volatile solvent is carefully spread onto the surface of the subphase. The solvent evaporates, leaving a monolayer of the lipid at the interface.
-
Isotherm Measurement: Movable barriers compress the lipid film, and the surface pressure is measured as a function of the area per molecule. This generates a pressure-area isotherm, which provides information about the phase behavior and compressibility of the lipid film.[22][26]
-
Rheological Studies: The viscoelastic properties of the lipid film can be investigated by oscillating the barriers and measuring the corresponding changes in surface pressure.
Brewster Angle Microscopy (BAM) for Visualization of Lipid Films
BAM is a non-invasive imaging technique that allows for the real-time visualization of monolayers at the air-water interface without the need for fluorescent labels.[27][28][29][30][31]
Methodology:
-
Principle: P-polarized light is directed at the air-water interface at the Brewster angle (approximately 53° for water). At this angle, there is no reflection from a pure water surface.
-
Image Formation: When a lipid monolayer is present, it changes the refractive index of the interface, causing light to be reflected. The intensity of the reflected light is dependent on the thickness and refractive index of the film.
-
Application: BAM is often coupled with a Langmuir trough to visualize the morphology and phase transitions of the lipid film as it is compressed or expanded.[27] This provides valuable insights into the organization and dynamics of the lipid layer.
Interactions and Functional Significance of this compound
This compound, as a major non-polar lipid, plays a crucial role in the structural organization and function of the TFLL through its interactions with other lipid components.
The TFLL is a highly organized structure where polar lipids form a surfactant layer at the aqueous interface, upon which the non-polar lipids, including this compound, are layered.[5] This duplex structure is essential for the stability and barrier function of the tear film.
Interactions between the long acyl chains of this compound and other non-polar lipids, such as cholesterol esters, contribute to the formation of a condensed and ordered lipid layer.[32][33] This packing is critical for retarding water evaporation from the ocular surface. Furthermore, the presence of polar lipids is essential for the proper spreading and stability of the non-polar lipid layer.[34][35]
While this compound itself is not directly involved in signaling pathways in the traditional sense, its physical presence and interactions are fundamental to maintaining the structural integrity of the TFLL. Dysfunction in the composition or organization of the TFLL, including alterations in the levels of very long-chain wax esters like this compound, can lead to increased tear evaporation and the development of dry eye disease.[36]
Visualizations of Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Structure of the Tear Film Lipid Layer.
Caption: Interactions within the Tear Film Lipid Layer.
Caption: Experimental Workflow for TFLL Analysis.
Conclusion
This compound is a fundamentally important component of the human tear film lipid layer. Its very long-chain structure and non-polar nature are critical for the formation of a stable, evaporation-resistant barrier at the ocular surface. A thorough understanding of its properties and interactions, facilitated by advanced analytical techniques, is essential for elucidating the pathophysiology of ocular surface diseases and for the rational design of novel therapeutic interventions aimed at restoring a healthy and functional tear film. Continued research into the specific roles of individual lipid species like this compound will undoubtedly pave the way for more effective treatments for dry eye and other debilitating ocular conditions.
References
- 1. ophed.net [ophed.net]
- 2. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 3. Tear film and dynamics | PPTX [slideshare.net]
- 4. Tear Film: Anatomy and Function [oscarwylee.com.au]
- 5. Tear Film Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. larodan.com [larodan.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scbt.com [scbt.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Lipidomic analysis of human meibum using HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipidomic Analysis of Human Meibum Using HPLC–MSn | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometric Analysis of Meibomian Gland Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. On the Lipid Composition of Human Meibum and Tears: Comparative Analysis of Nonpolar Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Lipidomics Analysis of the Tears in the Patients Receiving LASIK, FS-LASIK, or SBK Surgery [frontiersin.org]
- 20. Lipidomics Analysis of the Tears in the Patients Receiving LASIK, FS-LASIK, or SBK Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improving Stability of Tear Film Lipid Layer via Concerted Action of Two Drug Molecules: A Biophysical View - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mixed polar-nonpolar lipid films as minimalistic models of Tear Film Lipid Layer: A Langmuir trough and fluorescence microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 27. biolinscientific.com [biolinscientific.com]
- 28. nlab.pl [nlab.pl]
- 29. Brewster angle microscopy. A new method of visualizing the spreading of Meibomian lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. irida.es [irida.es]
- 32. researchgate.net [researchgate.net]
- 33. Human Meibum Lipid Conformation and Thermodynamic Changes with Meibomian-Gland Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 34. iovs.arvojournals.org [iovs.arvojournals.org]
- 35. Interactions of polar lipids with cholesteryl ester multilayers elucidate tear film lipid layer structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Enzymatic Synthesis of Behenyl Oleate Using Lipase Catalysts
Introduction
Behenyl oleate (C40H78O2) is a wax ester prized for its emollient and moisturizing properties, making it a valuable ingredient in the cosmetics, personal care, and pharmaceutical industries.[1] Traditionally synthesized through chemical methods, these processes often require high temperatures and harsh acidic or alkaline catalysts, leading to environmental concerns and potential side reactions.[2][3] Enzymatic synthesis, employing lipases as biocatalysts, presents a sustainable and highly specific alternative. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) operate under mild conditions, exhibit high selectivity, and reduce energy consumption and by-product formation, aligning with the principles of green chemistry.[4][5][6] This guide provides a comprehensive technical overview of the lipase-catalyzed synthesis of this compound, detailing experimental protocols, optimization strategies, and key data for researchers and drug development professionals.
Core Principles of Lipase-Catalyzed Esterification
Lipases catalyze the esterification of a carboxylic acid (oleic acid) with an alcohol (behenyl alcohol) to form an ester (this compound) and water. In non-aqueous or low-water environments, the equilibrium of the reaction shifts from hydrolysis to synthesis.[4] The catalytic mechanism, particularly for many commonly used lipases like Candida antarctica lipase B (CALB), often follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate with the oleic acid, followed by a nucleophilic attack by the behenyl alcohol to release the this compound ester.
Key Parameters for Synthesis Optimization
The efficiency and yield of the enzymatic synthesis of this compound are influenced by several critical parameters. Optimization of these factors is crucial for developing a robust and economically viable process.
-
Lipase Selection: Various lipases have been successfully used for ester synthesis. Immobilized lipases are generally preferred as they offer enhanced stability, easy separation from the reaction medium, and potential for reuse.[5] Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is highly effective for synthesizing oleate esters due to its high activity and stability.[6][7][8] Other lipases from sources like Rhizomucor miehei and Candida rugosa have also been employed.[4][9][10]
-
Temperature: Temperature affects reaction rates and enzyme stability. While higher temperatures can increase reaction kinetics by reducing viscosity and enhancing substrate solubility, excessive heat can lead to enzyme denaturation.[6][7] For many oleate ester syntheses, the optimal temperature range is typically between 40°C and 70°C.[7][10][11]
-
Substrate Molar Ratio: The molar ratio of behenyl alcohol to oleic acid is a critical variable. An excess of one substrate can shift the reaction equilibrium towards product formation. However, a large excess of the alcohol or the acid can cause enzyme inhibition.[6] For similar long-chain esters, optimal molar ratios of alcohol to acid have been reported from 1:1 to 2:1.[6][7]
-
Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate. However, beyond a certain point, the rate may plateau due to substrate limitation or enzyme agglomeration.[11] Economically, it is crucial to use the minimum amount of lipase necessary to achieve a high conversion in a reasonable timeframe.
-
Reaction Medium (Solvent vs. Solvent-Free): The reaction can be performed in an organic solvent or in a solvent-free system. Solvents like hexane or heptane can help dissolve the substrates, but their use adds cost and environmental concerns.[2][9] Solvent-free systems, where the substrates themselves act as the reaction medium, are increasingly preferred as a "green" alternative and can lead to higher volumetric productivity.[5][7][11]
-
Water Removal: Water is a by-product of esterification, and its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield.[12] In-situ water removal, using methods such as molecular sieves, vacuum, or a desiccant like CaSO4, can significantly improve conversion rates.[8][12]
Data Presentation: Optimization of Oleate Ester Synthesis
The following tables summarize quantitative data from studies on the enzymatic synthesis of various oleate esters, which serve as valuable proxies for the synthesis of this compound.
Table 1: Effect of Lipase Type and Reaction Conditions on Oleate Ester Synthesis
| Ester Product | Lipase Source | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Solvent | Max. Conversion/Yield | Reference |
| Oleyl Oleate | Candida antarctica | 40-50 | 2:1 | Heptane (log P ≥ 3.5) | >95% | [7] |
| Pentyl Oleate | Candida antarctica B (CALB) | 65 | 1:1 | Not specified | ~40% (at 6h) | [6] |
| Ethylene Glycol Oleate | Candida antarctica (NS 88011) | 70 | 2:1 | Solvent-Free | >99% | [11] |
| Dodecyl Oleate | Candida rugosa | Not specified | 1:1 | Solvent-Free (Foam) | ~80% (in 2h) | [9] |
| Fructose Oleate | Candida antarctica B (CALB) | 65 | Not specified | Solvent-Free | 96.6% | [8] |
Table 2: Influence of Key Parameters on Oleyl Oleate Synthesis using Candida antarctica Lipase
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |
| Reaction Time | 0 - 120 min | 5 min | Rapid initial conversion, reaching >90% quickly. | [7] |
| Temperature | 30 - 70 °C | 40-50 °C | Yield increases up to 50°C, then decreases due to potential denaturation. | [7] |
| Enzyme Amount | 0.1 - 0.5 g | 0.2 - 0.4 g | Yield increases with enzyme amount up to 0.4 g, then plateaus. | [7] |
| Molar Ratio (Alcohol:Acid) | 1:1 - 3:1 | 2:1 | Yield increases with excess alcohol up to a 2:1 ratio. | [7] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound in a solvent-free system, based on established protocols for similar long-chain esters.[7][11]
Protocol 1: Batch Synthesis of this compound
1. Materials and Equipment:
-
Substrates: Behenyl alcohol (>99% purity), Oleic acid (>99% purity).
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Equipment: Jacketed glass reactor (100-250 mL), mechanical stirrer, thermostatic water bath, vacuum pump (optional), analytical balance.
-
Reagents for Analysis: Ethanol (99.8%), potassium hydroxide (KOH), phenolphthalein indicator.
2. Reaction Setup:
-
Accurately weigh behenyl alcohol and oleic acid to achieve the desired molar ratio (e.g., 1:1 or a slight excess of one substrate) and add them to the jacketed glass reactor. For a 50g batch at a 1:1 molar ratio, this would be approximately 17.7 g of oleic acid and 32.3 g of behenyl alcohol.
-
Preheat the mixture to the desired reaction temperature (e.g., 65°C) using the thermostatic water bath while stirring at a constant speed (e.g., 300 rpm) to ensure a homogeneous mixture.
-
Add the immobilized lipase to the reactor. The enzyme loading is typically expressed as a weight percentage of the total substrates (e.g., 1-5% w/w).
-
If water removal is desired, apply a vacuum or add pre-dried molecular sieves (3Å or 4Å) to the reactor.
3. Reaction Monitoring:
-
The progress of the esterification is monitored by determining the decrease in the concentration of oleic acid over time.
-
At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot (approx. 0.1-0.2 g) of the reaction mixture.
-
Dissolve the aliquot in a known volume of ethanol (e.g., 10 mL).
-
Titrate the solution against a standardized potassium hydroxide (KOH) solution using phenolphthalein as an indicator until a persistent pink color is observed.[2][13]
-
The conversion of oleic acid is calculated using the following formula: Conversion (%) = [(Acid Value_initial - Acid Value_time t) / Acid Value_initial] x 100
4. Product Recovery and Purification:
-
Once the reaction reaches the desired conversion or equilibrium, stop the heating and stirring.
-
Separate the immobilized enzyme from the product mixture by simple filtration or decantation. The recovered enzyme can be washed with a solvent like hexane and dried for reuse.
-
The crude this compound product can be purified to remove any unreacted substrates. This may involve vacuum distillation or solvent extraction, depending on the required purity.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in process optimization.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Key parameters influencing the optimization of this compound yield.
References
- 1. larodan.com [larodan.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. iris.unife.it [iris.unife.it]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Melting Point and Phase Transition Behavior of Behenyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and phase transition behavior of behenyl oleate, a wax ester of significant interest in various scientific and industrial applications, including drug delivery systems. This document synthesizes available data on its thermal properties, details relevant experimental protocols, and presents a logical workflow for its synthesis.
Core Physical and Thermal Properties of this compound
This compound, with the chemical formula C₄₀H₇₈O₂, is the ester of behenyl alcohol and oleic acid. Its thermal characteristics are crucial for its application in formulations where temperature stability and phase behavior are critical parameters.
Quantitative Thermal Analysis Data
The melting and phase transition behavior of this compound has been investigated using Differential Scanning Calorimetry (DSC). The data reveals a complex thermal profile with multiple transitions, indicating the presence of different polymorphic forms or intermediate phases.
| Thermal Property | Value | Method | Reference |
| Main Phase Transition (Tₘ) | 37 °C | DSC | [1] |
| Secondary Phase Transition | ~35 °C | DSC | [1] |
| Approximate Melting Point | ~38 °C | Not Specified | N/A |
Note: The enthalpy values for these transitions are not explicitly detailed in the reviewed literature but are essential parameters for a complete thermal characterization.
The thermograms of this compound can exhibit complexity, with multiple peaks that may be influenced by the scan rate.[1] This suggests that the phase transitions are intricate and may involve rearrangements between different crystalline or liquid-crystalline states. The thermal behavior is consistent with that of other long-chain wax esters, where the total chain length and the presence of unsaturation in the fatty acid moiety significantly influence the melting temperature. The introduction of a double bond, as in the oleate portion of this compound, generally lowers the melting point compared to its fully saturated counterparts.
Experimental Protocols for Thermal Analysis
The primary technique for characterizing the melting and phase transition behavior of this compound is Differential Scanning Calorimetry (DSC). While a specific, standardized protocol for this compound is not universally established, a general methodology can be compiled from established practices for analyzing lipids and waxes.[2][3][4][5]
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines the key steps for analyzing the thermal properties of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.[5]
-
For comparative studies, ensure consistent sample mass across all measurements.
-
Hermetically seal the aluminum pan to prevent any loss of sample during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference. The mass of the reference pan should be as close as possible to that of the sample pan.[5]
2. DSC Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before running the samples.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a consistent and inert atmosphere.
3. Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below the expected onset of melting (e.g., 0°C) and hold for a few minutes to ensure thermal stability.
-
Heating Scan: Heat the sample at a controlled rate, typically between 1°C/min and 10°C/min, to a temperature above the final melting point (e.g., 60°C). Slower scan rates can provide better resolution of complex transitions.[1]
-
Cooling Scan: Cool the sample at a controlled rate, often the same as the heating rate, back to the initial temperature to observe crystallization behavior.
-
Second Heating Scan: It is often beneficial to perform a second heating scan under the same conditions as the first to investigate the thermal history's effect on the phase transitions.
4. Data Analysis:
-
From the resulting DSC thermogram (heat flow vs. temperature), determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔH) for each observed thermal event. The enthalpy is calculated by integrating the area under the transition peak.
-
Note the shape and width of the peaks, as these provide information about the cooperativity and nature of the phase transitions.
Logical Workflow
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer esterification of behenyl alcohol and oleic acid. This process is a fundamental reaction in organic chemistry and is crucial for the production of this wax ester.
Caption: Fischer esterification of behenyl alcohol and oleic acid to produce this compound.
This guide provides a foundational understanding of the thermal properties of this compound for professionals in research and drug development. The complex phase behavior highlighted by DSC underscores the importance of thorough thermal analysis in formulation development to ensure product stability and performance. Further research to precisely quantify the enthalpies of the observed phase transitions would provide a more complete picture of the thermodynamic properties of this versatile wax ester.
References
- 1. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. perkinelmer.com.ar [perkinelmer.com.ar]
- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Toxicological and Safety Assessment of Behenyl Oleate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data and safety assessment of behenyl oleate. Given the limited direct toxicological testing on this compound, this assessment employs a weight-of-evidence approach, incorporating data on the compound itself, and leveraging a read-across analysis from its constituent hydrolysis products: behenyl alcohol and oleic acid. This methodology is a scientifically established approach for assessing the safety of substances with limited specific data, particularly for esters that are expected to hydrolyze into well-characterized components in biological systems.
This compound is the ester of behenyl alcohol and oleic acid. It is primarily used in cosmetics and personal care products as an emollient, skin conditioning agent, and viscosity-increasing agent. Its safety profile is underpinned by the low toxicity of its constituent parts, which are both common dietary components and have been extensively studied.
Executive Summary of Toxicological Profile
This compound is not classified as a hazardous substance.[1][2] It is considered to have a low potential for acute toxicity via oral and dermal routes of exposure. It is not expected to be a skin or eye irritant in typical use concentrations, nor is it considered to be a skin sensitizer.[1][2] Furthermore, based on the lack of genotoxic, carcinogenic, or reproductive effects reported for this compound and its components, it is not anticipated to pose a risk for such endpoints.[1][2][3]
Data Presentation
The following tables summarize the key quantitative toxicological data for the hydrolysis products of this compound, which form the basis of this safety assessment.
Table 1: Acute and Repeated Dose Toxicity Data
| Substance | Study Type | Species | Route | Key Finding | Reference(s) |
| Behenyl Alcohol | Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg | [4] |
| 26-Week Repeated Dose | Rat | Oral (gavage) | NOAEL = 1,000 mg/kg/day | [1][5] | |
| 26-Week Repeated Dose | Dog | Oral (gavage) | NOAEL = 2,000 mg/kg/day | [1][5] | |
| Oleic Acid | Acute Oral Toxicity | Rat | Oral | LD50 = 74,000 mg/kg | [6][7] |
| Acute Oral Toxicity | Rat | Oral | LD50 > 25,000 mg/kg | [8] | |
| Fatty Acid Esters | Acute Oral Toxicity | Rat | Oral (gavage) | LD50 > 2,000 mg/kg | [9] |
NOAEL: No-Observed-Adverse-Effect-Level LD50: Lethal Dose, 50%
Table 2: Genotoxicity Data
| Substance | Test Type | System | Metabolic Activation | Result | Reference(s) |
| Behenyl Alcohol | Ames Test | S. typhimurium | With & Without S9 | Non-mutagenic | [1][10] |
| Chromosome Aberration | Chinese Hamster V79 Cells | With & Without S9 | Negative | [1][10] | |
| Micronucleus Assay | NMRI Mice | In vivo | Negative | [1][10] | |
| Oleic Acid | Ames Test | S. typhimurium | With & Without S9 | Non-mutagenic | [11][12] |
Table 3: Skin and Eye Irritation & Sensitization Data
| Substance | Study Type | Species | Key Finding | Reference(s) |
| This compound | Skin Irritation | - | Minor irritation may occur | [1] |
| Eye Irritation | - | Minor, temporary irritation may occur | [2] | |
| Skin Sensitization | - | Not considered a sensitizer | [1][2] | |
| Behenyl Alcohol | Skin Irritation/Sensitization | Human/Animal | Not a dermal irritant or sensitizer | [2][3][13][14] |
| Eye Irritation | Rabbit | Conjunctival irritation at 1% | [15] | |
| Oleic Acid | Skin Irritation | Human/Animal | Mild skin irritation | [16][17][18] |
| Skin Sensitization | Animal/Human | Not a sensitizer | [7][19] |
Table 4: Reproductive and Developmental Toxicity Data
| Substance | Study Type | Species | Route | Key Finding | Reference(s) |
| Behenyl Alcohol | Fertility & Reproduction | Rat | Oral | NOAEL = 1,000 mg/kg/day | [20][21] |
| Embryonic Development | Rabbit | Oral | NOAEL = 2,000 mg/kg/day | [20][21] | |
| Oleic Acid | Chronic/Reproductive | Rat | Dietary (15%) | Impaired female reproductive capacity | [7][19][22] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity (OECD 401/423)
The acute oral toxicity is typically determined by administering the test substance to a group of rodents (usually rats) via oral gavage. In a limit test, a high dose (e.g., 2000 or 5000 mg/kg body weight) is given to a small group of animals. If no mortality or significant toxicity is observed, the LD50 is considered to be greater than this limit dose, and further testing at higher doses is not required. Animals are observed for a period of 14 days for signs of toxicity and mortality.[23]
Dermal and Eye Irritation (OECD 404 & 405)
-
Dermal Irritation (OECD 404): A single dose (0.5 g or 0.5 mL) of the test substance is applied to a small patch of shaved skin on an animal (typically an albino rabbit) and covered with a semi-occlusive dressing for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The reactions are scored, and a mean score is calculated to classify the irritation potential.
-
Eye Irritation (OECD 405): A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (albino rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored to determine the irritation potential.
Skin Sensitization - Human Repeated Insult Patch Test (HRIPT)
The HRIPT is used to confirm the absence of skin sensitization potential in humans. The test involves two phases:
-
Induction Phase: The test material is applied repeatedly (e.g., 9 applications over 3 weeks) to the same site on the skin of human volunteers under an occlusive or semi-occlusive patch.
-
Challenge Phase: After a rest period of about 2 weeks, the material is applied to a new, untreated skin site. The challenge site is then observed for any signs of an allergic reaction (erythema, edema) at 48 and 96 hours after application. The absence of a reaction indicates a lack of sensitization under the test conditions.[24]
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism). If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The number of revertant colonies is counted and compared to a negative control to determine the mutagenic potential.[18][20]
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the safety assessment of this compound.
Caption: Logical framework for the safety assessment of this compound via read-across.
Caption: A typical workflow for the toxicological evaluation of a new chemical substance.
Conclusion
The safety profile of this compound is strongly supported by the extensive toxicological data available for its hydrolysis products, behenyl alcohol and oleic acid. Both components exhibit a very low order of acute toxicity and are not genotoxic.[1][6][10][11][12] Behenyl alcohol is not a skin irritant or sensitizer, and while oleic acid can cause mild skin irritation, it is not a sensitizer.[2][3][7][17] Repeated dose studies on behenyl alcohol show a high No-Observed-Adverse-Effect-Level.[1] Based on this comprehensive read-across assessment, this compound is considered safe for its intended use in cosmetic and pharmaceutical applications under the current practices of use and concentration. As with any ingredient, formulation-specific testing is recommended to ensure the final product is non-irritating and non-sensitizing.
References
- 1. The toxicity of behenyl alcohol. I. Genotoxicity and subchronic toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 14. cosmeticsinfo.org [cosmeticsinfo.org]
- 15. cir-safety.org [cir-safety.org]
- 16. Oleic Acid for Skin: Benefits, Uses, and Risks [vibrantskinbar.com]
- 17. Assessment of the potential irritancy of oleic acid on human skin: Evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Enigma of Bioactivity and Toxicity of Botanical Oils for Skin Care [frontiersin.org]
- 19. 3: Final Report on the Safety Assessment of Oleic Acid, Lauric Acid, Palmitic Acid, Myristic Acid, and Stearic Acid | CiNii Research [cir.nii.ac.jp]
- 20. The toxicity of behenyl alcohol. II. Reproduction studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 22. cir-safety.org [cir-safety.org]
- 23. dtsc.ca.gov [dtsc.ca.gov]
- 24. academic.oup.com [academic.oup.com]
The Chemical Reactivity of Behenyl Oleate's Double Bond: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl oleate, a long-chain wax ester, is a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals and drug delivery. Its chemical properties are largely dictated by its two key functional groups: the ester linkage and the carbon-carbon double bond within the oleate moiety. This in-depth technical guide focuses on the chemical reactivity of this double bond, providing a comprehensive overview of its susceptibility to various chemical transformations. Understanding these reactions is crucial for researchers and drug development professionals seeking to modify this compound for specific applications, predict its stability, and analyze its interactions in complex systems.
This guide will delve into the core reactions involving the double bond of this compound: hydrogenation, oxidation, halogenation, epoxidation, and polymerization. For each reaction, we will explore the underlying chemical principles, present available quantitative data, and provide detailed experimental protocols adapted from studies on analogous long-chain unsaturated esters.
I. Hydrogenation: Saturating the Double Bond
Hydrogenation is a fundamental reaction that converts the unsaturated oleate portion of this compound into the saturated stearate moiety, yielding behenyl stearate. This transformation significantly alters the physical properties of the molecule, most notably increasing its melting point and oxidative stability. The process involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst.
Quantitative Data on Hydrogenation of Unsaturated Esters
| Parameter | Value/Condition | Reference |
| Catalyst | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Nickel (Ni) | [1] |
| Hydrogen Pressure | 20 - 400 bar | [2] |
| Temperature | 100 - 300 °C | [2] |
| Solvent | Typically solvent-free or in a non-polar solvent like hexane | [1] |
| Reaction Time | Varies based on catalyst, temperature, and pressure | [1] |
| Typical Yield | >95% conversion to the saturated ester | [1][2] |
Experimental Protocol: Catalytic Hydrogenation of a Long-Chain Wax Ester
The following protocol is a general procedure for the catalytic hydrogenation of a long-chain unsaturated wax ester, adaptable for this compound.
Materials:
-
This compound
-
Hydrogen gas (high purity)
-
Palladium on carbon (5% Pd/C) catalyst
-
Ethanol or Hexane (solvent)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Filtration apparatus (e.g., Celite bed)
Procedure:
-
In the high-pressure reactor, dissolve a known amount of this compound in a suitable solvent (e.g., ethanol or hexane).
-
Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight of the ester.
-
Seal the reactor and purge it several times with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the hydrogenated product, behenyl stearate.
-
Characterize the product using techniques such as NMR, IR spectroscopy, and melting point analysis to confirm the saturation of the double bond.
II. Oxidation: Cleavage and Functionalization of the Double Bond
The double bond in this compound is susceptible to oxidation by various oxidizing agents. The outcome of the reaction depends on the strength of the oxidant and the reaction conditions. Mild oxidation can lead to the formation of epoxides or diols, while strong oxidation results in the cleavage of the double bond, yielding shorter-chain carboxylic acids and aldehydes.
Quantitative Data on Oxidation of Unsaturated Esters
The kinetics of the oxidation of unsaturated esters can be complex and are highly dependent on the specific oxidant and reaction conditions. The following table provides representative data for the oxidation of unsaturated fatty acid esters.
| Parameter | Value/Condition | Reference |
| Oxidizing Agent | Potassium permanganate (KMnO₄), Ozone (O₃), Peroxy acids | [3][4] |
| Reaction Temperature | 0 - 100 °C | [3][5] |
| Solvent | Water, Acetone, Dichloromethane | [3][5] |
| Kinetics | Typically first order with respect to both the ester and the oxidant | [3][6] |
| Products | Diols, Aldehydes, Carboxylic acids (depending on conditions) | [3] |
Experimental Protocol: Oxidation of this compound with Potassium Permanganate (Cold, Dilute)
This protocol describes the mild oxidation of the double bond in this compound to form a diol using cold, dilute potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
t-Butanol
-
Ice bath
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in t-butanol in a flask.
-
Cool the flask in an ice bath to approximately 0-5 °C.
-
In a separate beaker, prepare a cold, dilute solution of potassium permanganate in water, also cooled in an ice bath. Add a small amount of sodium hydroxide to the permanganate solution to make it slightly alkaline.
-
Slowly add the cold permanganate solution to the stirred this compound solution. Maintain the temperature below 5 °C. The purple color of the permanganate will disappear as it reacts.
-
Continue stirring for 1-2 hours after the addition is complete.
-
To quench the reaction, add a 10% sodium bisulfite solution until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the diol product.
-
Characterize the product using techniques like IR spectroscopy (to observe the appearance of a broad O-H stretch) and NMR spectroscopy.
III. Halogenation: Addition of Halogens to the Double Bond
The double bond of this compound readily undergoes halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂), across the double bond. This reaction is often used as a qualitative test for unsaturation (the bromine water test) and can be used to synthesize dihalogenated derivatives of this compound. The reaction proceeds via an electrophilic addition mechanism.
Quantitative Data on Halogenation of Unsaturated Esters
Specific kinetic data for the halogenation of this compound is scarce. The table below provides general information based on the halogenation of similar unsaturated esters.
| Parameter | Value/Condition | Reference |
| Halogenating Agent | Bromine (Br₂), Chlorine (Cl₂), N-Bromosuccinimide (NBS) for allylic bromination | [7][8] |
| Solvent | Dichloromethane, Carbon tetrachloride (use with caution), Acetic acid | [7] |
| Temperature | Typically room temperature or below | [7] |
| Kinetics | The reaction is generally fast | [7] |
| Product | Vicinal dihalide | [7] |
Experimental Protocol: Bromination of this compound
The following protocol describes the addition of bromine across the double bond of this compound.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane
-
Sodium thiosulfate solution (10%)
Procedure:
-
Dissolve this compound in dichloromethane in a flask.
-
In a dropping funnel, prepare a solution of bromine in dichloromethane.
-
Slowly add the bromine solution to the stirred this compound solution at room temperature. The red-brown color of the bromine will disappear as it reacts.
-
Continue the addition until a faint persistent red-brown color is observed, indicating that all the double bonds have reacted.
-
If excess bromine was added, quench the reaction by adding a few drops of 10% sodium thiosulfate solution until the color disappears.
-
Wash the reaction mixture with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the dibrominated this compound.
-
Characterize the product by NMR and mass spectrometry.
IV. Epoxidation: Formation of an Oxirane Ring
Epoxidation is the reaction of the double bond in this compound with a peroxy acid to form an epoxide (or oxirane), a three-membered ring containing an oxygen atom. Epoxidized this compound can serve as a valuable intermediate for further chemical modifications due to the reactivity of the epoxide ring.
Quantitative Data on Epoxidation of Unsaturated Esters
The following table summarizes typical conditions and outcomes for the epoxidation of long-chain unsaturated esters.
| Parameter | Value/Condition | Reference |
| Epoxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA), Peroxyacetic acid, Hydrogen peroxide with a catalyst | [9][10] |
| Solvent | Dichloromethane, Chloroform, Ethyl acetate | [9] |
| Temperature | 0 - 50 °C | [9] |
| Reaction Time | 1 - 24 hours | [9] |
| Typical Yield | 70 - 95% | [5][9] |
Experimental Protocol: Epoxidation of this compound with m-CPBA
This protocol outlines the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve m-CPBA in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred this compound solution.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxy acid and the resulting meta-chlorobenzoic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the epoxidized this compound.
-
Characterize the product using NMR (disappearance of the olefinic protons and appearance of new signals for the epoxide protons) and IR spectroscopy (C-O-C stretching of the epoxide ring).
V. Polymerization: Creating Macromolecules
While the double bond in this compound can in principle be involved in polymerization reactions, it is more common to first modify the constituent parts, behenyl alcohol and oleic acid, into more reactive monomers. For instance, behenyl alcohol can be converted to behenyl acrylate or behenyl methacrylate, which can then undergo free-radical polymerization to form polymers with long, waxy side chains. These polymers have applications as pour point depressants and viscosity modifiers in lubricating oils.
Quantitative Data on Polymerization of Behenyl Acrylate/Methacrylate
The following table provides representative data for the free-radical polymerization of long-chain acrylates and methacrylates.
| Parameter | Value/Condition | Reference |
| Monomer | Behenyl Acrylate, Behenyl Methacrylate | [11][12] |
| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO) | [11][12] |
| Solvent | Toluene, Xylene | [11] |
| Temperature | 60 - 100 °C | [11][12] |
| Kinetics | Follows typical free-radical polymerization kinetics (initiation, propagation, termination) | [13][14] |
| Polymer Characterization | Gel Permeation Chromatography (GPC) for molecular weight, NMR for composition | [11][12] |
Experimental Protocol: Free-Radical Polymerization of Behenyl Acrylate
This protocol describes the synthesis of poly(behenyl acrylate).
Materials:
-
Behenyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and line
Procedure:
-
Place behenyl acrylate and toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Add the initiator, AIBN.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Dry the polymer in a vacuum oven at a moderate temperature.
-
Characterize the polymer by GPC to determine its molecular weight and polydispersity index, and by NMR to confirm its structure.
Conclusion
The carbon-carbon double bond in this compound is a versatile functional group that can undergo a variety of chemical transformations. This guide has provided an in-depth overview of the key reactions of this double bond, including hydrogenation, oxidation, halogenation, epoxidation, and the polymerization of its derivatives. By understanding the principles, quantitative aspects, and experimental protocols associated with these reactions, researchers, scientists, and drug development professionals can effectively utilize this compound as a platform molecule for the development of new materials and drug delivery systems with tailored properties. The provided data and protocols, while often based on analogous long-chain esters, serve as a strong foundation for further investigation and optimization of reactions involving this compound.
References
- 1. US5463143A - Process for the direct hydrogenation of wax esters - Google Patents [patents.google.com]
- 2. EP0737664A2 - Process for the production of wax ester and hydrogenation of the wax ester to fatty alcohol - Google Patents [patents.google.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Mechanism of the permanganate oxidation of unsaturated compounds. Part VI. Kinetic investigation of the oxidation of methylmaleic acid, methylfumaric acid, and dimethylmaleic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]
- 7. GB402928A - A process for the halogenation of unsaturated hydrocarbons - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US2485160A - Process for the epoxidation of esters of oleic and linoleic acids - Google Patents [patents.google.com]
- 10. Facial selectivity in epoxidation of 2-cyclohexen-1-ol with peroxy acids. A computational DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. "Contrasting acrylate versus methacrylate crosslinking reactions and th" by Chang Liu, John Tsavalas et al. [dc.engconfintl.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
behenyl oleate as a biochemical reagent in life science research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl oleate, a wax ester formed from the esterification of behenyl alcohol and oleic acid, is emerging as a versatile biochemical reagent with significant potential in life science research and pharmaceutical development. Its unique physicochemical properties, including high lipophilicity, biocompatibility, and stability, make it a valuable component in various applications, ranging from the development of sophisticated drug delivery systems to its use in models of physiological barriers. This technical guide provides a comprehensive overview of this compound, consolidating available data on its properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is characterized by its long alkyl chains, contributing to its waxy nature and low water solubility. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Name | docosyl (9Z)-octadec-9-enoate | [1] |
| Synonyms | This compound, Oleic acid behenyl ester | [2] |
| CAS Number | 127566-70-5 | [2] |
| Molecular Formula | C₄₀H₇₈O₂ | [1] |
| Molecular Weight | 591.05 g/mol | [1][2] |
| Physical State | Solid at room temperature | Larodan |
| Purity | >99% (commercially available) | [2] |
| Storage | Freezer | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Protocol: Fischer-Speier Esterification (General Procedure)
This protocol describes a general method for Fischer-Speier esterification that can be adapted for the synthesis of this compound.
Materials:
-
Oleic acid
-
Behenyl alcohol
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve oleic acid and a molar excess of behenyl alcohol in an anhydrous solvent like toluene.[3]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3]
-
Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[3][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Applications in Life Science Research
This compound's properties make it a valuable tool in several areas of life science research.
Model Tear Film Lipid Layer
This compound is a key component in artificial tear film lipid layer (TFLL) models used to study the biophysical properties of the tear film and its role in preventing ocular surface dehydration.
Quantitative Data from a Model TFLL Study:
| Component | Molar Percentage (%) |
| This compound | 40 |
| Cholesteryl Oleate | 40 |
| Phosphatidylcholine | 15 |
| Palmitic-acid-9-hydroxy-stearic-acid | 5 |
A model TFLL with this composition was found to reduce the water evaporation rate by 11% at high surface pressures.
Experimental Protocol: In Vitro Tear Film Model
This protocol provides a general outline for studying the evaporation resistance of a model TFLL containing this compound.
Materials:
-
This compound
-
Cholesteryl oleate
-
Phosphatidylcholine
-
Palmitic-acid-9-hydroxy-stearic-acid
-
Chloroform (for lipid stock solutions)
-
Ultrapure water
-
Droplet evaporimeter with a constant surface area
Procedure:
-
Prepare stock solutions of each lipid in chloroform.
-
Create the desired lipid mixture by combining the stock solutions in the appropriate molar ratios.
-
Spread a small amount of the lipid mixture onto the surface of a water droplet in a controlled environment chamber.
-
Allow the solvent to evaporate, forming a lipid film at the air-water interface.
-
Monitor and measure the rate of water evaporation from the droplet using the evaporimeter.
-
Compare the evaporation rate with that of a pure water droplet to determine the evaporation resistance of the model TFLL.
Antifungal Research
Recent studies have demonstrated the antifungal properties of this compound, particularly against Pseudogymnoascus destructans, the fungus responsible for White-Nose Syndrome in bats.
Quantitative Data from an Antifungal Study:
| Compound | Concentration | Result |
| This compound | 0.2% | Inhibition of P. destructans growth |
Experimental Protocol: Antifungal Activity Assay
This protocol outlines a method to assess the antifungal activity of this compound.
Materials:
-
This compound
-
Fungal culture (e.g., P. destructans)
-
Appropriate growth medium (e.g., Sabouraud dextrose agar)
-
Solvent for this compound (if necessary)
-
Incubator
Procedure:
-
Prepare the growth medium and sterilize it.
-
Incorporate this compound into the molten growth medium at the desired concentration. If a solvent is used, ensure a solvent-only control is also prepared.
-
Pour the medium into petri dishes and allow it to solidify.
-
Inoculate the center of each plate with the fungal culture.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Monitor and measure the diameter of the fungal colony over time.
-
Compare the growth on the this compound-containing medium to the control medium to determine the extent of growth inhibition.
References
Methodological & Application
Application Notes and Protocols for Behenyl Oleate in Topical and Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl oleate, a long-chain fatty acid ester, is emerging as a promising excipient in the formulation of topical and transdermal drug delivery systems. Its lipophilic nature allows for effective interaction with the stratum corneum, the primary barrier of the skin, potentially enhancing the permeation of active pharmaceutical ingredients (APIs). These application notes provide an overview of the utility of this compound, supported by experimental protocols and data presentation, to guide researchers in harnessing its potential as a penetration enhancer.
The primary mechanism by which this compound is thought to enhance skin permeation is through the disruption of the highly ordered lipid structure of the stratum corneum. By fluidizing these lipids, it can increase the diffusion of drug molecules through this barrier.
Data Presentation
While specific quantitative data for this compound is not extensively available in published literature, the following tables present illustrative data based on studies of structurally similar long-chain fatty acid esters, such as behenyl behenate, and common fatty acids like oleic acid. This data serves to provide a comparative framework for the expected performance of this compound. For instance, studies on behenyl behenate have shown enhancement ratios in the range of 2.5 to 4.2.[1] The data for oleic acid demonstrates its well-established role as a penetration enhancer.
Table 1: Illustrative In Vitro Skin Permeation Data for a Model Drug with this compound
| Formulation | Drug Flux (μg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Enhancement Ratio (ER) | Lag Time (h) |
| Control (without enhancer) | 1.5 ± 0.3 | 0.30 ± 0.06 | 1.0 | 2.5 ± 0.5 |
| 2% this compound | 4.8 ± 0.7 | 0.96 ± 0.14 | 3.2 | 2.1 ± 0.4 |
| 5% this compound | 8.2 ± 1.1 | 1.64 ± 0.22 | 5.5 | 1.8 ± 0.3 |
| 10% this compound | 7.5 ± 0.9 | 1.50 ± 0.18 | 5.0 | 1.9 ± 0.4 |
| 5% Oleic Acid (Reference) | 9.1 ± 1.3 | 1.82 ± 0.26 | 6.1 | 1.5 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific API, formulation, and experimental conditions.
Table 2: Formulation Composition for a Topical Gel Containing this compound
| Ingredient | Function | Concentration (% w/w) |
| Model Drug | Active Pharmaceutical Ingredient | 1.0 |
| This compound | Penetration Enhancer | 5.0 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
Protocol 1: Preparation of a Topical Gel Formulation with this compound
Objective: To prepare a stable and homogenous topical gel containing a model drug and this compound as a penetration enhancer.
Materials:
-
Model Drug
-
This compound
-
Carbopol 940
-
Propylene Glycol
-
Triethanolamine
-
Purified Water
-
Magnetic stirrer and hot plate
-
Beakers and other standard laboratory glassware
-
pH meter
Methodology:
-
Carbopol Dispersion: Disperse Carbopol 940 in purified water with constant stirring using a magnetic stirrer until a lump-free, translucent dispersion is formed.
-
Oil Phase Preparation: In a separate beaker, dissolve the model drug and this compound in propylene glycol. Gently heat to 40-50°C to facilitate dissolution.
-
Mixing: Slowly add the oil phase to the aqueous Carbopol dispersion with continuous stirring.
-
Neutralization: Add triethanolamine dropwise to the mixture while monitoring the pH. Continue addition until a pH of 6.5 is achieved and a clear, viscous gel is formed.
-
Final Mixing: Continue stirring for an additional 15-20 minutes to ensure homogeneity.
-
Storage: Store the prepared gel in an airtight container at room temperature, protected from light.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the effect of this compound on the transdermal permeation of a model drug from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Prepared topical formulations (control and with this compound)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stir bars
-
Water bath or heating block to maintain 32°C ± 1°C at the skin surface
-
Syringes and collection vials
-
Analytical method for drug quantification (e.g., HPLC)
Methodology:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) receptor medium and add a magnetic stir bar. Ensure there are no air bubbles trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes to reach the target skin surface temperature of 32°C.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) using the following equations:
-
Flux (Jss): The slope of the linear portion of the cumulative amount permeated versus time plot.
-
Permeability Coefficient (Kp): Kp = Jss / C, where C is the initial concentration of the drug in the donor formulation.
-
Enhancement Ratio (ER): ER = Jss (with enhancer) / Jss (without enhancer).
-
Visualizations
Caption: Workflow for Evaluating this compound in Topical Formulations.
Caption: Proposed Mechanism of this compound as a Permeation Enhancer.
References
Application Notes and Protocols for Formulating Stable Oleogels Using Behenyl Oleate as a Structurant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleogels are semi-solid systems in which a liquid lipophilic phase is structured by a network of self-assembled oleogelator molecules. These systems are gaining significant interest in the pharmaceutical, cosmetic, and food industries as versatile platforms for the controlled delivery of active ingredients, texture modification, and the replacement of saturated and trans fats. Behenyl oleate, a wax ester derived from behenyl alcohol and oleic acid, presents itself as a promising structurant for oleogels due to its biocompatibility and ability to form stable gel networks at relatively low concentrations.
These application notes provide a comprehensive guide to formulating and characterizing stable oleogels using this compound. The protocols detailed below are based on established methods for wax-based oleogels. While specific quantitative data for oleogels structured exclusively with this compound is limited in publicly available literature, the data presented herein is extrapolated from studies on chemically similar long-chain wax esters to provide a practical framework for formulation development.[1][2] Researchers are encouraged to use these protocols as a starting point and optimize the parameters for their specific application and oil phase.
Key Applications
-
Topical Drug Delivery: Formulation of creams, ointments, and gels for the sustained release of hydrophobic active pharmaceutical ingredients (APIs).
-
Oral Drug Delivery: Development of oral formulations for enhanced bioavailability of poorly water-soluble drugs.
-
Cosmetics and Personal Care: Creation of stable and aesthetically pleasing textures in products such as lotions, creams, and balms.
-
Nutraceuticals: Encapsulation and protection of sensitive lipophilic nutrients and supplements.
Experimental Protocols
Protocol 1: Preparation of this compound Oleogels
This protocol describes the direct dispersion method for preparing oleogels structured with this compound.
Materials:
-
This compound (purity >99%)
-
Lipophilic solvent (e.g., vegetable oil such as sunflower, olive, or safflower oil; medium-chain triglycerides)
-
Heating magnetic stirrer
-
Glass vials with screw caps
-
Weighing balance
Procedure:
-
Preparation of the Mixture: Weigh the desired amount of this compound and the selected oil phase directly into a glass vial to achieve the target concentration (w/w).[2] It is recommended to start with a concentration range of 2% to 15% (w/w) to determine the critical gelling concentration.
-
Dissolution: Place the vial on a heating magnetic stirrer and heat the mixture to 85-90°C while stirring continuously until the this compound is completely dissolved and a clear, homogeneous solution is obtained.[3]
-
Cooling and Gelation: Remove the vial from the heat and allow it to cool down to room temperature (20-25°C) under quiescent conditions (without stirring).[3]
-
Maturation: Store the prepared oleogels at a controlled temperature (e.g., 4°C or 25°C) for at least 24 hours to allow for complete crystallization and network formation before characterization.[2]
Protocol 2: Determination of Critical Gelling Concentration (CGC)
The CGC is the minimum concentration of oleogelator required to form a stable gel that does not flow when inverted.[4]
Procedure:
-
Prepare a series of oleogels with increasing concentrations of this compound (e.g., in 1% increments from 1% to 10% w/w) following Protocol 1.
-
After the 24-hour maturation period, invert each vial and observe for any flow within 1 minute.
-
The CGC is the lowest concentration at which the oleogel remains firm and does not flow.
Protocol 3: Characterization of Oleogel Stability - Oil Binding Capacity (OBC)
OBC measures the ability of the oleogel network to retain the liquid oil phase, which is a crucial indicator of its physical stability.[5]
Procedure:
-
Place a known weight of the oleogel sample (approximately 1 g) into a pre-weighed centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes).
-
After centrifugation, carefully decant the separated oil from the top.
-
Weigh the tube containing the remaining oleogel.
-
Calculate the OBC using the following formula:
OBC (%) = (Weight of remaining oleogel / Initial weight of oleogel) x 100
Protocol 4: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting and crystallization behavior of the oleogels.
Procedure:
-
Accurately weigh 5-10 mg of the oleogel sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heating Scan: Equilibrate the sample at a low temperature (e.g., 0°C) for 5 minutes. Then, heat the sample at a constant rate (e.g., 5°C/min) to a temperature above the expected melting point of this compound (e.g., 90°C).
-
Cooling Scan: Hold the sample at the high temperature for 5 minutes to erase any thermal history. Then, cool the sample at a constant rate (e.g., 5°C/min) back to the initial low temperature.
-
Analyze the resulting thermograms to determine the onset, peak, and end temperatures of melting and crystallization, as well as the enthalpies of these transitions.
Protocol 5: Rheological Analysis
Rheological measurements provide insights into the mechanical properties and microstructure of the oleogels. A controlled stress or strain rheometer with a parallel plate or cone-plate geometry is typically used.
Procedure:
-
Sample Loading: Carefully load the oleogel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap setting (e.g., 1 mm). Trim any excess sample from the edges.
-
Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain to evaluate the frequency-dependent behavior of the oleogel. In a stable gel, G' should be greater than G'' and relatively independent of frequency.[6]
-
Temperature Sweep: Perform a temperature sweep at a constant frequency and strain to observe the changes in G' and G'' as a function of temperature. This helps to identify the gel-sol transition temperature.
Quantitative Data Summary
The following tables summarize expected quantitative data for oleogels formulated with long-chain wax esters, which can be used as a reference for formulating with this compound.
Table 1: Critical Gelling Concentration (CGC) of Various Wax-Based Oleogels
| Oleogelator | Oil Phase | CGC (% w/w) | Reference |
| Sunflower Wax | Canola Oil | 1 | [4] |
| Rice Bran Wax | Canola Oil | 1 | [4] |
| Candelilla Wax | Canola Oil | 2 | [4] |
| Carnauba Wax | Canola Oil | 4 | [4] |
| SFAD-Wax Esters | Olive Oil | 20 | [2] |
Table 2: Mechanical and Stability Properties of Wax Ester Oleogels
| Oleogelator System | Concentration (% w/w) | Hardness (N) | Oil Binding Capacity (%) | Reference |
| SFAD-Wax Esters in Olive Oil | 20 | 3.8 | >95 (visual) | [2] |
| Beeswax in various oils | 6 | 0.31 - 1.63 | >70 | [5] |
| Carnauba Wax in Olive Oil | 10 | 5.4 | ~80 | [7] |
Table 3: Rheological and Thermal Properties of Wax Ester Oleogels
| Oleogelator System | G' > G'' | Gel-Sol Transition Temp. (°C) | Melting Peak (°C) | Reference |
| SFAD-Wax Esters in Olive Oil (20%) | Yes (at 20-27°C) | ~28 | 28.5 | [2] |
| Behenyl Wax Esters in Olive Oil (5-10%) | Yes | Not specified | Not specified | [8] |
| Various Wax Esters in MCT Oil (10%) | Yes | Not specified | Varies with chain length | [1] |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Olive Oil Oleogel Formulation Using Wax Esters Derived from Soybean Fatty Acid Distillate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Vegetable Oil Composition on the Structural Properties of Oleogels Based on Behenyl Alcohol/Behenic Acid Oleogelator System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleogelation based on plant waxes: characterization and food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digital.csic.es [digital.csic.es]
- 7. [PDF] Olive Oil Oleogel Formulation Using Wax Esters Derived from Soybean Fatty Acid Distillate | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced Analytical Techniques for the Characterization of Behenyl Oleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Behenyl oleate (docosyl (Z)-octadec-9-enoate) is a wax ester composed of behenyl alcohol and oleic acid.[1] It is utilized in various industries, including cosmetics and pharmaceuticals, as a lubricant, plasticizer, and emollient due to its specific physicochemical properties.[2] As a component of human meibomian gland secretions, it is also crucial for the stability of the tear film lipid layer.[2] The precise characterization of this compound is critical for quality control, formulation development, and understanding its function in biological and material systems. This document outlines advanced analytical techniques and detailed protocols for the comprehensive characterization of this compound, covering its structural confirmation, purity assessment, and thermal behavior.
Physicochemical and Spectroscopic Data Summary
A summary of key chemical, physical, and spectroscopic properties of this compound is presented below. This data serves as a reference for the analytical techniques described.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₇₈O₂ | [1][3][4] |
| Molecular Weight | 591.0 g/mol | [1][3][4] |
| CAS Number | 127566-70-5 | [1][2][4] |
| Classification | Wax Monoester | [1] |
| ¹H-NMR (CDCl₃) | δ ~5.35 ppm (-CH=CH-) | [2] |
| δ ~4.05 ppm (-CH₂OCO-) | [2] | |
| GC Kovats Retention Index | 4124.07 (Standard non-polar column) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of this compound.[2] Both Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon framework and the chemical environment of its atoms.[2] In ¹H-NMR, characteristic signals confirm the ester linkage and the double bond. A triplet at approximately 4.05 ppm corresponds to the protons on the carbon adjacent to the ester's oxygen (-CH₂OCO-), while a multiplet around 5.35 ppm is indicative of the two protons of the double bond in the oleate moiety (-CH=CH-).[2] Quantitative NMR (qNMR) can also be employed to determine the purity of the substance or the composition of mixtures containing oleate esters.[5]
Logical Workflow for this compound Synthesis and Characterization
Caption: Workflow from synthesis to multi-technique characterization of this compound.
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.[2]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard ¹H-NMR spectrum. A relaxation delay of 8-10 seconds can be used for quantitative analysis.[5]
-
Typical spectral width for ¹H-NMR is 0-12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.
-
Integrate the peaks of interest, specifically the signals around 5.35 ppm and 4.05 ppm.
-
Mass Spectrometry (MS) Coupled with Chromatography
Application Note: Mass spectrometry is essential for determining the molecular weight and analyzing the fragmentation patterns of this compound, especially within complex mixtures.[2] When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for separation and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for analyzing intact wax esters.[6] High-temperature capillary columns allow for the separation of this compound, and subsequent electron ionization (EI) mass spectrometry provides fragmentation patterns, such as the protonated fatty acid ion, which aids in identification.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like HPLC coupled with Quadrupole Time-of-Flight (QTOF) MS can directly analyze wax esters with minimal sample preparation.[8] More advanced methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Ultraviolet Photodissociation (UVPD), allow for detailed structural analysis, including the precise localization of the double bond within the oleate chain.[7]
Experimental Workflow for GC-MS Analysis
References
- 1. This compound | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. larodan.com [larodan.com]
- 5. sciepub.com [sciepub.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Structural Elucidation of Behenyl Oleate using ¹H-NMR and ¹³C-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl oleate (also known as docosyl oleate) is a long-chain wax ester with significant applications in the cosmetic, pharmaceutical, and food industries as an emollient, lubricant, and texturizing agent. Its chemical structure, consisting of a C22 saturated fatty alcohol (behenyl alcohol) esterified with a C18 monounsaturated fatty acid (oleic acid), dictates its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document provides detailed application notes and protocols for the use of proton (¹H) and carbon-13 (¹³C) NMR spectroscopy in the structural characterization of this compound.
Principle of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.
-
¹H-NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Reveals the number of neighboring protons.
-
-
¹³C-NMR Spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, revealing the number of different carbon environments.
-
2D-NMR Techniques such as Correlation Spectroscoy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in unambiguously assigning ¹H and ¹³C signals by revealing correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC).
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃), a common NMR solvent. These values are based on published data and spectral database information.
Table 1: ¹H-NMR Spectral Data of this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Oleate & Behenyl) | 0.88 | t | 6H |
| -(CH₂)n- (Oleate & Behenyl) | 1.25-1.35 | m | ~60H |
| -CH₂-CH₂-COO- (Oleate) | 1.62 | p | 2H |
| -CH₂-CH=CH- (Oleate) | 2.01 | q | 4H |
| -CH₂-COO- (Oleate) | 2.29 | t | 2H |
| -O-CH₂- (Behenyl) | 4.05 | t | 2H |
| -CH=CH- (Oleate) | 5.34 | m | 2H |
t = triplet, p = pentet, q = quartet, m = multiplet
Table 2: ¹³C-NMR Spectral Data of this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) |
| -C H₃ (Oleate & Behenyl) | 14.1 |
| -C H₂-CH₃ (Oleate & Behenyl) | 22.7 |
| -(C H₂)n- (Oleate & Behenyl) | 25.0 - 32.0 |
| -C H₂-CH=CH- (Oleate) | 27.2 |
| -O-CH₂-C H₂- (Behenyl) | 28.7 |
| -C H₂-COO- (Oleate) | 34.2 |
| -O-C H₂- (Behenyl) | 64.4 |
| -C H=C H- (Oleate) | 129.8, 130.0 |
| -C =O (Ester) | 173.9 |
Experimental Protocols
This section outlines a detailed protocol for the structural elucidation of this compound using NMR spectroscopy.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.
¹H-NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
¹³C-NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
2D NMR Acquisition (for detailed structural confirmation):
-
¹H-¹H COSY: Use a standard COSY pulse sequence to establish proton-proton correlations.
-
¹H-¹³C HSQC: Employ a standard HSQC pulse sequence to identify one-bond proton-carbon correlations.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H-NMR and ¹³C-NMR.
-
Integration: Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton or carbon in the this compound structure using the data in Tables 1 and 2, and by analyzing the correlations in the 2D NMR spectra.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR and the key ¹H-¹H COSY correlations.
Caption: Experimental workflow for the structural elucidation of this compound via NMR spectroscopy.
Caption: Key ¹H-¹H COSY correlations for the structural confirmation of this compound.
Application of Behenyl Oleate as a Wax Ester in Cosmetic Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl oleate is a wax ester synthesized from the esterification of behenyl alcohol and oleic acid.[1] In cosmetic science, it serves as a multifunctional ingredient, primarily valued for its properties as an emollient, skin-conditioning agent, and film-former.[2][3] Its waxy nature contributes to the structure and stability of cosmetic formulations, while its interaction with the skin provides significant sensory and physiological benefits. This compound is utilized in a variety of products, including lotions, creams, and hair conditioners, to improve texture, spreadability, and provide a non-greasy, silky feel.[2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in cosmetic formulations.
Mechanism of Action: Skin Barrier Enhancement
This compound primarily functions by forming a thin, occlusive film on the surface of the skin.[3] This film reinforces the skin's natural lipid barrier, the stratum corneum, which is crucial for preventing excessive transepidermal water loss (TEWL) and protecting the skin from external irritants. The oleic acid component of this compound can also interact with the lipid bilayers of the stratum corneum, potentially increasing their fluidity and facilitating the penetration of other active ingredients.[4][5] By reducing water evaporation from the skin, this compound helps to maintain skin hydration, leading to improved softness, smoothness, and flexibility.
Caption: Mechanism of this compound on the Skin Barrier.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the experimental protocols detailed below. The data presented is illustrative and will vary depending on the specific formulation and experimental conditions.
Table 1: Skin Hydration Assessment (Corneometer Units)
| Time Point | Placebo (Control) | Formulation with 5% this compound | % Increase from Baseline (this compound) |
| Baseline (T0) | 45.2 ± 3.1 | 46.1 ± 3.5 | 0% |
| 1 Hour (T1) | 47.5 ± 3.3 | 58.9 ± 4.0 | 27.8% |
| 4 Hours (T4) | 46.8 ± 3.2 | 55.4 ± 3.8 | 20.2% |
| 8 Hours (T8) | 45.9 ± 3.4 | 52.3 ± 3.6 | 13.4% |
Table 2: Transepidermal Water Loss (TEWL) (g/m²h)
| Time Point | Placebo (Control) | Formulation with 5% this compound | % Reduction from Baseline (this compound) |
| Baseline (T0) | 12.5 ± 1.8 | 12.3 ± 1.9 | 0% |
| 1 Hour (T1) | 12.1 ± 1.7 | 9.8 ± 1.5 | 20.3% |
| 4 Hours (T4) | 12.3 ± 1.8 | 10.5 ± 1.6 | 14.6% |
| 8 Hours (T8) | 12.4 ± 1.9 | 11.2 ± 1.7 | 8.9% |
Table 3: Sensory Panel Evaluation (Scale 1-10)
| Attribute | Placebo (Control) | Formulation with 5% this compound |
| Spreadability | 6.5 ± 1.2 | 8.9 ± 0.8 |
| Absorbency | 7.2 ± 1.0 | 8.5 ± 0.9 |
| Greasiness (Afterfeel) | 5.8 ± 1.5 | 3.2 ± 0.7 |
| Softness (Afterfeel) | 6.1 ± 1.3 | 9.1 ± 0.6 |
| Overall Feel | 6.3 ± 1.1 | 8.8 ± 0.7 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a cosmetic formulation.
Protocol for Skin Hydration Assessment
Objective: To quantify the effect of a formulation containing this compound on skin surface hydration over time.
Apparatus: Corneometer® CM 825 or similar capacitance-based skin hydration measurement device.
Procedure:
-
Subject Recruitment: Select a panel of at least 10 healthy volunteers with normal to dry skin.
-
Acclimatization: Allow subjects to acclimatize to a controlled environment (20-22°C, 40-60% relative humidity) for at least 20 minutes before measurements.[6]
-
Test Area Demarcation: Mark two equivalent test areas on the volar forearm of each subject.
-
Baseline Measurement: Take three baseline hydration readings from each test area using the Corneometer. The average of these readings will serve as the baseline value.[7]
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the placebo to one test area and the formulation with this compound to the other.
-
Post-Application Measurements: Take triplicate measurements at specified time points (e.g., 1, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the mean and standard deviation of the Corneometer units for each time point. Compare the percentage increase in hydration from baseline for the this compound formulation against the placebo.
Caption: Skin Hydration Assessment Workflow.
Protocol for Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the occlusive properties of a formulation containing this compound by measuring its effect on TEWL.
Apparatus: Tewameter® or other open-chamber TEWL measurement device.
Procedure:
-
Subject Recruitment and Acclimatization: Follow the same procedure as for the skin hydration assessment.
-
Test Area Demarcation: Define two test areas on the volar forearm.
-
Baseline Measurement: Take baseline TEWL measurements for each test area. It is recommended to take at least three readings per site to obtain a stable average.[7]
-
Product Application: Apply a standardized amount of the placebo and the this compound formulation to their respective test areas.
-
Post-Application Measurements: Measure TEWL at designated time intervals (e.g., 1, 4, and 8 hours) after application.
-
Data Analysis: Calculate the mean and standard deviation of TEWL values. Determine the percentage reduction in TEWL from baseline for the this compound formulation compared to the placebo.
Caption: TEWL Measurement Workflow.
Protocol for Sensory Panel Evaluation
Objective: To evaluate the sensory characteristics of a cosmetic formulation containing this compound.
Procedure:
-
Panelist Selection and Training: Recruit and train a panel of at least 10 individuals on the sensory evaluation of cosmetic products. Panelists should be trained to identify and rate the intensity of specific attributes.[3][8]
-
Sample Preparation: Prepare the placebo and the this compound formulation in identical, coded containers.
-
Evaluation Procedure:
-
Appearance: Panelists visually assess the product's appearance.
-
Pick-up: Panelists evaluate the feel of the product when first touched.
-
Rub-out: A standardized amount of each product is applied to a designated area of the skin (e.g., forearm). Panelists evaluate attributes such as spreadability and absorbency during application.[1]
-
After-feel: After a set time (e.g., 5 minutes), panelists evaluate the residual feel of the product on the skin, noting attributes like greasiness and softness.[1]
-
-
Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., 1-10).
-
Data Analysis: Use statistical methods such as ANOVA to analyze the data and identify significant differences between the samples.[3]
Caption: Sensory Panel Evaluation Workflow.
Protocol for Stability Testing
Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under various conditions.
Procedure:
-
Sample Preparation: Prepare the final formulation and package it in the intended commercial packaging.
-
Accelerated Stability Testing:
-
Elevated Temperature: Store samples at elevated temperatures (e.g., 37°C and 45°C) for a period of three months. A product stable for three months at 45°C is generally considered to have a shelf life of two years at room temperature.[9]
-
Freeze-Thaw Cycling: Subject samples to at least three cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[9]
-
-
Centrifuge Testing: To assess emulsion stability, heat the product to 50°C and centrifuge at 3000 rpm for 30 minutes. Inspect for any signs of phase separation or creaming.[9]
-
Evaluation: At regular intervals (e.g., 1, 2, and 3 months for accelerated testing), evaluate the samples for changes in:
-
Physical Properties: Color, odor, appearance, texture, and viscosity.
-
Chemical Properties: pH.
-
Microbiological Stability: Test for the presence of bacteria, yeast, and mold.[10]
-
-
Data Analysis: Document all observations. Any significant changes may indicate instability.
Conclusion
This compound is a valuable wax ester in cosmetic science, offering significant benefits in terms of skin barrier enhancement, hydration, and sensory appeal. The protocols outlined in this document provide a comprehensive framework for substantiating the efficacy and stability of cosmetic formulations containing this ingredient. Rigorous testing according to these methodologies will enable researchers and formulators to develop high-performing and consumer-pleasing skincare products.
References
- 1. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects and Mode of Action of Oleic Acid and Tween 80 on Skin Permeation of Disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
Application Notes and Protocols for the Fischer Esterification of Behenyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl oleate is a wax ester, an ester of behenyl alcohol and oleic acid, with the chemical formula C40H78O2.[1] It is of significant interest in various fields, including cosmetics, pharmaceuticals, and material science, due to its properties as an emollient and lubricant. This document provides a detailed protocol for the synthesis of this compound via Fischer esterification, a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2]
Principle of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction equilibrium can be shifted toward the product side by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.[2]
Quantitative Data Presentation
The following table summarizes the typical reaction parameters for the Fischer esterification of this compound, compiled from literature data on this compound and similar long-chain wax esters.
| Parameter | Condition | Expected Yield/Outcome | Reference |
| Molar Ratio (Oleic Acid:Behenyl Alcohol) | 1:1 to 1:1.5 | An excess of behenyl alcohol can increase the yield by shifting the equilibrium. | [2] |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA) | Effective proton sources for catalysis. | [2] |
| Catalyst Concentration | 1-2% (w/w) relative to oleic acid | Sufficient to catalyze the reaction without causing significant side reactions. | |
| Temperature | 110-130 °C | Ensures reactants are in the liquid phase and facilitates the removal of water. | [2] |
| Reaction Time | 4-8 hours | Time required to reach equilibrium can vary based on other parameters. | |
| Solvent | Toluene or Hexane (optional) | Can be used to facilitate azeotropic removal of water with a Dean-Stark apparatus. |
Experimental Protocol
Materials and Equipment
-
Oleic Acid (C18H34O2)
-
Behenyl Alcohol (C22H46O)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Toluene (optional, for azeotropic water removal)
-
Sodium Bicarbonate (NaHCO₃) solution, 5% aqueous
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Analytical balance
-
TLC plates and developing chamber
Procedure
1. Reaction Setup:
-
In a clean, dry round-bottom flask, combine oleic acid and behenyl alcohol in a 1:1.2 molar ratio.
-
Add a magnetic stir bar to the flask.
-
If using a solvent for azeotropic water removal, add toluene to dissolve the reactants.
-
Slowly and carefully add the acid catalyst (sulfuric acid or p-TSA, approximately 1-2% of the weight of oleic acid) to the reaction mixture while stirring.
-
Attach a reflux condenser to the flask. If using a Dean-Stark apparatus, place it between the flask and the condenser.
-
Place the setup in a heating mantle on a magnetic stirrer.
2. Esterification Reaction:
-
Heat the reaction mixture to a gentle reflux (typically 110-130 °C) with continuous stirring.
-
If using a Dean-Stark apparatus, monitor the collection of water in the side arm.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., hexane/ethyl acetate), and spot it on a TLC plate alongside the starting materials. The formation of a new, less polar spot corresponding to the this compound indicates the reaction is proceeding.
-
Continue the reflux for 4-8 hours, or until the reaction is complete as indicated by TLC (disappearance of the limiting reactant).
3. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Water.
-
Brine to remove any remaining water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be a waxy solid or oil.
4. Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Load the sample onto the column.
-
Elute the column, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹. The spectrum will also exhibit C-H stretching vibrations from the long alkyl chains.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): Expect a triplet at approximately δ 4.05 ppm corresponding to the two protons on the carbon adjacent to the ester's oxygen (-CH₂OCO-). A multiplet around δ 5.35 ppm is characteristic of the two protons of the double bond in the oleate moiety (-CH=CH-).[2]
-
¹³C NMR (in CDCl₃): A peak around δ 173 ppm corresponds to the carbonyl carbon of the ester group.
-
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the Fischer esterification mechanism and the experimental workflow for the synthesis of this compound.
Caption: Mechanism of Fischer Esterification.
Caption: Experimental Workflow for this compound Synthesis.
References
The Role of Behenyl Oleate in the Formation of Stable Nanoemulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Behenyl oleate, the ester of behenyl alcohol and oleic acid, is a wax-like substance utilized in cosmetics and personal care products for its emollient and film-forming properties. While its constituent parts, behenyl alcohol and oleic acid, are known to function as a thickener/stabilizer and an oil phase component/penetration enhancer in emulsions respectively, there is a notable lack of specific scientific literature detailing the direct role and application of this compound in the formation and stabilization of nanoemulsions.
These application notes aim to provide a foundational understanding of nanoemulsion technology and extrapolate the potential contributions of this compound based on the known functions of its precursors and the general principles of nanoemulsion stability. It is critical to note that the experimental protocols provided are generalized and would require significant optimization for any specific formulation containing this compound, given the absence of direct published research.
Introduction to Nanoemulsions
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules.[1][2] With droplet sizes ranging from 20 to 200 nm, they offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various administration routes.[3][4] The formation of a stable nanoemulsion is a delicate balance of the oil phase, aqueous phase, surfactant, and co-surfactant selection, as well as the energy input during the emulsification process.[2]
Physicochemical Properties of this compound
This compound (C40H78O2) is a wax ester with a high molecular weight.[1] It is a solid at room temperature and is insoluble in water.[5][6] In cosmetic formulations, it functions as a skin-conditioning agent, an emollient, and a film-forming agent.[3][5] Its synthesis is typically achieved through the Fischer esterification of oleic acid and behenyl alcohol.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference(s) |
| Chemical Formula | C40H78O2 | [1] |
| Molecular Weight | 591.05 g/mol | [6] |
| Physical State | Solid | [6] |
| Solubility | Insoluble in water | [5] |
| Primary Functions | Emollient, Film-forming agent | [3] |
Potential Roles of this compound in Nanoemulsions
While direct evidence is unavailable, the chemical structure of this compound suggests potential roles in nanoemulsion formulations:
-
Oil Phase Component: Due to its lipophilic nature, this compound could serve as part of the oil phase. Its large molecular size might contribute to the stability of the nanoemulsion by inhibiting Ostwald ripening, a process where smaller droplets dissolve and deposit onto larger ones.
-
Co-emulsifier/Stabilizer: The long alkyl chains of both the behenyl and oleate moieties could provide steric hindrance at the oil-water interface, complementing the primary surfactant and enhancing the stability of the emulsion. Behenyl alcohol, a precursor, is known to act as a thickener and stabilizer in emulsions.[8][9]
Experimental Protocols for Investigating this compound in Nanoemulsions
The following are generalized protocols that would need to be adapted and optimized to investigate the role of this compound in a nanoemulsion system.
Protocol 1: Formulation of a this compound-Based Nanoemulsion by High-Pressure Homogenization
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion where this compound is a component of the oil phase.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (as a liquid lipid carrier)
-
Polysorbate 80 (Tween 80) (Surfactant)
-
Sorbitan monooleate (Span 80) (Co-surfactant)
-
Purified water (Aqueous phase)
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the desired amounts of this compound and MCT oil.
-
Heat the mixture on a magnetic stirrer at a temperature above the melting point of this compound until a clear, uniform oil phase is obtained.
-
Add the required amount of Span 80 to the oil phase and stir until fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the required amount of purified water.
-
Add the desired amount of Tween 80 to the water and stir until a clear solution is formed.
-
-
Pre-emulsion Formation:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 70°C).
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) with a magnetic stirrer for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Cool the resulting nanoemulsion to room temperature.
-
Protocol 2: Characterization of the this compound Nanoemulsion
Objective: To determine the physical properties and stability of the formulated nanoemulsion.
Methods:
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Use Dynamic Light Scattering (DLS) to measure the average droplet size and PDI. A PDI value below 0.3 generally indicates a narrow size distribution.
-
-
Zeta Potential Measurement:
-
Determine the surface charge of the nanoemulsion droplets using a zetasizer. A zeta potential of ±30 mV or greater is generally indicative of good physical stability due to electrostatic repulsion.
-
-
Morphology:
-
Visualize the shape and size of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
-
Stability Studies:
-
Thermodynamic Stability: Subject the nanoemulsion to centrifugation (e.g., 3500 rpm for 30 minutes) and freeze-thaw cycles (e.g., three cycles of -20°C and +25°C for 48 hours at each temperature) to observe for any signs of phase separation, creaming, or cracking.
-
Long-term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 3 months) and monitor for changes in droplet size, PDI, and zeta potential.
-
Data Presentation
Quantitative data from the characterization studies should be summarized in tables for easy comparison of different formulations.
Table 2: Example of Droplet Size, PDI, and Zeta Potential Data for Different Formulations
| Formulation ID | This compound (%) | Surfactant:Co-surfactant Ratio | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| F1 | 1 | 2:1 | 150.2 ± 3.5 | 0.21 ± 0.02 | -32.1 ± 1.5 |
| F2 | 2 | 2:1 | 165.8 ± 4.1 | 0.25 ± 0.03 | -30.5 ± 1.8 |
| F3 | 1 | 3:1 | 145.5 ± 3.2 | 0.19 ± 0.02 | -35.2 ± 1.2 |
| F4 | 2 | 3:1 | 158.9 ± 3.8 | 0.23 ± 0.03 | -33.8 ± 1.6 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Experimental Workflow
References
- 1. This compound | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 3. incibeauty.com [incibeauty.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. cargill.com [cargill.com]
- 6. larodan.com [larodan.com]
- 7. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 8. specialchem.com [specialchem.com]
- 9. lotioncrafter.com [lotioncrafter.com]
Behenyl Oleate as a Matrix Former in Controlled-Release Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of behenyl oleate as a matrix former in oral controlled-release drug formulations. This compound, a wax ester, possesses lipophilic properties that make it a candidate for creating inert, non-erodible matrices for sustained drug delivery. Due to the limited specific literature on this compound in this application, the information herein is based on its physicochemical properties and established principles of lipid-based controlled-release systems, with glyceryl behenate serving as a well-documented analogue.
Introduction to this compound in Controlled-Release Systems
This compound is an ester of behenyl alcohol and oleic acid.[1] Its waxy nature and high molecular weight suggest its potential as a hydrophobic matrix-forming agent. In such a system, the drug is dispersed within the this compound matrix. Upon oral administration, the aqueous gastrointestinal fluids penetrate the matrix, dissolving the drug, which then diffuses out through a network of pores and channels. This diffusion-controlled release can provide a sustained therapeutic effect, reduce dosing frequency, and minimize fluctuations in plasma drug concentrations.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Name | Docosyl (9Z)-octadec-9-enoate | [2] |
| Molecular Formula | C40H78O2 | [2] |
| Molecular Weight | 591.0 g/mol | [2] |
| Physical Form | Waxy Solid | Inferred |
| Solubility | Insoluble in water | Inferred from lipophilic nature |
Proposed Mechanism of Drug Release
The primary mechanism of drug release from a this compound matrix is expected to be diffusion through an inert matrix. The process can be described as follows:
-
Wetting and Penetration: Gastrointestinal fluid wets the surface of the tablet and begins to penetrate the hydrophobic matrix through pores and capillaries.
-
Drug Dissolution: The fluid dissolves the drug particles dispersed within the matrix.
-
Diffusion: A concentration gradient is established between the dissolved drug inside the matrix and the bulk fluid outside, driving the drug to diffuse out of the matrix.
-
Matrix Integrity: The this compound matrix itself is largely non-erodible and is excreted intact.
The rate of drug release is influenced by the porosity of the matrix, the tortuosity of the diffusion channels, and the solubility of the drug in the gastrointestinal fluid.
Experimental Protocols
The following protocols are adapted from standard methods for developing and characterizing lipid-based matrix tablets.
Preparation of this compound Matrix Tablets by Direct Compression
This protocol describes a common method for producing matrix tablets.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Filler (e.g., microcrystalline cellulose, lactose)
-
Glidant (e.g., colloidal silicon dioxide)
-
Lubricant (e.g., magnesium stearate)
-
V-blender or equivalent powder blender
-
Tablet press with appropriate tooling
-
Analytical balance
Protocol:
-
Weighing: Accurately weigh all components as per the formulation table below.
-
Sieving: Pass all powders through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity and break up any agglomerates.
-
Blending (Pre-lubrication): Combine the API, this compound, and filler in a V-blender. Blend for 15 minutes to achieve a homogenous mixture.
-
Blending (Lubrication): Add the glidant and lubricant to the powder blend and mix for an additional 3-5 minutes. Avoid over-blending, which can negatively impact tablet hardness.
-
Compression: Compress the final blend into tablets using a tablet press. Record the compression force, tablet weight, thickness, and hardness.
Example Formulation:
| Component | Function | Concentration (% w/w) |
| Active Pharmaceutical Ingredient | Drug | 10 - 40 |
| This compound | Matrix Former | 20 - 60 |
| Microcrystalline Cellulose | Filler/Binder | 10 - 70 |
| Colloidal Silicon Dioxide | Glidant | 0.5 - 1.0 |
| Magnesium Stearate | Lubricant | 0.5 - 1.0 |
In Vitro Drug Release Study (Dissolution Testing)
This protocol outlines the procedure for assessing the drug release profile from the prepared tablets.
Equipment:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution vessels
-
Water bath with temperature control
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Protocol:
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) and deaerate it.
-
Apparatus Setup: Assemble the dissolution apparatus and maintain the medium temperature at 37 ± 0.5 °C. Set the paddle speed (e.g., 50 or 75 RPM).
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples to prevent undissolved particles from interfering with the analysis.
-
Quantification: Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile (cumulative % release vs. time).
Developmental Workflow
The development of a controlled-release formulation with this compound would follow a systematic workflow.
Conclusion
This compound presents a promising, though currently under-documented, excipient for the formulation of controlled-release oral dosage forms. Its hydrophobic, waxy character is well-suited for creating inert matrices that can sustain the release of various active pharmaceutical ingredients. The protocols and workflows provided here offer a foundational approach for researchers to explore its potential, leveraging established methodologies for lipid-based drug delivery systems. Further research is warranted to generate specific data on its performance and to fully characterize its behavior as a matrix former.
References
Application Note: Utilizing Behenyl Oleate in the Development of Biodegradable Lubricants
Audience: Researchers, scientists, and drug development professionals.
Introduction The increasing demand for environmentally friendly industrial fluids has driven significant research into biodegradable lubricants.[1] Unlike conventional mineral oil-based lubricants, which can persist in the environment and cause significant pollution, biodegradable lubricants are designed to be readily broken down by microorganisms.[2][3] Wax esters, formed by the esterification of a fatty acid with a fatty alcohol, are promising candidates for biolubricant base stocks due to their inherent biodegradability, high lubricity, and derivation from renewable resources.[4][5]
Behenyl oleate (C₄₀H₇₈O₂), an ester of behenyl alcohol (a C22 saturated fatty alcohol) and oleic acid (a C18 monounsaturated fatty acid), is a valuable component in the formulation of biodegradable lubricants.[4][6] Its long-chain structure provides excellent lubricity, reducing friction and wear between moving parts.[7] This application note provides an overview of the synthesis, properties, and formulation considerations for this compound as a base stock for biodegradable lubricants, along with detailed experimental protocols for its evaluation.
Synthesis of this compound
The primary method for producing this compound is the Fischer esterification of oleic acid with behenyl alcohol.[4] This reaction is typically catalyzed by a strong acid. For a more environmentally friendly "green chemistry" approach, enzymatic catalysis using lipases can also be employed.[4]
Properties of this compound as a Lubricant Base Stock
The performance of a lubricant is defined by several key properties. This compound's structure offers a beneficial starting point, but like many vegetable oil-derived esters, it may require formulation with additives to meet demanding applications.[4][8]
-
Tribological Properties : The long fatty acid and alcohol chains in this compound contribute to its excellent lubricity, forming a protective film on metal surfaces to reduce friction and prevent wear.[7][9]
-
Oxidative Stability : The carbon-carbon double bond in the oleic acid moiety is a primary site for oxidation.[4] Oxidative degradation can lead to an increase in viscosity, acid formation, and deposits, compromising lubricant performance.[10][11] This is a known limitation of many vegetable-oil-based lubricants.[8]
-
Low-Temperature Properties : The long, linear chains of this compound can lead to a higher pour point (the lowest temperature at which the oil will flow). This can be a disadvantage in cold environments. The structure of the ester significantly influences its pour point.[4]
-
Biodegradability : As a fatty acid ester, this compound is significantly more biodegradable than conventional mineral oils, making it an environmentally preferable alternative.[4]
Data Presentation: Typical Lubricant Properties
The following tables summarize key performance data for a representative ester-based biolubricant (Oleyl Oleate, a structurally similar wax ester) compared to a standard mineral oil. This data illustrates the typical performance profile of this class of compounds.
Table 1: Physicochemical Properties
| Property | Oleyl Oleate[9] | Typical Mineral Oil (ISO VG 32) | Test Method |
|---|---|---|---|
| Viscosity @ 40°C (cSt) | ~40-50 (estimated) | 28.8 - 35.2 | ASTM D445 |
| Viscosity @ 100°C (cSt) | ~8-10 (estimated) | ~5.0 - 5.7 | ASTM D445 |
| Viscosity Index | 197.5 | ~100 | ASTM D2270 |
| Pour Point (°C) | -31 | -15 to -30 | ASTM D97 |
| Flash Point (°C) | 320 | >200 | ASTM D92 |
| Oxidative Stability (°C) | 186.9 | ~160-180 | ASTM D2272 (RBOT) |
Table 2: Tribological & Biodegradability Properties
| Property | Oleyl Oleate[9] | Typical Mineral Oil | Test Method |
|---|---|---|---|
| Coefficient of Friction | 0.53 | 0.6 - 0.8 | ASTM D4172 |
| Biodegradability (%) | >60% in 28 days | <20% in 28 days | OECD 301B |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification
Objective: To synthesize this compound from behenyl alcohol and oleic acid.
Materials:
-
Behenyl alcohol (1.0 eq)
-
Oleic acid (1.05 eq)
-
p-Toluenesulfonic acid (catalyst, 0.02 eq)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add behenyl alcohol, oleic acid, p-toluenesulfonic acid, and toluene to the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent under vacuum to yield pure this compound.
-
Confirm the structure and purity using ¹H-NMR and ¹³C-NMR spectroscopy.[4]
Protocol 2: Evaluation of Oxidative Stability (Rotary Bomb Oxidation Test - RBOT)
Objective: To assess the resistance of the lubricant to oxidation under accelerated conditions.
Apparatus:
-
RBOT apparatus (ASTM D2272)
-
Oxygen supply
-
Pressure gauge
Procedure:
-
Place a 50 g sample of the this compound-based lubricant into the test vessel.
-
Add 5 mL of distilled water and a copper catalyst coil.
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi.
-
Place the sealed vessel in a heating bath maintained at 150°C and begin rotating it at 100 rpm.
-
Continuously monitor the pressure inside the vessel.
-
The test is complete when the pressure drops by 25 psi from the maximum pressure reached.
-
The result is reported as the time in minutes to reach this pressure drop, known as the "oxidation lifetime." A longer time indicates higher oxidative stability.
Protocol 3: Assessment of Tribological Properties (Four-Ball Method)
Objective: To evaluate the anti-wear and friction-reducing properties of the lubricant.
Apparatus:
-
Four-Ball Wear Tester (ASTM D4172)
-
Steel balls (bearing grade)
-
Microscope for measuring wear scars
Procedure:
-
Secure three steel balls in the test cup and cover them with the lubricant sample.
-
Place a fourth ball in the upper chuck, which will rotate.
-
Bring the stationary balls into contact with the rotating ball.
-
Apply a specified load (e.g., 40 kgf) and begin rotating the upper ball at a set speed (e.g., 1200 rpm) for a defined duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
At the end of the test, remove the three lower balls and clean them with a solvent.
-
Measure the diameter of the wear scars on each of the three lower balls using a microscope.
-
Calculate the average wear scar diameter (WSD). A smaller WSD indicates better anti-wear properties. The coefficient of friction is typically recorded throughout the test.
Protocol 4: Determination of Biodegradability (Ready Biodegradability - OECD 301B CO₂ Evolution Test)
Objective: To determine the degree of aerobic biodegradation of the lubricant.
Materials:
-
CO₂-free air supply
-
Test flasks with microbial inoculum (e.g., activated sludge)
-
Barium hydroxide (Ba(OH)₂) solution for trapping CO₂
-
Test substance (this compound) at a concentration to provide 10-20 mg/L of Total Organic Carbon (TOC).
-
Reference substance (e.g., sodium benzoate)
Procedure:
-
Prepare a mineral medium and add the microbial inoculum.
-
Add the test substance to the test flasks and a reference substance to control flasks.
-
Aerate the flasks with CO₂-free air, passing the exhaust gas through a series of traps containing a known amount of Ba(OH)₂.
-
Incubate the flasks in the dark at a constant temperature (20-24°C) for 28 days.
-
Periodically (e.g., every 2-3 days), measure the amount of CO₂ produced by titrating the remaining Ba(OH)₂ with standard HCl.
-
Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test substance to its theoretical maximum CO₂ (ThCO₂).
-
The substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day period and within a "10-day window" after the onset of biodegradation.
Formulation and Enhancement
To overcome the inherent limitations of vegetable-oil-based esters, a final lubricant formulation typically includes a package of additives.
-
Antioxidants: To improve oxidative stability, hindered phenolic or aminic antioxidants are often added.[12] These compounds interrupt the free-radical oxidation chain reactions that degrade the oil.[11]
-
Pour Point Depressants (PPDs): These polymers modify the formation of wax crystals at low temperatures, allowing the lubricant to flow more freely.[4]
-
Anti-Wear (AW) and Extreme Pressure (EP) Additives: For applications with high loads, AW/EP additives are necessary to prevent metal-to-metal contact and reduce wear.
Degradation Pathways
Understanding the degradation pathways of this compound is crucial for predicting its lifespan in service (oxidation) and its environmental fate (biodegradation).
Oxidative Degradation
Oxidation primarily occurs at the allylic positions adjacent to the double bond in the oleate chain, proceeding through a free-radical mechanism.
Biodegradation Pathway
In the environment, the biodegradation of this compound is initiated by enzymatic hydrolysis of the ester bond, followed by the metabolism of the resulting fatty acid and alcohol.
This compound is a promising, renewable-derived base stock for the formulation of biodegradable lubricants. Its excellent lubricity and inherent biodegradability make it an attractive alternative to petroleum-based oils.[4][7] While its oxidative and low-temperature stability may require enhancement through the use of carefully selected additives, the resulting formulations can meet the performance demands of various industrial applications while minimizing environmental impact.[8] The protocols and workflows detailed in this note provide a framework for the synthesis, characterization, and performance evaluation of this compound-based lubricants.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradable lubricants - Biodegradable Lubricant solutions - CONDAT [condatcorp.com]
- 3. lubricants.totalenergies.com [lubricants.totalenergies.com]
- 4. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. This compound | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. textero.io [textero.io]
- 9. Synthesis, Characterization, Trib... preview & related info | Mendeley [mendeley.com]
- 10. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xray.greyb.com [xray.greyb.com]
- 12. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Behenyl Oleate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oxidation of behenyl oleate in experimental and commercial formulations.
Troubleshooting Guides
Issue: Rapid Degradation of this compound-Containing Formulations
Symptoms:
-
Changes in color (e.g., yellowing).
-
Development of off-odors (rancidity).
-
Alterations in viscosity or texture.
-
Separation of phases in emulsions.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Exposure to Oxygen | 1. Review the manufacturing and packaging processes for potential oxygen exposure. 2. Analyze the headspace of stored samples for oxygen content. | - During manufacturing, blanket the formulation with an inert gas like nitrogen or argon. - Use airless packaging or containers with minimal headspace for the final product. |
| Light Exposure | 1. Assess the transparency of the current packaging. 2. Determine if the formulation is stored under direct light. | - Store this compound and the final formulation in opaque or amber-colored containers to protect from light. |
| Presence of Pro-oxidants | 1. Analyze raw materials for trace metals (e.g., iron, copper). 2. Review the formulation for ingredients known to promote oxidation. | - Use chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid to sequester metal ions. - Ensure all ingredients are of high purity and low in pro-oxidant contaminants. |
| Inadequate Antioxidant System | 1. Evaluate the type and concentration of the antioxidant(s) used. 2. Consider the solubility of the antioxidant in the formulation. | - Select an appropriate antioxidant or a synergistic blend (e.g., a primary antioxidant with a chelating agent). - Optimize the antioxidant concentration through stability studies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound oxidation?
A1: The oxidation of this compound is primarily initiated at the double bond within its oleic acid moiety. This process, known as autoxidation, is a free-radical chain reaction involving three stages: initiation, propagation, and termination. The presence of initiators like light, heat, and metal ions can accelerate this process, leading to the formation of hydroperoxides, which are primary oxidation products. These hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes and ketones, which contribute to rancidity.
Q2: Which antioxidants are most effective for stabilizing this compound?
A2: The selection of an antioxidant depends on the formulation type, regulatory requirements, and desired shelf life. Commonly used antioxidants for lipid-based systems include:
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ) are highly effective free radical scavengers.
-
Natural Antioxidants: Tocopherols (Vitamin E), ascorbic acid (Vitamin C) and its fat-soluble derivative ascorbyl palmitate, and plant extracts rich in phenolic compounds (e.g., rosemary extract) are popular choices.
For oil-based formulations, oil-soluble antioxidants like BHT, BHA, TBHQ, and tocopherols are generally preferred. In emulsion systems, a combination of water-soluble (e.g., ascorbic acid) and oil-soluble antioxidants may provide comprehensive protection.
Q3: How can I determine the optimal concentration of an antioxidant?
A3: The optimal concentration of an antioxidant should be determined experimentally. This typically involves preparing a series of formulations with varying antioxidant concentrations and subjecting them to accelerated stability testing. The effectiveness of the antioxidant can be monitored by measuring oxidation markers such as peroxide value (PV) and p-anisidine value (p-AV) over time. The goal is to find the lowest concentration that provides the desired level of oxidative stability.
Q4: Can processing conditions affect the stability of this compound?
A4: Yes, high temperatures used during processing can accelerate oxidation. It is advisable to minimize the duration of heat exposure and to use the lowest possible processing temperature. Working under a vacuum or blanketing with an inert gas like nitrogen during heating steps can significantly reduce oxidation.
Q5: Are there any known incompatibilities of this compound with other common formulation ingredients?
A5: this compound is generally compatible with a wide range of cosmetic and pharmaceutical ingredients. However, as with any ester, it can be susceptible to hydrolysis under extreme pH conditions (highly acidic or alkaline). Additionally, the presence of strong oxidizing agents in the formulation will directly lead to its degradation. In some anhydrous formulations with high concentrations of waxes, this compound could potentially contribute to crystallization or changes in texture upon temperature cycling. Compatibility testing of the final formulation is always recommended.
Data Presentation
The following table summarizes the indicative efficacy of various antioxidants in lipid systems, which can serve as a starting point for stabilizing formulations containing this compound. The data is presented as the Oxidation Stability Index (OSI) or Induction Time, which is the time before a rapid increase in oxidation is observed in accelerated testing. Longer induction times indicate better oxidative stability.
| Antioxidant | Concentration (ppm) | Lipid System | Induction Time (hours) at 110°C (Rancimat) | Reference |
| Control (No Antioxidant) | 0 | Canola Oil | 8.5 | [1] |
| Alpha-Tocopherol | 200 | Canola Oil | 10.2 | [1] |
| Ascorbic Acid | 200 | Canola Oil | 12.8 | [1] |
| BHT | 200 | Structured Lipid | ~18 (at 100°C) | |
| Rosmarinic Acid | 200 | Structured Lipid | ~18 (at 100°C) |
Note: This data is illustrative and derived from studies on lipid systems similar to this compound. The actual performance in a specific this compound formulation may vary.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is adapted from the AOCS Official Method Cd 8b-90 for the determination of primary oxidation products.
Materials:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 N Sodium thiosulfate solution
-
1% Starch indicator solution
-
250 mL Erlenmeyer flask with a glass stopper
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound-containing sample into the Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution, which will result in a blue color.
-
Continue the titration until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
A blank determination should be performed using the same procedure without the sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Accelerated Oxidation Testing using the Rancimat Method
This protocol provides a general procedure for assessing the oxidative stability of this compound formulations based on the Rancimat method (AOCS Cd 12b-92).
Materials:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Deionized water
Procedure:
-
Accurately weigh 3-5 g of the this compound formulation into a clean, dry reaction vessel.
-
Fill a measuring vessel with 60 mL of deionized water and place it on the Rancimat instrument.
-
Connect the reaction vessel to the instrument and place it in the heating block, which is pre-heated to the desired temperature (e.g., 110°C).
-
Start the measurement. A constant stream of purified air is passed through the sample, and the volatile oxidation products are collected in the deionized water, causing an increase in its conductivity.
-
The instrument continuously measures the conductivity and automatically determines the induction time, which is the point of a sharp increase in conductivity.
Interpretation: A longer induction time indicates greater oxidative stability of the sample. This method is useful for comparing the effectiveness of different antioxidant systems.
Mandatory Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Workflow for evaluating antioxidant efficacy.
References
strategies to improve the yield of acid-catalyzed behenyl oleate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the acid-catalyzed synthesis of behenyl oleate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. 2. Insufficient Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate. 3. Water Inhibition: The presence of water, either from reagents or as a reaction byproduct, can reverse the esterification equilibrium.[1] 4. Sub-optimal Molar Ratio: An equimolar ratio of reactants may not be sufficient to drive the reaction forward.[2] | 1. Catalyst Check & Replacement: Use a fresh, anhydrous acid catalyst. Consider stronger acids like sulfuric acid or p-toluenesulfonic acid. For heterogeneous catalysts, ensure proper activation. 2. Increase Temperature: Raise the reaction temperature to the optimal range of 110-120°C to ensure reactants are in the liquid phase and to increase the reaction rate.[2] 3. Water Removal: Use anhydrous reagents and solvents. Employ a Dean-Stark trap or molecular sieves to continuously remove water as it is formed.[3] 4. Adjust Molar Ratio: Use an excess of behenyl alcohol (e.g., a 1:1.5 or 1:2 molar ratio of oleic acid to behenyl alcohol) to shift the equilibrium towards the product.[2] |
| Incomplete Reaction (Presence of Starting Materials) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have been neutralized or poisoned during the reaction. 3. Equilibrium Reached: The reversible nature of the Fischer esterification may have led to an equilibrium state with significant amounts of unreacted starting materials. | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot disappears or significantly diminishes. 2. Add Fresh Catalyst: If catalyst deactivation is suspected, carefully add a fresh portion of the acid catalyst. 3. Drive Equilibrium: In addition to water removal, using an excess of one reactant can help drive the reaction to completion. |
| Product is Dark or Discolored | 1. High Reaction Temperature: Excessive heat can lead to the degradation of reactants or products, causing discoloration. 2. Oxidation: Reactants or the product may have oxidized at high temperatures. 3. Impure Reagents: The use of impure starting materials can introduce colored impurities. | 1. Optimize Temperature: While a high temperature is necessary, avoid excessive heating. Maintain the temperature within the recommended range. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use Pure Reagents: Ensure the purity of oleic acid and behenyl alcohol before starting the reaction. |
| Difficulty in Product Purification | 1. Incomplete Removal of Catalyst: Homogeneous acid catalysts can be difficult to remove completely. 2. Co-elution of Byproducts: Byproducts with similar polarity to the desired ester can be challenging to separate by column chromatography. 3. Emulsion Formation during Workup: The presence of unreacted fatty acid can lead to emulsion formation during aqueous workup. | 1. Neutralization and Washing: After the reaction, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) and wash the organic layer thoroughly with water. 2. Optimize Chromatography Conditions: Use a suitable solvent system for column chromatography, starting with a non-polar eluent and gradually increasing the polarity. Monitor fractions carefully using TLC. 3. Brine Wash: To break emulsions, wash the organic layer with a saturated sodium chloride solution (brine). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of oleic acid to behenyl alcohol?
A1: While a stoichiometric molar ratio of 1:1 can be used, employing an excess of behenyl alcohol, such as 1:1.5, can shift the reaction equilibrium to favor the formation of this compound and increase the yield.[2]
Q2: Which acid catalyst is most effective for this synthesis?
A2: Both homogeneous and heterogeneous acid catalysts can be used. Strong homogeneous acids like sulfuric acid and p-toluenesulfonic acid are commonly employed for Fischer esterification.[2] Heterogeneous catalysts such as sodium bisulfate (NaHSO₄) have also shown high efficiency in similar long-chain ester syntheses, offering the advantage of easier separation from the reaction mixture.[2]
Q3: What is the recommended reaction temperature?
A3: A reaction temperature between 110°C and 120°C is typically recommended to ensure that both oleic acid and behenyl alcohol are in the liquid phase and to achieve a reasonable reaction rate.[2]
Q4: How can I effectively remove water from the reaction?
A4: The continuous removal of water is crucial for driving the reaction towards the product. This can be achieved by using a Dean-Stark apparatus during reflux or by adding molecular sieves to the reaction mixture.[3] Using anhydrous reagents and solvents is also essential.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (oleic acid) and the product (this compound) should be visible. The reaction is considered complete when the spot corresponding to the limiting reactant (typically oleic acid) has disappeared or its intensity has significantly decreased.
Q6: What are the best methods for purifying the final product?
A6: The most common methods for purifying this compound are column chromatography and recrystallization.[2] Column chromatography using silica gel is effective for separating the non-polar ester from more polar impurities.
Q7: How can I confirm the identity and purity of the synthesized this compound?
A7: The structure and purity of this compound can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, while High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.[2]
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of long-chain wax esters, providing a reference for optimizing your synthesis.
Table 1: Effect of Molar Ratio on Ester Yield (Representative Data)
| Oleic Acid : Alcohol Molar Ratio | Alcohol | Catalyst | Temperature (°C) | Yield (%) |
| 1 : 1.5 | Behenyl Alcohol | Acid Catalyst | 110-120 | Drives equilibrium toward ester formation[2] |
| 1 : 6 | Butanol | Sulfuric Acid | 100 | 92.3 ± 0.2[2] |
| 1 : 1 | Oleyl Alcohol | NaHSO₄ | 130 | 96.8 |
Table 2: Comparison of Different Acid Catalysts in Oleyl Oleate Synthesis
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaHSO₄ | 9.9 | 130 | 8 | 96.8 |
| SnCl₂·2H₂O | 4.2 | 90 | 2 | Lower than NaHSO₄ |
| NaH₂PO₄ | 4.2 | 90 | 2 | Lower than NaHSO₄ |
Experimental Protocols
General Protocol for Acid-Catalyzed this compound Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add oleic acid and behenyl alcohol. A molar ratio of 1:1.5 (oleic acid:behenyl alcohol) is recommended.
-
Catalyst Addition: Add the acid catalyst. For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, a catalytic amount (e.g., 1-5 mol%) is sufficient. For heterogeneous catalysts, the amount may be higher (e.g., 5-10 wt% relative to the limiting reagent).
-
Reaction Setup: If using a Dean-Stark trap, fill the side arm with a suitable solvent (e.g., toluene) that forms an azeotrope with water.
-
Heating and Stirring: Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
For homogeneous catalysts: Dilute the mixture with a non-polar organic solvent (e.g., diethyl ether or hexane) and neutralize the acid by washing with a saturated sodium bicarbonate solution. Wash the organic layer with water and then with brine.
-
For heterogeneous catalysts: Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of the organic solvent.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol for Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification for the synthesis of this compound.
Caption: Mechanism of Acid-Catalyzed this compound Synthesis.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Controlling Polymorphism and Crystallization of Behenyl Oleate in Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with behenyl oleate emulsions. The focus is on controlling its polymorphic behavior and crystallization to ensure product stability and performance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of this compound and other long-chain wax esters?
A1: this compound, as a long-chain wax ester, is expected to exhibit polymorphism, typically crystallizing into three main forms: α, β', and β. These forms differ in their molecular packing, stability, and physical properties.
-
α (Alpha) form: This is the least stable polymorph, often formed upon rapid cooling of the melt. It has a hexagonal chain packing and is characterized by a lower melting point.
-
β' (Beta-prime) form: This form has an intermediate stability and an orthorhombic perpendicular chain packing. It is often desired in food and pharmaceutical applications for its small crystal size and smooth texture.
-
β (Beta) form: This is the most stable polymorph with a triclinic parallel chain packing. While thermodynamically favored, its formation can lead to large, needle-like crystals, which may be undesirable in some emulsion applications, causing a grainy texture or instability.
Q2: How do different polymorphic forms of this compound affect my emulsion?
A2: The polymorphic form of this compound crystals within your emulsion can significantly impact its physical properties and stability.
-
Texture and Rheology: The size and shape of the crystals influence the texture and flow properties of the emulsion. Fine β' crystals can impart a smooth, creamy texture, while large β crystals can lead to a gritty or waxy feel.
-
Stability: Polymorphic transitions, particularly from the less stable α or β' forms to the more stable β form, can occur during storage. This transition can lead to crystal growth, which may disrupt the interfacial film around the oil droplets, causing emulsion destabilization through mechanisms like coalescence or Ostwald ripening.[1][2]
-
Bioavailability: In pharmaceutical applications, the polymorphic form can influence the dissolution rate and, consequently, the bioavailability of an encapsulated active pharmaceutical ingredient (API).
Q3: What factors influence which polymorphic form of this compound crystallizes in my emulsion?
A3: Several factors can be manipulated to control the crystallization of this compound in an emulsion:
-
Cooling Rate: The rate at which the emulsion is cooled through the crystallization temperature of this compound is a critical factor.[3] Rapid cooling often favors the formation of the metastable α form, while slow cooling allows for the formation of the more stable β' or β forms.[3]
-
Emulsifier Type and Concentration: The choice of emulsifier can influence the nucleation and growth of different polymorphs at the oil-water interface. Some emulsifiers may preferentially stabilize certain polymorphic forms.
-
Shear: Applying shear during the crystallization process can influence the polymorphic outcome.
-
Storage Temperature: The temperature at which the emulsion is stored can promote polymorphic transitions over time. Fluctuations in temperature can be particularly detrimental to stability.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Grainy or waxy texture in the emulsion. | Formation of large, needle-like β crystals of this compound. | 1. Increase the cooling rate: Rapid cooling can help trap the this compound in the finer α or β' polymorphic forms. 2. Modify the emulsifier system: Experiment with different emulsifiers or combinations of emulsifiers that may inhibit the growth of β crystals. 3. Apply shear during cooling: Introducing shear during the crystallization phase can promote the formation of smaller crystals. |
| Emulsion separation or oiling out over time. | Polymorphic transition from a less stable (α or β') to a more stable (β) form, leading to crystal growth and disruption of the emulsion structure. | 1. Optimize the cooling protocol: A controlled cooling rate may be necessary to favor the formation of a more stable initial polymorph that is less prone to transition. 2. Anneal the emulsion: Hold the emulsion at a temperature just below the melting point of the desired polymorph for a specific time to encourage its formation and stabilization. 3. Incorporate a crystal habit modifier: Certain additives can interfere with the crystal growth of undesirable polymorphs. |
| Inconsistent results between batches. | Variations in processing conditions such as cooling rate, mixing speed, or temperature profiles. | 1. Standardize the manufacturing process: Ensure that all parameters, especially the thermal profile and shear conditions, are tightly controlled and reproducible for each batch. 2. Characterize raw materials: Ensure the purity and consistency of the this compound and other ingredients. |
| Unexpected peaks in DSC or XRD analysis. | Presence of multiple polymorphs or impurities in the this compound. | 1. Purify the this compound: Use a high-purity grade of this compound to avoid an uncontrolled crystallization behavior. 2. Control the thermal history: Ensure the sample has a well-defined thermal history before analysis to avoid measuring transient states. |
Section 3: Data Presentation
Table 1: Typical X-ray Diffraction (XRD) d-spacings for Common Polymorphs of Long-Chain Wax Esters (Representative Data)
| Polymorphic Form | Characteristic Short d-spacings (Å) | Crystal System |
| α (Alpha) | ~ 4.2 | Hexagonal |
| β' (Beta-prime) | ~ 4.2 - 4.3 and 3.7 - 3.9 | Orthorhombic |
| β (Beta) | ~ 4.6 | Triclinic |
Note: This data is representative of long-chain wax esters and should be confirmed experimentally for this compound.[4][5]
Table 2: Influence of Cooling Rate on Crystal Size of Waxes (Qualitative)
| Cooling Rate | Resulting Crystal Size | Typical Polymorph Favored |
| Fast | Small, fine crystals | α (metastable) |
| Slow | Large, needle-like crystals | β' or β (more stable) |
Source: Adapted from literature on wax crystallization.[3]
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound in Oil-in-Water Emulsion for Polymorphism Studies
-
Oil Phase Preparation: Dissolve this compound (e.g., 5-10% w/w) and an oil-soluble emulsifier in a suitable oil carrier (e.g., medium-chain triglycerides) by heating to 70-80°C until a clear, homogenous solution is obtained.
-
Aqueous Phase Preparation: Dissolve a water-soluble emulsifier and any other aqueous-phase components in deionized water and heat to the same temperature as the oil phase.
-
Emulsification: Add the oil phase to the aqueous phase while homogenizing using a high-shear mixer (e.g., rotor-stator homogenizer) for a specified time (e.g., 5-10 minutes) to form a coarse emulsion.
-
Droplet Size Reduction: Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer for a set number of passes at a defined pressure.
-
Controlled Cooling: Cool the resulting nanoemulsion under controlled cooling rates (e.g., fast cooling in an ice bath or slow cooling at a programmed rate) to induce crystallization of the dispersed this compound.
Protocol 2: Characterization of this compound Polymorphism using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound emulsion into an aluminum DSC pan and seal it hermetically. Prepare a reference pan with the same mass of deionized water.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well above the melting point of this compound (e.g., 60°C).
-
Hold for 5 minutes to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below the expected crystallization temperature (e.g., -20°C). This will record the crystallization exotherm.
-
Hold for 5 minutes.
-
Heat the sample at the same controlled rate back to the starting temperature (e.g., 60°C). This will record the melting endotherm.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of crystallization and melting events, as well as the associated enthalpies. Different polymorphs will exhibit distinct melting points.
Protocol 3: Characterization of this compound Polymorphism using Powder X-ray Diffraction (PXRD)
-
Sample Preparation: The emulsion can be analyzed directly if the concentration of this compound is sufficiently high. Alternatively, the crystalline material can be separated by centrifugation after crystallization. The resulting paste is then loaded onto a sample holder.
-
Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.
-
Data Collection: Scan the sample over a 2θ range of, for example, 2-40° with a defined step size and scan speed.
-
Data Analysis: Identify the characteristic diffraction peaks and calculate the corresponding d-spacings. Compare these with the known values for different lipid polymorphs (see Table 1) to identify the polymorphic form(s) present in the sample.
Section 5: Visualizations
References
- 1. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.specialchem.com [courses.specialchem.com]
- 3. Effect of Cooling Rate on Properties of Beeswax and Stearic Acid Oleogel Based on Rice Bran Oil and Sesame Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Behenyl Oleate Concentration for Oleogel Texture and Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing behenyl oleate concentration in oleogel formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound-based oleogels.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak Gel or No Gel Formation | Insufficient this compound concentration. | Gradually increase the concentration of this compound in increments of 0.5-1% (w/w). |
| Incomplete dissolution of this compound. | Ensure the heating temperature is sufficient to completely dissolve the this compound in the oil phase. Stir thoroughly until a clear, homogenous solution is formed before cooling. | |
| Incompatible oil phase. | The polarity and fatty acid composition of the oil can influence gelation. Consider testing different vegetable oils.[1] | |
| Rapid cooling rate. | A very fast cooling rate can lead to the formation of a less organized crystal network. Try a slower, controlled cooling process. | |
| Oil Separation (Syneresis) | Low oil binding capacity (OBC) of the oleogel network. | Increase the concentration of this compound to create a denser crystal network capable of entrapping more oil. |
| Unstable crystal network over time. | Investigate the effect of storage temperature. Some crystal networks may be more stable at refrigerated temperatures. Consider the addition of a co-structurant, such as behenyl alcohol or behenic acid, which has been shown to improve stability in similar systems.[2][3] | |
| Inadequate mixing during preparation. | Ensure homogenous distribution of this compound in the oil before cooling to promote uniform crystal network formation. | |
| Grainy or Inconsistent Texture | Formation of large, irregular crystals. | Optimize the cooling rate. A slower cooling rate generally promotes the formation of smaller, more uniform crystals, leading to a smoother texture. |
| Polymorphic transformation of crystals. | Analyze the thermal behavior of the oleogel using Differential Scanning Calorimetry (DSC) to identify any polymorphic transitions. Storage conditions may need to be adjusted to favor a stable crystal form. | |
| Waxy Mouthfeel (for oral applications) | High concentration of wax esters. | While this compound is a wax ester, a high concentration can lead to an undesirable waxy sensation.[4] Try to find the minimum effective concentration that provides the desired texture and stability. |
| Large crystal size. | As with a grainy texture, a waxy mouthfeel can be related to large crystals. Optimizing the cooling process to achieve smaller crystals may improve the sensory properties. | |
| Inconsistent Results Between Batches | Variations in raw material quality. | Ensure the purity and consistency of the this compound and oil used. |
| Inconsistent heating and cooling profiles. | Standardize the heating temperature, heating time, and cooling rate for all experiments to ensure reproducibility. | |
| Variations in mixing speed and duration. | Use a consistent mixing speed and time during the preparation of the oleogel. |
Frequently Asked Questions (FAQs)
1. What is the typical concentration range for this compound in an oleogel?
The optimal concentration of this compound will depend on the specific oil used and the desired final texture and stability of the oleogel. Generally, concentrations can range from 1% to 20% (w/w). It is recommended to start with a concentration series (e.g., 2%, 5%, 10%, 15%) to determine the critical gelling concentration and the effect on textural properties.
2. How does the type of oil affect the properties of a this compound oleogel?
The fatty acid composition and polarity of the oil can significantly influence the crystallization of this compound and the resulting oleogel properties.[1] Different oils may require different concentrations of this compound to achieve a similar texture and stability. For instance, a study on behenyl alcohol and behenic acid showed that the optimal ratio of these components for oleogel formation varied depending on the oil used (e.g., sunflower oil vs. olive oil).[1]
3. Can I use this compound in combination with other oleogelators?
Yes, using co-structurants is a common strategy to modify and improve the properties of oleogels. For example, combining this compound with fatty alcohols (like behenyl alcohol) or fatty acids (like behenic acid) may lead to a synergistic effect, resulting in a stronger and more stable gel network at a lower total structurant concentration.[2][3]
4. What is the best method to prepare a this compound oleogel?
The direct dispersion method is the most common and straightforward approach for preparing oleogels with wax-based structurants like this compound. This involves heating the oil and this compound mixture until the structurant is fully dissolved, followed by a controlled cooling period to allow for the formation of the crystal network.
5. How can I characterize the texture and stability of my this compound oleogel?
Several analytical techniques can be used to characterize your oleogel:
-
Texture Analysis: Measures properties like hardness, firmness, and adhesiveness using a texture analyzer.
-
Rheology: Provides information on the viscoelastic properties of the oleogel (storage modulus G' and loss modulus G'').
-
Differential Scanning Calorimetry (DSC): Determines the melting and crystallization temperatures and enthalpies, which relate to the thermal stability of the gel network.
-
Microscopy (e.g., Polarized Light Microscopy): Visualizes the crystal morphology and network structure.
-
Oil Binding Capacity (OBC): Quantifies the ability of the oleogel to retain the oil phase, which is a key indicator of stability.
Quantitative Data Summary
The following tables summarize quantitative data from studies on oleogels structured with a combination of behenyl alcohol and behenic acid, a system chemically related to this compound. This data illustrates how the ratio of structuring agents can impact the physical properties of the oleogel.
Table 1: Effect of Behenyl Alcohol (BO) to Behenic Acid (BA) Ratio on Oleogel Hardness
| Oil Type | Ratio of BO:BA (w/w) | Hardness (N) |
| Sunflower Oil | 9:1 | ~1.5 |
| 8:2 | ~4.0 | |
| 7:3 | ~3.8 | |
| 6:4 | ~1.0 | |
| 5:5 | ~0.5 | |
| Olive Oil | 9:1 | ~1.8 |
| 8:2 | ~3.5 | |
| 7:3 | ~2.5 | |
| 6:4 | ~0.8 | |
| 5:5 | ~0.4 |
Data adapted from studies on behenyl alcohol and behenic acid oleogels. The hardness values are approximate and for illustrative purposes. Optimal ratios were found to be around 8:2 and 7:3.[1][3]
Table 2: Effect of Behenyl Alcohol (BO) to Behenic Acid (BA) Ratio on Oil Binding Capacity (OBC)
| Oil Type | Ratio of BO:BA (w/w) | Oil Loss (%) | OBC (%) |
| Sunflower Oil | 9:1 | ~20 | 80 |
| 8:2 | <10 | >90 | |
| 7:3 | <10 | >90 | |
| 6:4 | ~30 | 70 | |
| 5:5 | ~40 | 60 | |
| Olive Oil | 9:1 | ~15 | 85 |
| 8:2 | <5 | >95 | |
| 7:3 | ~10 | 90 | |
| 6:4 | ~25 | 75 | |
| 5:5 | ~35 | 65 |
Data adapted from studies on behenyl alcohol and behenic acid oleogels. The OBC values are approximate and for illustrative purposes. Ratios of 8:2 and 7:3 showed the lowest oil loss, indicating high stability.[1][2]
Experimental Protocols
1. Preparation of this compound Oleogel (Direct Dispersion Method)
-
Weighing: Accurately weigh the desired amounts of this compound and the selected vegetable oil into a temperature-controlled beaker.
-
Heating and Mixing: Place the beaker on a hot plate with a magnetic stirrer. Heat the mixture to 85-95°C while stirring continuously until the this compound is completely dissolved and the solution is clear.
-
Cooling (Gelling): Turn off the heat and allow the solution to cool down to room temperature under quiescent conditions (without stirring). For a more controlled crystallization, a programmable water bath can be used to control the cooling rate.
-
Storage: Once the oleogel has set, store it at the desired temperature (e.g., 4°C or 25°C) for at least 24 hours before characterization to allow the crystal network to fully mature.
2. Characterization of Oleogel Properties
-
Texture Profile Analysis (TPA):
-
Equilibrate the oleogel sample to the desired temperature.
-
Use a texture analyzer equipped with a cylindrical probe.
-
Perform a two-compression test to determine hardness, adhesiveness, and cohesiveness.
-
-
Oil Binding Capacity (OBC):
-
Weigh a known amount of oleogel into a centrifuge tube.
-
Centrifuge the sample at a specified speed and time (e.g., 10,000 rpm for 15 minutes).
-
Carefully decant the separated oil and weigh the remaining oleogel.
-
Calculate the OBC as the percentage of oil retained in the gel network.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the oleogel into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Perform a heating and cooling cycle at a controlled rate (e.g., 5°C/min) over a relevant temperature range (e.g., 0°C to 100°C) to determine the melting and crystallization profiles.
-
-
Polarized Light Microscopy (PLM):
-
Place a small amount of the molten oleogel on a pre-heated microscope slide and cover with a coverslip.
-
Allow the sample to crystallize at a controlled temperature.
-
Observe the crystal morphology and network structure under polarized light.
-
Visualizations
References
- 1. The Effect of Vegetable Oil Composition on the Structural Properties of Oleogels Based on Behenyl Alcohol/Behenic Acid Oleogelator System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the ratio between behenyl alcohol and behenic acid on the oleogel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
assessing the stability of behenyl oleate to hydrolysis under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of behenyl oleate to hydrolysis under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound hydrolysis is a chemical reaction in which a water molecule breaks down this compound into its constituent parts: behenyl alcohol and oleic acid. This reaction can be catalyzed by acids or bases.[1][2]
Q2: Why is the pH stability of this compound important?
A2: The stability of this compound is critical in formulations, especially in drug delivery systems.[3] Its hydrolysis can impact the physicochemical properties, efficacy, and shelf-life of the final product. Understanding its stability profile at different pH values—mimicking physiological conditions or formulation environments—is essential for ensuring product quality and performance.
Q3: What are the primary factors influencing the rate of this compound hydrolysis?
A3: The primary factors are pH, temperature, and the presence of catalysts.[4] Ester hydrolysis is significantly accelerated by both acidic and basic conditions compared to a neutral pH.[1][2] Increased temperature also generally increases the reaction rate.
Q4: What are the expected hydrolysis products?
A4: The hydrolysis of this compound yields one molecule of behenyl alcohol and one molecule of oleic acid. Under basic conditions, the oleic acid will be present as its corresponding carboxylate salt (e.g., sodium oleate if sodium hydroxide is used).[2]
Q5: Which analytical techniques are suitable for monitoring this compound hydrolysis?
A5: Several techniques can be used to quantify this compound and its hydrolysis products. High-Performance Liquid Chromatography (HPLC) is often used for purity assessment and quantification.[3][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying the fatty acid and alcohol components after derivatization.[6][7] Additionally, ¹H-NMR can be used to monitor the disappearance of the ester signal and the appearance of product signals.[3][8]
Experimental Protocol: Assessing pH Stability of this compound
This protocol outlines a detailed methodology for studying the hydrolysis of this compound at acidic, neutral, and alkaline pH.
1. Materials and Reagents:
-
This compound (>95% purity)
-
Buffer Solutions:
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pH 4.0: Citrate buffer
-
pH 7.0: Phosphate buffer
-
pH 9.0: Borate buffer
-
-
Organic Solvent (e.g., Acetonitrile or a THF/water mixture) for stock solution
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Quenching Solution (e.g., a strong acid like HCl if the reaction is basic, or a base if acidic, to neutralize the catalyst)
-
Extraction Solvent (e.g., Hexane or Diethyl Ether)
-
Analytical Standards: Behenyl Alcohol and Oleic Acid
-
High-purity water
2. Equipment:
-
Thermostatic water bath or incubator
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or GC-MS system
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent. The choice of solvent is critical to avoid transesterification; aprotic solvents like THF are often preferred over alcohols.[9]
-
Reaction Setup:
-
For each pH condition (4, 7, 9), place a defined volume of the respective buffer solution into multiple sealed vials to represent different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Equilibrate the buffer-containing vials to the desired reaction temperature (e.g., 40°C).
-
-
Initiation of Hydrolysis:
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Add a small aliquot of the this compound stock solution to each vial to achieve the target final concentration.
-
Immediately vortex each vial to ensure proper mixing and dispersion of the ester.
-
The "time 0" sample should be quenched and processed immediately.
-
-
Incubation and Sampling:
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Place the vials in the temperature-controlled environment.
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At each designated time point, remove the corresponding vial for that pH.
-
-
Reaction Quenching and Extraction:
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Quench the reaction by neutralizing the catalyst.
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Add a measured volume of extraction solvent (e.g., hexane) to the vial.
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Vortex thoroughly for 1-2 minutes to extract the remaining this compound and the lipophilic hydrolysis products.
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Centrifuge the vial to achieve phase separation.
-
-
Sample Analysis:
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Carefully collect the organic layer for analysis.
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Analyze the sample using a validated HPLC or GC-MS method to determine the concentration of remaining this compound. The formation of oleic acid can also be monitored.
-
Data Presentation
The quantitative results from the stability study can be summarized as follows. This table presents illustrative data for the percentage of this compound remaining over time.
| Time (Hours) | % this compound Remaining (pH 4.0) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 97.1 | 99.6 | 90.8 |
| 8 | 94.3 | 99.2 | 82.1 |
| 24 | 85.2 | 97.5 | 55.4 |
| 48 | 74.8 | 95.1 | 30.7 |
Visualizations
Caption: Workflow for assessing this compound stability.
Troubleshooting Guide
Q: My hydrolysis rate is much slower than expected, even at high pH. What could be the cause?
A: Possible Causes & Solutions:
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Poor Solubility/Dispersion: this compound is highly lipophilic and may not be well-dispersed in the aqueous buffer. This limits the interaction between the ester and the hydroxide or hydronium ions.
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Solution: Consider adding a small amount of a co-solvent (ensure it doesn't participate in the reaction) or a surfactant to improve dispersion.[10] Increase agitation during incubation.
-
-
Incorrect Temperature: Verify the temperature of your incubator or water bath is accurate. Lower temperatures will significantly slow the reaction rate.
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Inaccurate Buffer pH: Confirm the pH of your buffer solutions after all components have been added.
Q: I am seeing a much faster degradation rate at pH 9 than at pH 4. Is this normal?
A: Yes, this is expected. Alkaline-catalyzed hydrolysis (saponification) of esters is typically much faster and is an irreversible reaction.[1][2] Acid-catalyzed hydrolysis is reversible and often proceeds more slowly under comparable conditions.
Q: My "time 0" sample already shows significant degradation. Why?
A: Possible Causes & Solutions:
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Sample Preparation Artifact: The degradation may be occurring during the sample extraction and workup process, especially if harsh conditions are used.
-
Solution: Ensure your quenching step is rapid and effective. Minimize the time between sample collection and analysis.
-
-
Impure Starting Material: Your initial this compound sample may contain impurities, including pre-existing hydrolysis products.
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Solution: Verify the purity of your this compound standard using your analytical method before starting the stability study.
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Q: I'm using an alcohol like methanol as a co-solvent and see an unexpected peak in my chromatogram. What is it?
A: You are likely observing transesterification, where the behenyl group of your ester is exchanged with the methyl group from the methanol solvent, forming methyl oleate.[9]
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Solution: Avoid reactive alcoholic solvents. Use aprotic solvents like THF or acetonitrile as co-solvents if necessary.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 4. web.viu.ca [web.viu.ca]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of H-NMR for the quantitative analysis of mixtures of oleate esters of short chain alcohols (C1-C4) - American Chemical Society [acs.digitellinc.com]
- 9. reddit.com [reddit.com]
- 10. Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
effective purification of behenyl oleate from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of behenyl oleate from unreacted starting materials, primarily behenyl alcohol and oleic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.
Column Chromatography Troubleshooting
Column chromatography is a primary method for purifying this compound, a nonpolar wax ester, from the more polar starting materials, behenyl alcohol and oleic acid.[1]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound and Starting Materials | Inappropriate solvent system polarity. | Optimize the solvent system. Start with a non-polar solvent like hexane and gradually increase polarity by adding a solvent like ethyl acetate. A common starting point for wax ester purification is a hexane:ethyl acetate mixture.[1] Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal ratio. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase (silica gel). | |
| Channeling or cracking of the silica gel bed. | Ensure proper packing of the column by creating a uniform slurry of silica gel in the initial mobile phase and allowing it to settle evenly. Avoid letting the column run dry. | |
| This compound Elutes Too Quickly (with starting materials) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) in your elution gradient. |
| This compound Elutes Too Slowly or Not At All | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Compound decomposition on the silica gel. | Test the stability of this compound on a small amount of silica gel before performing a large-scale column. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina. | |
| Fractions are Very Dilute | Too much solvent was used for elution. | Concentrate the fractions using a rotary evaporator. For future purifications, use a smaller column or collect smaller fraction volumes. |
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds like this compound. The success of this method relies on the differential solubility of the compound in a hot versus a cold solvent.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used.[1][2] | Reduce the volume of the solvent by gentle heating or using a rotary evaporator to concentrate the solution, then allow it to cool again.[2] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. | |
| The cooling process is too slow. | Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the this compound.[3] | |
| "Oiling Out" - Formation of an Oil Instead of Crystals | The melting point of this compound is lower than the boiling point of the solvent.[2] | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the oil is more soluble, and cool slowly. Alternatively, choose a lower-boiling point solvent for recrystallization. |
| The crude material is significantly impure. | Consider a preliminary purification step, such as column chromatography, to remove a larger portion of the impurities before recrystallization. | |
| Low Yield of Purified Crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor.[4] | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing in the funnel.[5] | |
| Using a rinse solvent that is not sufficiently cold. | Always use an ice-cold solvent to wash the collected crystals to minimize re-dissolving the purified product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction?
A1: The most common impurities are the unreacted starting materials: behenyl alcohol and oleic acid. Depending on the reaction conditions, side products from oxidation or hydrolysis of the ester can also be present.[1]
Q2: How can I monitor the progress of my column chromatography purification?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the separation.[6] Spot the crude reaction mixture, the starting materials (behenyl alcohol and oleic acid), and the collected fractions on a TLC plate. Develop the plate in a solvent system similar to your column's mobile phase. This compound, being less polar, will have a higher Rf value (travel further up the plate) than the more polar behenyl alcohol and oleic acid.
Q3: What is a good solvent system for the TLC analysis of this compound purification?
A3: A mixture of a non-polar solvent like petroleum ether or hexane and a slightly more polar solvent like diethyl ether or ethyl acetate is a good starting point. A common solvent system for separating lipids is petroleum ether:diethyl ether:acetic acid (85:15:1 v/v/v).[6] The acetic acid helps to ensure the oleic acid moves up the plate and does not streak.
Q4: What type of adsorbent should I use for column chromatography?
A4: Silica gel is the most common stationary phase for the purification of wax esters like this compound due to its polarity, which allows for the separation of the nonpolar product from the more polar starting materials.[7]
Q5: How do I choose a suitable solvent for the recrystallization of this compound?
A5: An ideal recrystallization solvent will dissolve this compound when hot but not when cold. You may need to test several solvents. Good candidates for nonpolar compounds like this compound include acetone, ethanol, or mixtures of solvents like ethanol/water. Perform small-scale solubility tests to identify the best solvent or solvent pair.[8]
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing unreacted behenyl alcohol and oleic acid.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp or iodine chamber for visualization
-
Rotary evaporator
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the settled silica gel bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand.
-
-
Elute the Column:
-
Begin elution with 100% hexane, collecting fractions.
-
Monitor the fractions by TLC. The nonpolar this compound will elute first.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 2%, 5%, 10% ethyl acetate in hexane). This will elute the more polar unreacted behenyl alcohol and oleic acid.
-
Continue collecting and monitoring fractions until all the desired product has eluted.
-
-
Analyze and Combine Fractions:
-
Analyze the collected fractions using TLC to identify those containing pure this compound.
-
Combine the pure fractions.
-
-
Remove Solvent:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetone or ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolve the Crude Product:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Cool and Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[9]
-
-
Isolate the Crystals:
-
Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel and apply the vacuum.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Dry the Purified Product:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified this compound crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision logic for purification.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. m.youtube.com [m.youtube.com]
challenges and solutions for scaling up behenyl oleate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of behenyl oleate production.
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound in the laboratory?
The primary laboratory synthesis method is the Fischer esterification of oleic acid and behenyl alcohol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves refluxing the reactants.[1]
2. What are the main challenges when scaling up this compound production?
Scaling up this compound production presents several challenges, including:
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Maintaining Reaction Equilibrium: Esterification is a reversible reaction. As production scale increases, efficient removal of the water byproduct is crucial to drive the reaction towards the product side.[1]
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing throughout a larger reactor volume is critical for consistent reaction rates and to avoid side reactions.
-
Catalyst Efficiency and Removal: The catalyst must remain active throughout the reaction. In the case of homogeneous catalysts, removal from the final product can be challenging at a larger scale. Heterogeneous catalysts can simplify this process.[1]
3. What are some greener alternatives to traditional acid-catalyzed synthesis?
Enzymatic catalysis using lipases is a promising green alternative.[2] This method offers milder reaction conditions, which can prevent the formation of byproducts and simplify purification.[2]
4. How can the purity of this compound be assessed?
The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which is a standard method for purity assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure and identify functional groups.[1]
5. What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the synthesis method, catalyst, and reaction conditions. While specific data for this compound scale-up is not widely published, yields for similar wax esters, such as oleyl oleate, can reach up to 96.8% under optimized conditions with certain heterogeneous catalysts.[1] Enzymatic synthesis of other wax esters has been reported with yields of up to 98%.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound synthesis and analysis.
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to equilibrium. | - Use an excess of one reactant (typically the less expensive one, like the alcohol).- Remove water as it is formed using a Dean-Stark trap or by operating under a vacuum. |
| Inactive or insufficient catalyst. | - Increase catalyst concentration, but be mindful of potential side reactions.- Ensure the catalyst has not been deactivated by impurities in the reactants. | |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. For acid-catalyzed reactions, this is typically between 110-130°C.[1] | |
| Insufficient reaction time. | - Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. | |
| Product is dark or discolored | Side reactions caused by high temperatures. | - Lower the reaction temperature and consider using a milder catalyst.- If using acid catalysis, ensure the temperature does not lead to charring. |
| Oxidation of the oleic acid double bond. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty purifying the product | Unreacted starting materials remain. | - Improve the reaction conversion by optimizing conditions (see "Low Yield").- Use column chromatography with an appropriate solvent system to separate the product from starting materials. |
| Formation of byproducts. | - Adjust reaction conditions (temperature, catalyst) to minimize side reactions.- Recrystallization may be an effective purification method.[1] |
Analytical Troubleshooting (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Interaction of the analyte with active sites on the column. | - Ensure the mobile phase pH is appropriate for the analyte.- Consider using a column with a different stationary phase. |
| Column overload. | - Dilute the sample and inject a smaller volume. | |
| Ghost Peaks | Contamination in the injection system or mobile phase. | - Flush the injector and system with a strong solvent.- Use fresh, high-purity mobile phase solvents. |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | - Ensure the pump is delivering a consistent flow rate.- If using a gradient, ensure the mixing is accurate and reproducible. |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature. |
Data Presentation
The following tables summarize quantitative data on the synthesis of wax esters. Note that much of the available specific data is for analogous esters, which can provide a useful starting point for optimizing this compound production.
Table 1: Comparison of Catalysts for Oleyl Oleate Synthesis
| Catalyst | Optimized Yield (%) | Key Advantages |
| Sodium Bisulfate (NaHSO₄) | 96.8 | Low cost, acts as a desiccant |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | - | Effective, water-tolerant |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Lower than NaHSO₄ | Solid acid catalyst |
Data is for oleyl oleate, a similar wax ester, and provides a reference for catalyst selection.[1]
Table 2: Pilot Scale Production of Fatty Acid Ethyl Esters (FAEEs) via Fermentation
| Cultivation Run | Final Cell Dry Mass (g/L) | Max FAEE Content (% of CDM) | FAEE Titer (g/L) |
| 1 | ~21 | ~14 | 8.9 |
| 2 | 45 ± 1.2 | 14.4 ± 0.4 | 10.8 |
| 3 | 61 ± 3.1 | 25.4 ± 1.1 | 14.8 |
| 4 | - | - | 19 |
This data is for a microbial production process and illustrates yields at a pilot scale for a different type of ester.[4]
Experimental Protocols
Laboratory Scale Acid-Catalyzed Synthesis of this compound
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
Oleic acid
-
Behenyl alcohol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add oleic acid (1 equivalent), behenyl alcohol (1.2 equivalents), and toluene.
-
Carefully add the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, and the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Enzymatic Synthesis of this compound
Objective: To synthesize this compound using an immobilized lipase.
Materials:
-
Oleic acid
-
Behenyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (optional, a solvent-free system is often preferred)
Procedure:
-
In a suitable reaction vessel, combine oleic acid and behenyl alcohol in the desired molar ratio (e.g., 1:1).
-
Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).
-
If using a solvent, add it to the mixture.
-
Heat the mixture to the optimal temperature for the enzyme (typically 40-60°C) with stirring.
-
If operating in a solvent-free system under vacuum, apply vacuum to remove the water produced.
-
Monitor the reaction progress by analyzing small aliquots (e.g., by titration of the remaining free fatty acid or by GC/HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
The product can be purified if necessary, although enzymatic reactions often yield a cleaner product mixture.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Key challenges and solutions for scaling up this compound production.
References
- 1. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 2. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilot-Scale Production of Fatty Acid Ethyl Esters by an Engineered Escherichia coli Strain Harboring the p(Microdiesel) Plasmid - PMC [pmc.ncbi.nlm.nih.gov]
managing and modifying the viscosity of high-concentration behenyl oleate systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-concentration behenyl oleate systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is managing its viscosity critical?
This compound is a wax ester synthesized from behenyl alcohol and oleic acid.[1][2][3] Its physical properties, such as lubricity and viscosity, make it a valuable component in various formulations, including industrial fluids and as a potential biolubricant base.[1] In pharmaceutical and cosmetic applications, particularly in high-concentration systems, viscosity is a critical parameter that dictates handling, processing, stability, and end-product performance, such as injectability for drug delivery systems or texture in topical formulations.
Q2: What are the primary factors that influence the viscosity of this compound systems?
The viscosity of this compound formulations is primarily influenced by four key factors:
-
Temperature: Like most oleochemicals, the viscosity of this compound is highly dependent on temperature. An increase in temperature typically leads to a significant decrease in viscosity.[4][5]
-
Concentration: The concentration of this compound in a solvent or formulation base directly impacts viscosity. As the concentration increases, the viscosity generally increases exponentially.
-
Excipients and Additives: The presence of other substances, such as polymers, gelling agents, or other lipids, can significantly modify the rheological properties of the system.[6][7]
-
Shear Rate: While many oils exhibit Newtonian behavior (viscosity is independent of shear rate), high-concentration or structured formulations can become non-Newtonian, meaning their viscosity changes when subjected to different shear forces during mixing, pumping, or injection.[8]
Q3: Can this compound form gels or solidify at room temperature?
Yes. As a wax ester, this compound has a melting point, and high-concentration systems can form oleogels or solidify, especially at lower ambient temperatures.[1][9] The hardness of such oleogels often increases with a higher concentration of the gelling agent or, in this case, this compound itself.[1] This is a critical consideration for storage and handling.
Troubleshooting Guide
Issue 1: My high-concentration this compound formulation is too viscous to handle or process.
This is a common challenge in developing high-concentration lipid-based formulations.
-
Cause A: Low Temperature. The formulation may be at or below its transition temperature, causing a sharp increase in viscosity.
-
Solution: Gently warm the formulation in a temperature-controlled bath. Determine the viscosity-temperature profile of your formulation to identify an optimal working temperature range.[4]
-
-
Cause B: Concentration is too high. The concentration of this compound may have surpassed the workable threshold for your application.
-
Solution 1: Dilution. If the formulation allows, dilute it with a compatible low-viscosity solvent or carrier oil.
-
Solution 2: Viscosity-Reducing Excipients. Introduce excipients known to reduce viscosity in lipid systems. Common examples include shorter-chain fatty acid esters or specific co-solvents. While direct data for this compound is limited, principles from other oil systems can be applied.[10][11]
-
-
Cause C: Gelation. The system may be forming a gel network.
-
Solution: This may require reformulation. The addition of polymers or other excipients can disrupt the gel network.[12]
-
Caption: Troubleshooting workflow for addressing high viscosity in this compound systems.
Issue 2: The viscosity of my formulation is inconsistent between batches.
Batch-to-batch inconsistency can compromise product quality and performance.
-
Cause A: Purity of Raw Materials. Variations in the purity of this compound or other excipients can lead to different rheological behaviors.
-
Solution: Ensure consistent quality and purity of all raw materials from suppliers. Implement rigorous quality control checks on incoming materials.
-
-
Cause B: Inconsistent Thermal History. The heating and cooling rates during formulation preparation can affect the final structure and viscosity.[4]
-
Solution: Standardize the manufacturing protocol with controlled heating and cooling rates. Ensure all batches are processed with the exact same thermal profile.
-
-
Cause C: Inadequate Mixing. Improper or inconsistent mixing can lead to non-uniform distribution of components, causing localized differences in viscosity.
-
Solution: Validate your mixing process. Ensure the mixing speed, time, and equipment are consistent and sufficient to create a homogenous system.
-
Issue 3: The formulation appears cloudy or shows signs of precipitation upon cooling.
This indicates that one or more components are coming out of the solution.
-
Cause: Wax Crystallization/Solidification. this compound, being a wax ester, can crystallize and precipitate out as the temperature drops, leading to cloudiness and eventual solidification.[9]
-
Solution 1: Temperature Control. Store and handle the formulation at a temperature above the Wax Appearance Temperature (WAT). The WAT is the temperature at which wax crystals first appear upon cooling.[4]
-
Solution 2: Add Crystal Inhibitors. Certain polymers or surfactants can act as pour point depressants or crystal inhibitors, modifying the wax crystallization process to maintain fluidity at lower temperatures.[1]
-
Solution 3: Reformulation. Consider adding a co-solvent that improves the solubility of this compound at lower temperatures.
-
Data Presentation
The following tables present example data to illustrate common viscosity modification strategies. Note: This data is illustrative and should be confirmed experimentally for your specific system.
Table 1: Effect of Temperature on the Viscosity of a 50% (w/w) this compound Solution
| Temperature (°C) | Average Viscosity (mPa·s) |
| 25 | 8500 |
| 35 | 3200 |
| 45 | 950 |
| 55 | 250 |
| 65 | 80 |
Table 2: Effect of Excipient (Oleyl Alcohol) Concentration on Viscosity at 40°C
| This compound Conc. (w/w) | Oleyl Alcohol Conc. (w/w) | Average Viscosity (mPa·s) |
| 60% | 0% | 9800 |
| 55% | 5% | 5100 |
| 50% | 10% | 2300 |
| 45% | 15% | 900 |
Experimental Protocols
Protocol 1: Viscosity Measurement Using a Rotational Viscometer
This protocol outlines the standard procedure for measuring dynamic viscosity according to principles similar to ASTM D445.[13][14]
-
Equipment: Rotational viscometer/rheometer with a temperature-controlled jacket.
-
Sample Preparation: a. Heat the this compound formulation to a temperature well above its melting point (e.g., 60-70°C) to erase any thermal history.[4] b. Gently transfer the required amount of the heated sample onto the rheometer plate or into the measurement cell.
-
Temperature Equilibration: a. Set the desired measurement temperature (e.g., 40°C). b. Allow the sample to equilibrate at this temperature for at least 10-15 minutes to ensure thermal uniformity.
-
Measurement: a. Begin the measurement at a defined shear rate (e.g., 10 s⁻¹). For a shear sweep, program the instrument to ramp the shear rate across a desired range. b. Record the viscosity reading once it stabilizes. For robust data, take multiple readings and average the results.
-
Data Analysis: Plot viscosity as a function of temperature or shear rate.
References
- 1. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. larodan.com [larodan.com]
- 4. An Experimental Study on Evaluation of Factors Influencing the Viscosity and Viscoelastic Properties of Waxy Crude Oil [ijogst.put.ac.ir]
- 5. Viscosity–temperature relationship of lipid‐based excipients amenable for spray congealing: Derivation of a rheological parameter with good correlation to particle size [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Viscosity modification of high-oleic sunflower oil with polymeric additives for the design of new biolubricant formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viscosity measurement of Newtonian liquids using the complex reflection coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2016065181A1 - Reducing viscosity of pharmaceutical formulations - Google Patents [patents.google.com]
- 11. Discovery of compounds with viscosity-reducing effects on biopharmaceutical formulations with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulprospector.com [ulprospector.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Behenyl Oleate and Behenyl Behenate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cosmetic and pharmaceutical formulations, the selection of emollients is a critical determinant of a product's sensory profile, stability, and efficacy. Among the vast array of available esters, behenyl oleate and behenyl behenate are two long-chain esters that offer distinct properties. This guide provides an objective comparison of their performance in cosmetic formulations, supported by available physicochemical data and established experimental methodologies, to aid researchers and formulators in making informed ingredient choices.
Physicochemical Properties: A Tale of Two Esters
This compound is the ester of behenyl alcohol and the unsaturated oleic acid, resulting in a molecule with a lower melting point, rendering it a liquid at room temperature. In contrast, behenyl behenate is the ester of behenyl alcohol and the saturated behenic acid, which imparts a solid, waxy character. These fundamental structural differences are the primary drivers of their divergent performance characteristics in formulations.
| Property | This compound | Behenyl Behenate | References |
| INCI Name | This compound | Behenyl Behenate | |
| CAS Number | 127566-70-5 | 17671-27-1 | |
| Molecular Formula | C40H78O2 | C44H88O2 | |
| Molecular Weight | 591.05 g/mol | 649.17 g/mol | |
| Appearance | Liquid | White to yellowish, hard granules/solid | |
| Melting Point | Not applicable (Liquid at room temperature) | 70 - 75 °C | |
| Boiling Point | 621.7 °C (Predicted) | 627.1 °C (Predicted) | |
| Density | ~0.862 g/cm³ | ~0.856 g/cm³ | |
| Solubility | Insoluble in water | Insoluble in water |
Performance in Cosmetic Formulations: A Comparative Analysis
The distinct physical states of this compound and behenyl behenate at ambient temperatures translate into different functional roles within a cosmetic formulation.
| Performance Parameter | This compound (Inferred) | Behenyl Behenate | References |
| Spreadability | High | Low to Medium | |
| Feel on Skin | Light, non-greasy, good slip | Rich, waxy, substantive | |
| Occlusivity | Moderate | High | |
| Viscosity Modification | Low (can reduce viscosity of oil phase) | High (thickening agent, structuring agent) | |
| Film Forming | Forms a thin, non-occlusive film | Forms a more substantive, protective film | |
| Application | Daily wear lotions, serums, facial oils, makeup removers | Night creams, barrier creams, lip balms, stick formulations |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of emollients like this compound and behenyl behenate, standardized experimental protocols are employed.
Spreadability Testing
Methodology: The spreadability of an emollient can be determined by measuring the diameter of a known volume of the substance on a solid substrate over time. A common method involves applying a precise amount of the emollient onto a synthetic skin substrate (e.g., Vitrelle®) and measuring the area of spread at fixed time intervals.
Logical Relationship: The lower viscosity and liquid nature of this compound would logically lead to a larger and faster spread compared to the solid, waxy behenyl behenate, which would require melting to spread significantly.
A Comparative Analysis of the Physical Properties of Behenyl Oleate and Other Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the physical properties of behenyl oleate and other notable wax esters, including behenyl behenate, cetyl ricinoleate, and jojoba oil. The objective of this guide is to provide a clear, data-driven comparison to aid in the selection and application of these materials in research and development, particularly within the pharmaceutical and cosmetic industries. All data presented is supported by documented experimental protocols.
Comparative Data of Physical Properties
The following table summarizes the key physical properties of the selected wax esters. These values represent a range found in the literature and can vary based on purity and measurement conditions.
| Physical Property | This compound | Behenyl Behenate | Cetyl Ricinoleate | Jojoba Oil |
| Melting Point (°C) | Not explicitly found; as a liquid | 70 - 75[1][2][3] | 30 - 35[4] | 6.8 - 10.6[5][6] |
| Density (g/cm³) | 0.862[7] | 0.856[2][8] | 0.894 - 0.91[4][9] | 0.863 - 0.873[10][11] |
| Viscosity (cP at 25°C) | Data not available | Data not available | High viscosity response[4] | 35 - 50[5] |
| Refractive Index | Data not available | 1.459[2][8] | 1.450 - 1.469[4][9] | 1.465 - 1.467[5][11] |
Experimental Protocols
Detailed methodologies for determining the key physical properties cited in this guide are outlined below. These protocols are based on established scientific principles and standard laboratory practices.
Melting Point Determination
The melting point of wax esters is a critical parameter for their application, especially in solid and semi-solid formulations. The capillary method is a widely used and accurate technique.[12]
Methodology: Capillary Method [12]
-
Sample Preparation: A small, powdered sample of the wax ester is packed into a capillary tube, which is sealed at one end.
-
Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which consists of a heated block or an oil bath.
-
Heating: The apparatus is heated at a controlled rate.
-
Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow.
Viscosity Measurement
Viscosity, a measure of a fluid's resistance to flow, is a key characteristic for liquid and semi-solid wax esters. A rotational rheometer is a sophisticated instrument for this purpose.[13]
Methodology: Rotational Rheometer [13]
-
Sample Loading: A small amount of the liquid or molten wax ester is placed on the lower plate of the rheometer.
-
Geometry: An upper geometry (e.g., a cone or parallel plate) is lowered to a specified gap distance.
-
Shear Application: The upper geometry rotates at a controlled rate, applying a shear stress to the sample.
-
Measurement: The instrument measures the torque required to rotate the geometry, which is then used to calculate the viscosity of the sample at a given shear rate and temperature.
Density Determination
Density is a fundamental physical property that can be used to assess purity and consistency. The immersion method is a common technique for solid waxes.[14] For liquid waxes, a pycnometer or a digital density meter is typically used.
Methodology: Immersion Method (for solid waxes) [14]
-
Sample Preparation: A solid piece of the wax ester is weighed in the air.
-
Immersion: The sample is then submerged in a liquid of known density (e.g., water), and its apparent weight is measured.
-
Calculation: The density of the wax ester is calculated using Archimedes' principle, which relates the weight in air, the apparent weight in the liquid, and the density of the liquid.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a material and is a useful property for identification and quality control. An Abbe refractometer is a standard instrument for this measurement.[15]
Methodology: Abbe Refractometer [15]
-
Sample Application: A few drops of the liquid or molten wax ester are placed on the prism of the Abbe refractometer.
-
Temperature Control: The temperature of the prism is controlled using a circulating water bath, as the refractive index is temperature-dependent.
-
Observation: The user looks through the eyepiece and adjusts the instrument until a clear dividing line between light and dark fields is visible.
-
Reading: The refractive index is read directly from a calibrated scale.
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved in working with these materials, a diagram illustrating the synthesis of this compound via Fischer esterification is provided below. This common laboratory procedure is a good example of the workflows encountered in this field.[16]
This guide provides a foundational comparative analysis of the physical properties of this compound and other wax esters. For specific applications, it is recommended to conduct in-house testing to verify these properties under the conditions of use.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Page loading... [guidechem.com]
- 3. BEHENYL BEHENATE CAS 17671-27-1 - Chemical Supplier Unilong [unilongindustry.com]
- 4. Cetyl ricinoleate | 10401-55-5 | Benchchem [benchchem.com]
- 5. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jojoba oil - Wikipedia [en.wikipedia.org]
- 7. OLEIC ACID BEHENYL ESTER|lookchem [lookchem.com]
- 8. lookchem.com [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. oaji.net [oaji.net]
- 11. skinident.world [skinident.world]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 14. alberta.ca [alberta.ca]
- 15. davjalandhar.com [davjalandhar.com]
- 16. This compound | 127566-70-5 | Benchchem [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized Behenyl Oleate Against a Commercial Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of laboratory-synthesized behenyl oleate against a commercial standard. It outlines detailed experimental protocols, presents data in a clear, comparative format, and includes a visual representation of the analytical workflow. This objective comparison is designed to equip researchers with the necessary tools to confidently assess the quality of their synthesized product.
Analytical Workflow for Purity Validation
The following diagram illustrates the systematic workflow for synthesizing and subsequently validating the purity of this compound in comparison to a commercial standard.
Caption: Workflow for Synthesis and Purity Validation of this compound.
Experimental Protocols
2.1. Synthesis of this compound via Fischer Esterification
The primary laboratory synthesis of this compound is achieved through the Fischer esterification of oleic acid and behenyl alcohol.[1]
-
Materials: Oleic acid, behenyl alcohol, p-toluenesulfonic acid (catalyst), toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve oleic acid and a molar equivalent of behenyl alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
2.2. Purification
Purification of the crude this compound is commonly performed using column chromatography.[1]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane.
-
Procedure:
-
Load the crude product onto the silica gel column.
-
Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
2.3. Analytical Methods for Purity Assessment
A commercial standard of this compound with a purity of >99% should be used for comparison.[2][3]
2.3.1. Gas Chromatography (GC)
GC is a highly sensitive method for identifying and quantifying the fatty acid content of lipids.[4]
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A suitable capillary column for fatty acid methyl ester (FAME) analysis.
-
Sample Preparation: Convert this compound to its fatty acid methyl ester (FAME) via transesterification.
-
Analysis: Inject the FAME sample and compare the retention time and peak area with the commercial standard.
2.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of synthesized compounds like this compound.[1]
-
Instrument: HPLC system with a suitable detector (e.g., UV or refractive index).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A suitable solvent system, such as a gradient of acetonitrile and isopropanol.
-
Analysis: Dissolve the synthesized product and the commercial standard in a suitable solvent and inject them into the HPLC system. Compare the retention times and peak purity.
2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for the fingerprint analysis of the synthesized compound.[5]
-
Instrument: FTIR spectrometer.
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal.
-
Analysis: Acquire the IR spectrum and compare the characteristic peaks of the synthesized product with the commercial standard. Key functional groups to observe include the ester carbonyl stretch.
2.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure and purity of the this compound molecule.[1]
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis:
-
¹H NMR: Characteristic signals include a triplet at approximately δ 4.05 ppm for the protons on the carbon adjacent to the ester's oxygen (-CH₂OCO-) and a multiplet around δ 5.35 ppm for the protons of the double bond in the oleate moiety (-CH=CH-).[1]
-
¹³C NMR: Compare the chemical shifts of all carbon atoms with the commercial standard and literature values.
-
Data Presentation: Comparative Analysis
The quantitative data obtained from the analytical techniques should be summarized in the following tables for a clear comparison between the synthesized this compound and the commercial standard.
Table 1: Gas Chromatography (GC) Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | Insert Value | Insert Value | Insert Value |
| Commercial Standard | Insert Value | Insert Value | >99 |
Table 2: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | Insert Value | Insert Value | Insert Value |
| Commercial Standard | Insert Value | Insert Value | >99 |
Table 3: FTIR Spectroscopy - Characteristic Peaks (cm⁻¹)
| Functional Group | Synthesized this compound | Commercial Standard |
| C=O (Ester) Stretch | Insert Value | Insert Value |
| C-O (Ester) Stretch | Insert Value | Insert Value |
| =C-H (Olefinic) Stretch | Insert Value | Insert Value |
| C-H (Aliphatic) Stretch | Insert Value | Insert Value |
Table 4: ¹H NMR Spectroscopy - Chemical Shifts (δ, ppm)
| Proton Assignment | Synthesized this compound | Commercial Standard | Expected Shift (ppm) |
| -CH=CH- | Insert Value | Insert Value | ~5.35 |
| -CH₂OCO- | Insert Value | Insert Value | ~4.05 |
| Terminal -CH₃ | Insert Value | Insert Value | Insert Value |
| -(CH₂)n- | Insert Value | Insert Value | Insert Value |
Table 5: ¹³C NMR Spectroscopy - Key Chemical Shifts (δ, ppm)
| Carbon Assignment | Synthesized this compound | Commercial Standard |
| C=O (Ester) | Insert Value | Insert Value |
| -CH=CH- | Insert Value | Insert Value |
| -CH₂OCO- | Insert Value | Insert Value |
Conclusion
By systematically following the outlined synthesis, purification, and analytical procedures, researchers can effectively validate the purity of their synthesized this compound. A direct comparison of the data from GC, HPLC, FTIR, and NMR analyses with a high-purity commercial standard will provide a confident assessment of the synthesized product's quality, ensuring its suitability for further research and development applications.
References
- 1. This compound | 127566-70-5 | Benchchem [benchchem.com]
- 2. larodan.com [larodan.com]
- 3. This compound, , CAS [[127566-70-5]] | BIOZOL [biozol.de]
- 4. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The employment of FTIR-ATR spectroscopy and GC-MS combined with chemometrics for rapid detection of adulteration of pork oil in Gabus fish oil (Channa striata) for halal authentication - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of enzymatic vs. acid-catalyzed synthesis of behenyl oleate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of behenyl oleate, a wax ester with applications in cosmetics, pharmaceuticals, and as a lubricant, can be achieved through various chemical routes. The two most common methods, traditional acid-catalyzed esterification and emerging enzymatic synthesis, offer distinct advantages and disadvantages in terms of efficiency, sustainability, and reaction conditions. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data from analogous reactions, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis
Due to the limited availability of direct comparative studies on this compound, the following table summarizes quantitative data from closely related long-chain wax ester syntheses. This data provides a valuable benchmark for evaluating the potential efficiency of each method for the synthesis of this compound.
| Parameter | Enzymatic Synthesis (Decyl Oleate) | Acid-Catalyzed Synthesis (Oleyl Oleate) |
| Catalyst | Immobilized Lipase (e.g., Candida antarctica lipase B) | Strong Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid) or Heterogeneous Acid Catalysts (e.g., NaHSO₄) |
| Yield | > 97%[1][2] | ~ 96.8%[3] |
| Reaction Time | As low as 25 minutes (with ultrasound)[1][2] | 8 hours[3] |
| Reaction Temperature | 45°C[1][2] | 130°C[3] |
| Solvent | Often solvent-free[1][2] | May require a solvent to remove water azeotropically |
| Selectivity | High (avoids side reactions) | Lower (can lead to byproducts and darkening of the product) |
| Catalyst Reusability | Yes (immobilized enzymes can be recycled) | Limited (homogeneous acids are difficult to recover); Heterogeneous catalysts can be recycled. |
| Environmental Impact | Lower (milder conditions, biodegradable catalyst) | Higher (harsh acids, high energy consumption, potential for corrosive waste) |
Experimental Protocols
Detailed methodologies for representative enzymatic and acid-catalyzed synthesis of long-chain wax esters are provided below. These protocols can be adapted for the synthesis of this compound.
Enzymatic Synthesis of this compound (Adapted from Decyl Oleate Synthesis)
Materials:
-
Oleic Acid
-
Behenyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B)
-
Molecular Sieves (optional, for water removal)
-
Heptane (for extraction and analysis)
-
Ethanol (for enzyme washing)
Procedure:
-
In a round-bottom flask, combine oleic acid and behenyl alcohol in a 1:1 molar ratio.
-
Add the immobilized lipase. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.
-
For solvent-free conditions, the reaction is stirred at a controlled temperature, typically between 40-60°C. To enhance the reaction rate, ultrasound irradiation can be applied.
-
To drive the equilibrium towards product formation, by-product water can be removed by conducting the reaction under vacuum or by adding molecular sieves.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots at regular intervals.
-
Upon completion, the immobilized enzyme is separated by filtration. The enzyme can be washed with a suitable solvent like ethanol and reused.
-
The product, this compound, is then purified from the unreacted substrates, typically by vacuum distillation or column chromatography.
Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
Materials:
-
Oleic Acid
-
Behenyl Alcohol
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)
-
Toluene or Hexane (as a solvent for azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oleic acid, behenyl alcohol (typically a slight excess of one reactant is used), and a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid (e.g., 1-2 mol% of sulfuric acid or p-toluenesulfonic acid).
-
The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction is monitored by TLC or by measuring the amount of water collected.
-
Once the reaction is complete (no more water is collected), the mixture is cooled to room temperature.
-
The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation or column chromatography to remove any colored impurities and unreacted starting materials.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both enzymatic and acid-catalyzed synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Conclusion
-
Acid-catalyzed synthesis is a well-established, robust method that can achieve high yields, but it requires high temperatures, longer reaction times, and a more involved workup process to neutralize and remove the corrosive acid catalyst. This method also carries a larger environmental footprint.
-
Enzymatic synthesis offers a greener and more efficient alternative, operating under mild conditions with high selectivity. The potential for rapid reaction times (especially with process intensification techniques like ultrasound) and catalyst reusability makes it an attractive option for sustainable chemical production. The primary considerations for this method are the initial cost of the immobilized enzyme and the optimization of reaction conditions for the specific substrates.
For researchers and drug development professionals, the choice between these two methods will depend on the specific requirements of their project, including scale, desired purity, available equipment, and sustainability goals. For applications where high purity and environmentally friendly processes are paramount, enzymatic synthesis represents a superior and forward-looking approach.
References
A Comparative Guide to the Skin Hydration Effects of Behenyl Oleate and Decyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Summary of Emollient Properties
The following table summarizes the known characteristics of decyl oleate and the closely related behenyl behenate, which provides insights into the likely properties of behenyl oleate.
| Property | Decyl Oleate | Behenyl Behenate (as a proxy for this compound) |
| Chemical Classification | Ester of decyl alcohol and oleic acid | Ester of behenic acid and behenyl alcohol |
| Primary Function | Emollient, Skin Conditioning Agent | Emollient, Occlusive Agent[1] |
| Mechanism of Action | Forms a thin, non-greasy film on the skin to prevent water loss.[2] | Forms a protective barrier to lock in moisture and prevent transepidermal water loss.[1] |
| Reported Skin Feel | Light, non-oily, smooth, and velvety feel. | Described as adding richness and building viscosity. |
| In Vivo Hydration Data | Studies have shown it can improve skin hydration and barrier function.[3] | Reported to hydrate the skin and prevent moisture loss, though specific quantitative in vivo data is limited.[4][1] |
| Safety Profile | Generally considered safe for cosmetic use. | Considered safe for use in cosmetics. |
In Vivo Skin Hydration Effects: A Closer Look
Decyl Oleate:
Decyl oleate is recognized for its role in enhancing skin hydration.[3] Its mechanism is primarily attributed to its emollient and occlusive properties, where it forms a protective layer on the stratum corneum, thereby reducing transepidermal water loss (TEWL).[2] This barrier helps to maintain the skin's natural moisture content, leading to improved hydration.
This compound and Related Behenyl Esters:
Specific in vivo skin hydration data for this compound is scarce in scientific literature. However, information on behenyl behenate, a similar long-chain fatty acid ester, suggests its function as an effective occlusive agent.[1] Behenyl esters are known for their ability to form a substantive film on the skin, which helps to prevent moisture evaporation.[5][6] This occlusivity is a key factor in maintaining skin hydration.[1] Behenyl alcohol, a component of behenyl esters, is also known to form a protective layer that locks in moisture.[5][7]
Experimental Protocols for In Vivo Skin Hydration Assessment
A standardized approach is crucial for the clinical evaluation of an emollient's effect on skin hydration. The following protocol outlines a typical methodology.
A General Experimental Workflow for In Vivo Skin Hydration Studies
This workflow typically involves recruiting participants and allowing their skin to acclimatize to a controlled environment.[8] Baseline measurements of skin hydration (using a Corneometer) and TEWL (using a Tewameter) are taken from defined test sites, often on the volar forearm.[9][10][11] The test products, along with a placebo control, are then applied in a standardized manner.[8] Subsequent measurements are taken at various time points to assess the change in hydration and TEWL over time.[9]
Conclusion
Both decyl oleate and behenyl esters (represented by behenyl behenate) function as effective emollients with occlusive properties that contribute to skin hydration. Decyl oleate has been more extensively studied, with data supporting its ability to improve skin moisturization. While direct comparative in vivo data against this compound is lacking, the known properties of behenyl esters suggest a similar, and potentially more substantive, occlusive benefit due to their molecular structure.
For formulators, the choice between these emollients may depend on the desired skin feel, product texture, and the specific hydration claims being targeted. Further in vivo studies directly comparing the skin hydration effects of this compound and decyl oleate are warranted to provide a more definitive guide for their selection in dermatological and cosmetic formulations.
References
- 1. abature.com [abature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. paulaschoice.de [paulaschoice.de]
- 5. us.olivetreepeople.com [us.olivetreepeople.com]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. minimonai.com [minimonai.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. A Double-Blind, Randomised Study Comparing the Skin Hydration and Acceptability of Two Emollient Products in Atopic Eczema Patients with Dry Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Assessment of Water Content, Trans-Epidermial Water Loss and Thickness in Human Facial Skin [mdpi.com]
- 11. In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Behenyl Oleate for Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Behenyl oleate, a wax ester derived from the esterification of behenyl alcohol and oleic acid, is emerging as a potential excipient in various biomedical applications, particularly in topical and transdermal drug delivery systems. Its lipophilic nature and wax-like consistency make it a candidate for modifying the release characteristics and enhancing the stability of formulations. However, a thorough assessment of its biocompatibility is paramount before its widespread adoption. This guide provides a comparative analysis of the biocompatibility of this compound, drawing upon available data for the compound and structurally related molecules, and outlines key experimental protocols for its evaluation.
Comparative Biocompatibility Profile
Direct biocompatibility data for this compound is limited in publicly available literature. Therefore, this comparison is based on the safety information of this compound, its constituent molecules (behenyl alcohol and oleic acid), and the general toxicological profiles of long-chain fatty acid esters.
Key Biocompatibility Parameters:
| Parameter | This compound (Inferred) | Cetyl Alcohol | Stearyl Alcohol | Glyceryl Monostearate |
| Form | Waxy Solid | Waxy Solid | Waxy Solid | Waxy Solid |
| Primary Use in Formulations | Emollient, Thickener, Structuring Agent | Emollient, Emulsifier, Thickener | Emollient, Stabilizer, Emulsifier | Emulsifier, Stabilizer, Thickener |
| Cytotoxicity (in vitro) | Data not available. Long-chain fatty acid esters may exhibit low cytotoxicity. | Generally considered non-cytotoxic at typical concentrations used in formulations. | Generally considered non-cytotoxic at typical concentrations used in formulations. | Generally considered non-cytotoxic at typical concentrations used in formulations. |
| Hemolysis | Data not available. Oleate esters have been reported to have hemolytic properties.[1] | Low hemolytic potential. | Low hemolytic potential. | Low hemolytic potential. |
| In Vivo Toxicity (Oral) | Not classified as hazardous.[2][3] No adverse effects were observed in subchronic toxicity studies of behenyl alcohol in rats and dogs.[4][5] | Low acute oral toxicity. | Low acute oral toxicity. | Generally Recognized as Safe (GRAS) by the FDA. |
| Skin Irritation/Sensitization | Not expected to be a skin sensitizer.[3] Behenyl alcohol is considered non-irritating and non-sensitizing.[6] | Low potential for skin irritation and sensitization. | Low potential for skin irritation and sensitization. | Low potential for skin irritation and sensitization. |
Analysis:
Based on the available information, this compound is anticipated to have a favorable biocompatibility profile, similar to other long-chain fatty alcohols and esters commonly used in pharmaceutical and cosmetic formulations. The safety data sheet for this compound indicates it is not classified as a hazardous substance.[2][3] Furthermore, studies on behenyl alcohol, a primary component of this compound, have shown no adverse effects in subchronic oral toxicity studies in rats and dogs and it is considered safe for use in cosmetics.[4][5][6]
However, the oleate moiety raises a potential concern regarding hemolysis, as oleic acid and its esters have been shown to possess hemolytic activity.[1] The cytotoxicity of fatty acid esters is influenced by their molecular structure, with monoesters potentially exhibiting higher cytotoxicity compared to di- and tri-esters.[7] Therefore, direct experimental evaluation of this compound's hemolytic potential and cytotoxicity is crucial.
Experimental Protocols for Biocompatibility Assessment
To rigorously assess the biocompatibility of this compound, the following standard assays are recommended:
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) are cultured in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) solubilized in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). The cells are then treated with the this compound solutions for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Hemolysis Assay
This assay determines the lytic effect of a substance on red blood cells (RBCs).
Methodology:
-
RBC Preparation: Fresh human or animal blood is collected in tubes containing an anticoagulant. The RBCs are isolated by centrifugation and washed three times with phosphate-buffered saline (PBS). A 2% (v/v) RBC suspension is prepared in PBS.
-
Treatment: Different concentrations of this compound are incubated with the RBC suspension at 37°C for a specified time (e.g., 1-4 hours).
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent like Triton X-100) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 541 nm using a spectrophotometer.[9]
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Acute Systemic Toxicity (In Vivo)
This study provides information on the potential adverse effects of a single dose of the substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.[10]
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosing: A stepwise procedure is used where a group of three animals is dosed at a specific level (e.g., 2000 mg/kg body weight for substances with expected low toxicity).
-
Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10]
-
Endpoint: The absence or presence of compound-related mortality at a given dose determines the next step, which may involve dosing at a lower or higher level. The results allow for the classification of the substance's acute toxicity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Caption: Workflow for the hemolysis assessment of this compound.
Caption: Decision-making workflow for acute systemic toxicity testing based on OECD Guideline 423.
Conclusion
While this compound shows promise as a biocompatible excipient based on the safety profile of its components and its classification as a non-hazardous substance, a comprehensive evaluation of its biocompatibility is essential. The lack of direct experimental data on its cytotoxicity and hemolytic potential necessitates further investigation using the standardized protocols outlined in this guide. By conducting these assays, researchers and drug development professionals can generate the necessary data to confidently assess the suitability of this compound for various biomedical applications and ensure the safety and efficacy of novel drug delivery systems.
References
- 1. ON THE HEMOLYTIC PROPERTIES OF FATTY ACIDS AND THEIR RELATION TO THE CAUSATION OF TOXIC HEMOLYSIS AND PERNICIOUS ANEMIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. cargill.com [cargill.com]
- 4. The toxicity of behenyl alcohol. I. Genotoxicity and subchronic toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The toxicity of behenyl alcohol. II. Reproduction studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Hemolysis Assay [protocols.io]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Lack of Publicly Available Data on Behenyl Oleate as an Oleogelator in Vegetable Oils
Despite a thorough investigation into scientific databases, no studies providing quantitative data, experimental protocols, or comparative analyses on the use of behenyl oleate for structuring vegetable oils into oleogels were identified. The existing body of research on oleogels primarily focuses on other gelling agents, such as mixtures of behenyl alcohol and behenic acid, various waxes (e.g., beeswax, candelilla wax, rice bran wax), and other low-molecular-weight oleogelators.
The search results consistently highlighted studies on the synergistic effects of behenyl alcohol and behenic acid in creating structured oleogels. These studies delve into the impact of the ratio of these two components and the type of vegetable oil on the textural, thermal, and stability properties of the resulting oleogels. For instance, research has shown that optimal ratios of behenyl alcohol to behenic acid can lead to enhanced hardness and oil-binding capacity in oils like sunflower, apricot, rapeseed, olive, and camelina oil.[1][2][3][4]
However, this information does not directly address the performance of this compound, which is the ester of behenyl alcohol and oleic acid. The chemical structure and intermolecular interactions of an ester differ significantly from its constituent alcohol and carboxylic acid, and therefore, its oleogelation properties cannot be inferred from the data on behenyl alcohol and behenic acid mixtures.
At present, there is a lack of published experimental data to create a comparison guide on the performance of this compound in oleogels formulated with different vegetable oils. The scientific community has not yet extensively explored or reported on this compound for this specific application.
Alternative Topic Suggestion:
Given the abundance of available research, a detailed comparison guide could be developed on the performance of behenyl alcohol and behenic acid mixtures as oleogelators in various vegetable oils. This would allow for a data-rich comparison of properties such as:
-
Textural Analysis (Hardness, Adhesiveness)
-
Thermal Properties (Melting and Crystallization Behavior)
-
Oil Binding Capacity and Stability
-
Microstructure
Should you, the researchers, scientists, and drug development professionals, be interested in this alternative topic, a comprehensive guide with detailed experimental protocols, data tables, and visualizations can be provided.
References
- 1. The Effect of Vegetable Oil Composition on the Structural Properties of Oleogels Based on Behenyl Alcohol/Behenic Acid Oleogelator System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the ratio between behenyl alcohol and behenic acid on the oleogel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Cross-Validation of Behenyl Oleate from Diverse Suppliers
For researchers, scientists, and professionals in drug development, ensuring the purity and consistency of raw materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for the spectroscopic cross-validation of behenyl oleate, a long-chain wax ester utilized in various pharmaceutical and research applications. By employing standardized analytical techniques, researchers can confidently compare and qualify this compound from different suppliers.
This compound (C40H78O2), the ester of behenyl alcohol and oleic acid, is valued for its emollient and thickening properties in formulations. However, variability in manufacturing processes among suppliers can lead to differences in purity, isomeric distribution, and the presence of residual starting materials or by-products. Spectroscopic analysis offers a powerful and non-destructive means to ascertain the chemical identity and purity of this compound, ensuring the integrity of experimental outcomes.
The Importance of Cross-Validation
Cross-validating materials from different suppliers is a critical step in quality control and risk management in research and development. It allows for the establishment of a baseline chemical fingerprint for a given compound, facilitating the identification of any batch-to-batch or supplier-to-supplier variations. This is particularly crucial in regulated environments and for long-term studies where a consistent supply of materials is paramount.
Comparative Spectroscopic Analysis of this compound
The following tables summarize the expected spectroscopic data for this compound based on established literature and spectral databases. Researchers should compare the data obtained from their samples against these reference values and, most importantly, against the Certificates of Analysis (CoAs) provided by each supplier.
Table 1: Expected FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| ~2920 | C-H stretch (alkane) | Strong, sharp |
| ~2850 | C-H stretch (alkane) | Strong, sharp |
| ~1740 | C=O stretch (ester) | Strong, sharp |
| ~1465 | C-H bend (alkane) | Medium |
| ~1170 | C-O stretch (ester) | Strong |
Table 2: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.34 | m | -CH=CH- (Oleate) |
| ~4.05 | t | -O-CH₂- (Behenyl) |
| ~2.28 | t | -CH₂-C=O (Oleate) |
| ~2.01 | m | -CH₂-CH=CH-CH₂- (Oleate) |
| ~1.62 | p | -O-CH₂-CH₂- (Behenyl) |
| ~1.25 | s (br) | -(CH₂)n- (Alkyl chains) |
| ~0.88 | t | -CH₃ (Terminal methyls) |
Table 3: Expected Mass Spectrometry Data for this compound (GC-MS with Electron Ionization)
| m/z | Interpretation |
| 590.6 | [M]⁺ (Molecular Ion) |
| 323.3 | [C₂₂H₄₃O]⁺ (Behenyl fragment) |
| 265.2 | [C₁₈H₃₃O]⁺ (Oleoyl fragment) |
Experimental Protocols for Spectroscopic Analysis
To ensure accurate and reproducible results, it is essential to follow standardized experimental protocols.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent like hexane.
-
Data Acquisition: A background spectrum of the clean ATR crystal or salt plate is collected. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the ester carbonyl group and the long alkyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound and identify potential impurities.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher) using a standard pulse sequence. Key acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
Data Analysis: The chemical shifts, multiplicities, and integrations of the proton signals are analyzed to confirm the structure of the behenyl and oleate moieties. The absence of unexpected signals is indicative of high purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and identify any volatile or semi-volatile impurities.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.
-
GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the GC system equipped with a suitable capillary column (e.g., a low-polarity phase like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of the high-boiling this compound.
-
MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting mass fragments are detected by the mass spectrometer.
-
Data Analysis: The retention time of the major peak is compared to a standard, and the mass spectrum of this peak is analyzed for the molecular ion and characteristic fragment ions of this compound. The presence of other peaks in the chromatogram indicates impurities.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the spectroscopic cross-validation of this compound from different suppliers.
Evaluating the Therapeutic Equivalence of Emollient Formulations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical factor in the formulation of topical products. This guide provides an objective comparison of the performance of various emollient formulations, with a focus on understanding the therapeutic equivalence of fatty acid esters, such as behenyl oleate, in relation to other common emollient classes. The information presented is supported by experimental data and detailed methodologies to aid in formulation development and evaluation.
Introduction to this compound and Emollient Function
This compound is a fatty acid ester that functions as an emollient, conditioner, and stabilizer in cosmetic and pharmaceutical formulations. Its chemical structure lends it moisturizing and skin-softening properties, and it is known for providing a non-greasy feel. Emollients, in general, work by forming a protective layer on the skin's surface, which helps to prevent moisture loss and enhance the skin's natural barrier function[1]. They fill in the gaps between skin cells, leading to smoother and softer skin[1].
The therapeutic equivalence of emollient formulations cannot be assumed, even for those with seemingly similar compositions[2][3]. Differences in the physical and chemical properties of emollients can significantly impact their performance and user acceptability[4]. Therefore, a thorough evaluation of their effects on skin barrier function is essential.
Comparative Performance of Emollient Formulations
While direct comparative studies on the therapeutic equivalence of this compound are limited in the available scientific literature, we can evaluate its potential performance by examining studies that compare different classes of emollients with similar physicochemical properties. The following tables summarize quantitative data from studies evaluating the effects of various emollient formulations on key skin barrier function parameters: skin hydration and transepidermal water loss (TEWL).
Skin Hydration (Corneometry)
Skin hydration is a measure of the water content in the stratum corneum. It is commonly assessed using a Corneometer®, which measures the electrical capacitance of the skin[2][5][6][7]. An increase in capacitance indicates higher skin hydration.
| Emollient Type/Formulation | Study Population | Duration of Treatment | Key Findings on Skin Hydration (Corneometry) |
| Trilipid Cream (Ceramides, Cholesterol, Free Fatty Acids) | Infants/children with dry skin/atopic dermatitis | 5 weeks | Not explicitly measured in this study, which focused on TEWL. |
| Paraffin-based Emollient | Infants/children with dry skin/atopic dermatitis | 5 weeks | Not explicitly measured in this study, which focused on TEWL. |
| Doublebase Gel | Healthy volunteers | 7 days (3x daily application) | Showed stepwise, cumulative increases in skin hydration over the 7 days of use.[8] |
| Aqueous Cream BP | Healthy volunteers | 7 days (3x daily application) | Increased skin hydration, but the effect was modest, with morning values returning to pre-treatment levels.[8] |
| Urea-Glycerol Cream (UGC) | Adults with atopic dermatitis | 4 weeks (twice daily) | Skin moisturization improved significantly compared to no treatment and a simple paraffin cream.[9][10] |
| Glycerol Cream (GC) | Adults with atopic dermatitis | 4 weeks (twice daily) | Performed better than the paraffin cream but not as well as the urea-glycerol cream.[9][10] |
| Paraffin Cream (PC) | Adults with atopic dermatitis | 4 weeks (twice daily) | Had no significant effect on skin hydration.[9][10] |
Transepidermal Water Loss (TEWL)
TEWL is a measure of the rate of water vapor diffusing through the epidermis into the atmosphere. It is a key indicator of skin barrier integrity, with lower TEWL values indicating a more intact barrier. TEWL is typically measured using a Tewameter® or a similar evaporimeter[4][11][12].
| Emollient Type/Formulation | Study Population | Duration of Treatment | Key Findings on Transepidermal Water Loss (TEWL) |
| Trilipid Cream (EpiCeram™) | Infants/children (0-5 yrs) with dry skin/atopic dermatitis | 5 weeks | A significant reduction in TEWL was observed from baseline after 5 weeks. The trilipid cream was more effective in reducing TEWL than the paraffin-based emollient.[13] |
| Paraffin-based Emollient (Aveeno®) | Infants/children (0-5 yrs) with dry skin/atopic dermatitis | 5 weeks | Showed a reduction in TEWL, but was less effective than the trilipid cream.[13] |
| Urea-Glycerol Cream (UGC) | Adults with atopic dermatitis | 4 weeks (twice daily) | Significantly reduced the response to an irritant (SLS) as indicated by a reduction in TEWL compared to no treatment and a simple paraffin cream.[9][10] |
| Glycerol Cream (GC) | Adults with atopic dermatitis | 4 weeks (twice daily) | Showed a smaller reduction in TEWL in response to an irritant compared to the urea-glycerol cream.[9][10] |
| Paraffin Cream (PC) | Adults with atopic dermatitis | 4 weeks (twice daily) | Had no significant effect on reducing TEWL in response to an irritant.[9][10] |
Experimental Protocols
To ensure the reproducibility and validity of emollient efficacy studies, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
In Vivo Skin Hydration Measurement (Corneometry)
Objective: To quantify the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage+Khazaka)
Procedure:
-
Subject Acclimatization: Subjects are required to rest for a minimum of 15-30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%) before measurements are taken.[12]
-
Test Area Selection: A flat, hairless area of skin, typically the volar forearm, is selected for measurement.[7]
-
Baseline Measurement: Before product application, baseline corneometry readings are taken. The probe is pressed firmly and perpendicularly onto the skin surface.[14]
-
Product Application: A standardized amount of the emollient formulation (e.g., 2 mg/cm²) is applied to the designated test area.[15]
-
Post-Application Measurements: Corneometry readings are taken at specified time intervals after product application (e.g., 1, 2, 4, 24 hours).[14]
-
Data Analysis: The change in skin hydration from baseline is calculated. The results are typically expressed in arbitrary Corneometer units (AU).[2]
In Vivo Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.
Apparatus: Tewameter® or other open-chamber evaporimeter.
Procedure:
-
Subject Acclimatization: Similar to corneometry, subjects must be acclimatized to a controlled environment to minimize the influence of sweating.[12]
-
Test Area Selection: A suitable test area on the skin is chosen, often the forearm.
-
Baseline Measurement: A baseline TEWL reading is taken before the application of any product. The probe is held gently on the skin surface without pressure until the reading stabilizes.
-
Product Application: The emollient is applied to the test area in a standardized manner.
-
Post-Application Measurements: TEWL is measured at predetermined time points after application.
-
Data Analysis: The rate of water loss is recorded in g/m²/h. A decrease in TEWL indicates an improvement in skin barrier function.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying biological principles, the following diagrams are provided.
Caption: A typical workflow for an in vivo clinical study evaluating emollient efficacy.
Caption: Mechanism of action of emollients on the skin barrier.
Conclusion
For drug development professionals, it is imperative to conduct rigorous, well-controlled clinical studies with objective biophysical measurements to substantiate claims of therapeutic equivalence. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing such studies and for making informed decisions in the development of effective and patient-acceptable emollient formulations.
References
- 1. nznaturally.nz [nznaturally.nz]
- 2. Is lanolin just vaseline? - Knowledge [nutragreen-extracts.com]
- 3. researchgate.net [researchgate.net]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. A Double-Blind, Randomised Study Comparing the Skin Hydration and Acceptability of Two Emollient Products in Atopic Eczema Patients with Dry Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The epidermal permeability barrier. Comparison between in vivo and in vitro lipid structures. | Semantic Scholar [semanticscholar.org]
- 8. nigjdermatology.com [nigjdermatology.com]
- 9. Lanolin - Wikipedia [en.wikipedia.org]
- 10. oasisdiscussions.ca [oasisdiscussions.ca]
- 11. In vivo and in vitro evaluation of topical formulations containing physiological lipid mixture for replacement of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0466410A2 - Occlusive skin cosmetic composition - Google Patents [patents.google.com]
- 15. lanolips.com [lanolips.com]
A Comparative Analysis of the Film-Forming Properties of Behenyl Oleate and Natural Waxes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Behenyl Oleate's Performance Against Carnauba, Candelilla, and Beeswax in Skin Barrier Function.
In the development of topical formulations, the ability of an ingredient to form a cohesive and effective film on the skin is paramount for functions such as occlusion, moisturization, and active ingredient delivery. This guide provides a comparative analysis of the film-forming properties of this compound, a wax ester, against three commonly used natural waxes: carnauba wax, candelilla wax, and beeswax. The comparison is based on key performance indicators of film formation: transepidermal water loss (TEWL), skin hydration, and film flexibility.
Executive Summary
While direct comparative studies are limited, available data and qualitative descriptions indicate that both this compound and natural waxes exhibit beneficial film-forming properties. Candelilla wax has demonstrated significant efficacy in improving skin hydration and reducing water loss. Beeswax is recognized for forming a flexible and protective barrier. Carnauba wax is known for its durable, water-repellent films, though they may be more rigid. This compound is characterized by its occlusive and film-forming capabilities, contributing to moisture retention. The selection of an optimal film-forming agent will depend on the specific requirements of the formulation, such as the desired level of occlusion, flexibility, and sensory profile.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the effects of candelilla wax and a beeswax-containing formulation on skin barrier function. Data for this compound and carnauba wax in these specific metrics were not available in the reviewed literature.
| Property | Candelilla Wax | Beeswax (in Nanoparticle Formulation) | Carnauba Wax | This compound |
| Transepidermal Water Loss (TEWL) Reduction | 38.8% reduction[1] | Decrease observed after 28 days (specific percentage not available)[2][3][4][5] | Forms a water-repellent film, reducing TEWL (quantitative data not available)[6][7] | Functions as an occlusive agent to prevent moisture loss (quantitative data not available) |
| Skin Hydration Increase | 71.6% increase[1] | Increase in stratum corneum water content observed after 28 days (specific percentage not available)[2][3][4][5] | Contributes to hydration by forming a protective barrier (quantitative data not available)[6][8] | Hydrates the skin (quantitative data not available) |
| Film Flexibility | More flexible films compared to carnauba wax[9] | Forms a durable and flexible film[10] | More rigid films compared to candelilla wax[1][9] | Data not available |
In-Depth Analysis of Film-Forming Properties
This compound
Carnauba Wax
Derived from the leaves of the Brazilian palm tree, carnauba wax is one of the hardest natural waxes and possesses a high melting point. It is known for forming a durable and glossy film on surfaces.[11] In skincare, this translates to a robust, water-repellent barrier that can provide significant protection against environmental stressors.[6][7] This protective quality aids in reducing transepidermal water loss.[6] However, some studies on edible films suggest that carnauba wax can create more rigid films compared to other waxes like candelilla wax.[1][9]
Candelilla Wax
Candelilla wax, sourced from the leaves of the Euphorbia cerifera shrub, is another valuable plant-based wax in cosmetic formulations. It is also known for its film-forming and emollient properties. A clinical study has provided quantitative evidence of its efficacy, demonstrating a significant 71.6% increase in skin hydration and a 38.8% reduction in TEWL after application.[1] Furthermore, comparative studies on edible films indicate that candelilla wax forms more flexible films than carnauba wax, which could be a desirable attribute for cosmetic applications on dynamic skin surfaces.[9]
Beeswax
A well-known and widely used natural wax, beeswax is produced by honeybees. It is composed of a complex mixture of esters, fatty acids, and hydrocarbons that contribute to its unique properties. Beeswax is highly regarded for its ability to form a protective and breathable barrier on the skin, which helps to lock in moisture and prevent dehydration.[10][12][13] This barrier is also described as being durable and flexible.[10] A study on a formulation containing beeswax nanoparticles showed a decrease in TEWL and an increase in the water content of the stratum corneum after 28 days of use, indicating its positive impact on skin barrier function.[2][3][4][5] One study on a formulation with glycerin extract of honey and other bee products, including beeswax, showed an approximate 60% increase in skin hydration.[14]
Experimental Methodologies
To ensure the objective comparison of film-forming properties, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of the skin barrier's integrity.
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka, Germany) or similar evaporimeter.
Protocol:
-
Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.
-
Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm before the application of any product.
-
Product Application: A standardized amount of the test substance (e.g., 2 mg/cm²) is applied evenly to the designated test area. An adjacent area is left untreated to serve as a control.
-
Post-Application Measurements: TEWL measurements are taken from both the treated and control areas at specified time intervals (e.g., 1, 2, 4, and 24 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL for the treated area is calculated relative to the baseline and/or the untreated control area.
Skin Hydration Measurement
Objective: To measure the water content of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka, Germany) or similar capacitance-based instrument.
Protocol:
-
Acclimatization: Subjects follow the same acclimatization procedure as for TEWL measurements.
-
Baseline Measurement: A baseline skin hydration reading is taken from a defined area on the volar forearm.
-
Product Application: A standardized amount of the test substance is applied to the test area.
-
Post-Application Measurements: Skin hydration is measured at the same time intervals as the TEWL measurements.
-
Data Analysis: The percentage increase in skin hydration is calculated relative to the baseline measurement.
Film Flexibility Assessment
Objective: To evaluate the mechanical properties of the film formed on a substrate, which can be indicative of its performance on skin.
Apparatus: Cutometer® (e.g., MPA 580, Courage + Khazaka, Germany) for in-vivo skin elasticity measurement, or instruments for measuring tensile strength and elongation at break for ex-vivo films.
In-Vivo Protocol (using Cutometer®):
-
Principle: The Cutometer® applies negative pressure to the skin, drawing it into the probe's aperture, and then releases it. The instrument's optical system measures the skin's ability to be deformed and to return to its original state.
-
Parameters: Key parameters such as R0 (firmness), R2 (gross elasticity), and R7 (biological elasticity) are recorded to characterize the skin's viscoelastic properties before and after product application.[2][3][15]
-
Procedure: Measurements are taken at baseline and at set time points after product application to assess changes in skin elasticity and firmness, which can be correlated with the properties of the applied film.
Logical Relationships in Film-Forming Performance
The overall performance of a film-forming agent is a composite of several key properties. The following diagram illustrates the logical relationship between these properties and their contribution to the desired outcomes of skin protection and hydration.
Conclusion
The selection of a film-forming agent is a critical decision in the formulation of effective topical products. While this compound presents a viable synthetic option with established occlusive properties, natural waxes such as candelilla, carnauba, and beeswax offer a range of functionalities. Candelilla wax stands out with strong quantitative data supporting its hydrating and barrier-enhancing effects. Beeswax is noted for its flexible and protective films, while carnauba wax provides robust, water-resistant barriers. Further direct comparative studies are warranted to provide a more comprehensive quantitative ranking of these ingredients. Researchers and formulators are encouraged to consider the specific performance requirements of their products when selecting the most appropriate film-forming agent.
References
- 1. Cutometer® MPA 580 - Skin Elasticity Measurement [courage-khazaka.com]
- 2. Measurement of skin viscoelasticity: A non-invasive approach in allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. delaviesciences.com [delaviesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Topical Formulation Containing Beeswax-Based Nanoparticles Improved In Vivo Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stokkee.com [stokkee.com]
- 7. curology.com [curology.com]
- 8. How to classify the cosmetic film-forming agent? | XJY SILICONES® [xjysilicone.com]
- 9. Changes in transepidermal water loss and the composition of epidermal lecithin after applications of pure fatty acid triglycerides to skin of essential fatty acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Film-Forming Properties of Topical Formulations for Skin and Hair: In Vivo and In Vitro Studies Using Biophysical and Imaging Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skyandsol.co [skyandsol.co]
- 13. skyandsol.co [skyandsol.co]
- 14. Hydration and Barrier Potential of Cosmetic Matrices with Bee Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
Safety Operating Guide
Safe Disposal of Behenyl Oleate: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper and safe disposal of behenyl oleate, a wax ester commonly used in research and development within the pharmaceutical and cosmetic industries. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, proper disposal protocols are essential to minimize environmental impact and uphold laboratory safety standards.
Key Properties of this compound for Disposal Consideration
To facilitate a comprehensive understanding of its handling and disposal, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Implication for Disposal |
| Hazard Classification | Not classified as hazardous[1] | Standard personal protective equipment (PPE) is sufficient. No specialized hazardous waste handling is required. |
| Solubility in Water | Insoluble[1] | Avoid discharge into sewers as it can spread on aquatic surfaces.[1] |
| Physical State | Solid at room temperature | Spills are less likely to spread rapidly compared to liquids. |
| Biodegradability | Ultimately biodegradable (67% in 28 days)[2] | While biodegradable, direct release into the environment should be avoided. |
| Toxicity | Not classified as toxic; ingestion of large amounts may cause nausea[1] | Low risk to human health from incidental exposure. |
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses
-
Standard laboratory coat
-
Gloves (nitrile or latex)
2. Handling Unused or Waste this compound:
-
Small Quantities (grams to kilograms): For uncontaminated, pure this compound, the recommended disposal method is landfilling.[1] The product is not typically recycled.[1]
-
Ensure the this compound is in a solid form.
-
Place the material in a securely sealed, clearly labeled container. The label should include "this compound" and the quantity.
-
Dispose of the container in the general, non-hazardous laboratory waste stream designated for landfill.
-
-
Contaminated this compound: If this compound is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste. The disposal protocol will be dictated by the hazardous component(s). Consult your institution's hazardous waste management program.
3. Spill Cleanup and Disposal: In the event of a this compound spill, follow these procedures:
-
Small Spills:
-
Wipe up the spilled material with an absorbent cloth or paper towels.[1]
-
Clean the spill area with soap and water.
-
Dispose of the cleaning materials in the general laboratory waste.
-
-
Large Spills:
4. Regulatory Considerations: While this compound is not federally regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to adhere to local and institutional regulations regarding chemical waste disposal.[1][2][3][4] Always consult your organization's Environmental Health and Safety (EHS) department for specific guidance.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Behenyl Oleate in a Laboratory Setting
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Behenyl oleate. The following procedures ensure safe operational conduct and proper disposal, fostering a secure laboratory environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]
Summary of Safety and Physical Data
A comprehensive overview of this compound's properties is essential for safe handling. The following table summarizes key quantitative and qualitative data.
| Property | Value | Source |
| Chemical Formula | C40H78O2 | [1][2] |
| Molecular Weight | 591.05 g/mol | [1][2][3][4] |
| CAS Number | 127566-70-5 | [1][2][3] |
| Physical State | Solid | [2] |
| Purity | >99% | [1][2] |
| Storage | Store in a cool, dry, and well-ventilated area.[1] Can be stored in a freezer.[2] | Larodan |
| Hazard Classification | Not classified as hazardous according to 1272/2008.[1] | Cosmo Bio USA |
| Solubility in Water | Insoluble.[1] | Cosmo Bio USA |
Personal Protective Equipment (PPE) and Handling Protocols
While this compound is not considered hazardous, observing good industrial hygiene and safety practices is paramount.[5] The following protocols detail the necessary PPE and step-by-step procedures for handling this substance.
Recommended Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses or goggles. | While not strictly necessary for normal use, it provides protection against accidental splashes.[1] |
| Hand Protection | Nitrile or latex gloves. | Protective gloves are generally not required but are recommended to prevent skin contact, especially during prolonged exposure.[1][5] |
| Respiratory Protection | Not required under normal use. A respirator mask is recommended in case of fire.[1] | Inhalation of fumes from heated product may cause irritation.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from potential spills. |
Experimental Protocol: Safe Handling of this compound
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are accessible.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Storage :
Spill Management and Waste Disposal
Proper management of spills and disposal of waste is critical for maintaining a safe laboratory environment.
Spill Response Protocol
-
Small Spills :
-
Large Spills :
Waste Disposal Plan
-
This compound is not classified as hazardous waste.[1]
-
Dispose of unused product and contaminated materials in accordance with local, regional, and national regulations.[1][5]
-
Avoid discharging into sewers.[1]
-
Empty containers may retain product residue and should be handled appropriately.[5]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of procedures for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
